molecular formula C12H25I B1195088 1-Iodododecane CAS No. 4292-19-7

1-Iodododecane

Cat. No.: B1195088
CAS No.: 4292-19-7
M. Wt: 296.23 g/mol
InChI Key: GCDPERPXPREHJF-UHFFFAOYSA-N
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Description

1-Iodododecane (C12H25I), also known as dodecyl iodide, is a versatile alkyl halide reagent with significant applications in organic synthesis and materials research. Its long carbon chain (C12) and terminal iodide make it a valuable building block for introducing the dodecyl group into more complex molecules. A primary research application is its use in the Menschutkin reaction to synthesize quaternary ammonium monomers (QAMs) with antimicrobial properties . For instance, it reacts with dimethylaminoethyl methacrylate (DMAEMA) to create antimicrobial agents like DDMAI, which are copolymerized into polymers such as Polymethyl methacrylate (PMMA) for creating antimicrobial dental resins . It also serves as a key reagent in the synthesis of highly efficient antimicrobial quaternary ammonium pyridine resins (QAPRs) for water treatment and purification systems . Furthermore, this compound has been utilized in materials science for the non-covalent functionalization and solubilization of carbon nanomaterials like single-walled carbon nanotubes (SWNTs) in organic solvents . The compound is a clear liquid with a density of 1.201 g/mL at 25 °C and a boiling point of 159-160 °C at 15 mm Hg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodododecane
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InChI

InChI=1S/C12H25I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDPERPXPREHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049302
Record name 1-Iodododecane
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Molecular Weight

296.23 g/mol
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CAS No.

4292-19-7
Record name 1-Iodododecane
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Record name Dodecane, 1-iodo-
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Record name 1-IODODODECANE
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Record name Dodecane, 1-iodo-
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Record name 1-Iodododecane
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-Iodododecane: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Long-Chain Alkyl Halide for Research and Development

Introduction: 1-Iodododecane, a colorless to pale yellow liquid, is a significant long-chain alkyl halide with the chemical formula C12H25I.[1][2] Its structure, featuring a twelve-carbon chain with a terminal iodine atom, makes it a versatile reagent in organic synthesis and a valuable building block in material science and drug development.[1][2] The presence of the iodine atom provides a reactive site for various chemical transformations, including nucleophilic substitutions and the formation of organometallic compounds.[2] This technical guide offers an in-depth overview of the chemical properties, primary applications, and detailed experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by its hydrophobic nature, being insoluble in water but soluble in most organic solvents.[1][2] It is often stabilized with copper to prevent degradation.[3] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C12H25I[1][4]
Molecular Weight 296.23 g/mol [4]
CAS Number 4292-19-7[1][4]
Appearance Clear colorless to pale yellow liquid[1][5]
Melting Point -3 °C[3][6][7]
Boiling Point 159-160 °C at 15 mmHg[3][6][7]
Density 1.201 g/mL at 25 °C[3][6][7]
Refractive Index (n20/D) 1.484[3][6][7]
Solubility Insoluble in water; soluble in most organic solvents.[1]
Stability Light sensitive; typically stabilized with copper.[1][2]

Key Applications in Research and Industry

This compound serves as a crucial intermediate and reagent in a multitude of chemical processes across various scientific and industrial sectors.

Organic Synthesis

The primary application of this compound is in organic synthesis, where it functions as a potent alkylating agent to introduce a dodecyl group into organic molecules.[1] The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a wide array of compounds. For instance, it is used to produce surfactants, lubricants, and pharmaceutical intermediates.[1]

Material Science

In the field of material science, this compound is utilized for the functionalization and modification of surfaces. Its long alkyl chain can be grafted onto various substrates to impart hydrophobicity, reduce surface energy, and improve lubrication.[8] Notable examples include the preparation of dodecylated graphite and the alkyl functionalization of single-walled carbon nanotubes (SWNTs).[3][5] This surface modification is critical for developing advanced materials with tailored properties for applications in nanotechnology and electronics.[8]

Drug Development

While direct applications in final drug products are less common, this compound and similar long-chain alkyl halides are valuable intermediates in drug development.[] They can be used to synthesize more complex molecules that may serve as linkers in antibody-drug conjugates or as fragments in the design of new therapeutic agents.[10] The lipophilic dodecyl chain can be incorporated to modulate the solubility and bioavailability of drug candidates.[][11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a common synthetic transformation are provided below.

Synthesis of this compound from Dodecan-1-ol

A common and efficient method for the preparation of this compound is the iodination of dodecan-1-ol using iodine and triphenylphosphine, a variation of the Appel reaction.[12]

Materials:

  • Dodecan-1-ol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Pentane

  • Saturated aqueous sodium thiosulfate solution

  • Argon or Nitrogen gas (for inert atmosphere)

  • Round-bottom flask, magnetic stir bar, and standard laboratory glassware

Procedure: [12]

  • To a 1 L round-bottom flask containing a magnetic stir bar, add dodecan-1-ol (10.0 g, 53.7 mmol, 1.00 eq) and dilute with anhydrous DCM (268 mL). Stir the solution vigorously at room temperature.

  • Sequentially add imidazole (4.75 g, 69.8 mmol, 1.30 eq), triphenylphosphine (18.3 g, 69.8 mmol, 1.30 eq), and iodine (17.7 g, 69.8 mmol, 1.30 eq) to the flask.

  • Stir the resulting reaction mixture vigorously at room temperature under an inert argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After approximately 1.5 hours, once TLC indicates the consumption of the starting material, quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate solution.

  • Dilute the organic layer with 200 mL of hexanes. A small amount of precipitate may form, which should be removed by filtration.

  • Evaporate the solvent from the mother liquor under reduced pressure to yield a white solid.

  • Add 400 mL of hexanes to the solid and stir the resulting slurry vigorously overnight under an argon atmosphere.

  • Filter the slurry and evaporate the solvent from the mother liquor under reduced pressure to yield a yellow oil.

  • Purify the crude product by passing it through a silica plug, eluting with 100% hexanes, to obtain a clear oil containing a small amount of yellow solid.

  • Dissolve the crude product in 100% pentane, filter to remove any remaining solid, and evaporate the solvent from the mother liquor under reduced pressure to yield pure this compound as a clear oil (expected yield: ~15.7 g, 99%).

G Dodecanol Dodecan-1-ol Reaction Stir at RT under Argon (1.5 hrs) Dodecanol->Reaction Reagents I₂, PPh₃, Imidazole in DCM Reagents->Reaction Quench Quench with Na₂S₂O₃ (aq) Reaction->Quench Workup Hexane addition, Filtration, Evaporation Quench->Workup Purification Silica Plug (100% Hexanes) Workup->Purification Iodododecane This compound Purification->Iodododecane

Caption: Synthetic workflow for the preparation of this compound from dodecan-1-ol.

Grignard Reagent Formation and Reaction (Illustrative Protocol)

This compound is an excellent precursor for the formation of a Grignard reagent, dodecylmagnesium iodide, which is a powerful nucleophile for forming carbon-carbon bonds. The following is a general, illustrative protocol for its formation and subsequent reaction with an electrophile, such as a ketone.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A ketone (e.g., acetone) as the electrophile

  • A small crystal of iodine (as an initiator)

  • Aqueous solution of a weak acid (e.g., ammonium chloride) for workup

  • Apparatus for reaction under anhydrous conditions (flame-dried glassware, drying tube, etc.)

Procedure:

  • Grignard Reagent Preparation: a. Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. b. Place magnesium turnings (1.2 equivalents) in the flask. c. Add a small crystal of iodine to the magnesium to help initiate the reaction.[13][14] d. In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. e. Add a small amount of the this compound solution to the magnesium. The reaction is initiated by gentle warming (e.g., with a heat gun or warm water bath) and is indicated by the disappearance of the iodine color and bubbling on the magnesium surface.[14] f. Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, dodecylmagnesium iodide.

  • Reaction with a Ketone: a. Cool the Grignard reagent solution in an ice bath. b. Add a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. c. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

  • Workup: a. Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt. b. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. c. Extract the aqueous layer with diethyl ether. d. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol product. e. Purify the product by column chromatography or distillation as appropriate.

G Iodododecane This compound Grignard Dodecylmagnesium Iodide (Grignard Reagent) Iodododecane->Grignard Mg Mg turnings (in anhydrous ether) Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Ketone Ketone (e.g., Acetone) (in anhydrous ether) Ketone->Alkoxide Workup Aqueous Workup (e.g., NH₄Cl) Alkoxide->Workup Product Tertiary Alcohol Workup->Product

Caption: Logical workflow for the formation of a Grignard reagent from this compound and its subsequent reaction.

References

An In-depth Technical Guide to the Physical Properties of 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-iodododecane, a crucial long-chain alkyl iodide utilized in various scientific and pharmaceutical applications. The information is presented to facilitate easy access and comparison for research and development purposes, complete with detailed experimental protocols and visual aids to elucidate key concepts and workflows.

Core Physical Properties of this compound

This compound, with the chemical formula C12H25I, is a colorless to pale yellow liquid at room temperature.[1][2] Its physical characteristics are fundamental to its application in organic synthesis and material science. A summary of its key quantitative physical properties is provided in the table below.

Physical PropertyValueUnitsNotes
Molecular Formula C12H25I-[2][3][4][5]
Molecular Weight 296.23 g/mol [3][4][6][7][8][9]
Density 1.201g/mLat 25 °C[2][5][6][9][10][11]
Boiling Point 159-160°Cat 15 mmHg[2][5][6][9][10][11]
Melting Point -3°C[2][5][6][8][9][10][11]
Refractive Index (n20/D) 1.484-at 20 °C[2][5][6][8][9][10]
Solubility Insoluble in water; Soluble in non-polar organic solvents like hexane, benzene, and toluene.-[1][12]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Density using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Materials:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • This compound sample

  • Distilled water

  • Acetone (for cleaning)

  • Thermometer

  • Water bath

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and ensure it is completely dry.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.

  • Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Wipe the outside of the pycnometer dry and weigh it. Record this mass as m₁. Measure the temperature of the water.

  • Mass of Pycnometer with this compound: Empty and dry the pycnometer. Fill it with the this compound sample in the same manner as with water. Weigh the filled pycnometer and record the mass as m₂.

  • Calculation:

    • Mass of water: m_water = m₁ - m₀

    • Volume of pycnometer at the measured temperature (using the known density of water, ρ_water, at that temperature): V = m_water / ρ_water

    • Mass of this compound: m_sample = m₂ - m₀

    • Density of this compound: ρ_sample = m_sample / V

Determination of Boiling Point using the Capillary Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Materials:

  • Thiele tube or a melting point apparatus

  • Capillary tube (sealed at one end)

  • Small test tube

  • Thermometer

  • This compound sample

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil (for Thiele tube)

Procedure:

  • Sample Preparation: Add a small amount (a few drops) of this compound into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to the thermometer. If using a Thiele tube, immerse the setup in the mineral oil. If using a melting point apparatus, place the assembly in the heating block.

  • Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

  • Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index using an Abbe Refractometer

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property.

Materials:

  • Abbe refractometer

  • This compound sample

  • Dropper

  • Lens paper

  • Ethanol or acetone (for cleaning)

  • Constant temperature water bath (optional, for precise measurements)

Procedure:

  • Calibration: Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.

  • Sample Application: Open the prism assembly of the refractometer and place a few drops of the this compound sample onto the surface of the measuring prism.

  • Measurement: Close the prisms. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale. Note the temperature at which the measurement is taken, as refractive index is temperature-dependent.

  • Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and a suitable solvent.

Visualizations

The following diagrams illustrate key concepts related to the physical properties and experimental workflows for this compound.

G cluster_workflow Experimental Workflow: Density Determination start Start clean Clean and Dry Pycnometer start->clean weigh_empty Weigh Empty Pycnometer (m₀) clean->weigh_empty fill_water Fill with Distilled Water weigh_empty->fill_water fill_sample Fill with this compound weigh_empty->fill_sample weigh_water Weigh Pycnometer with Water (m₁) fill_water->weigh_water calculate Calculate Density weigh_water->calculate weigh_sample Weigh Pycnometer with Sample (m₂) fill_sample->weigh_sample weigh_sample->calculate end End calculate->end

Caption: Workflow for determining the density of this compound.

G cluster_states Physical State of this compound vs. Temperature Solid Solid State Liquid Liquid State Solid->Liquid Melting Point (-3 °C) Gas Gaseous State Liquid->Gas Boiling Point (159-160 °C at 15 mmHg)

Caption: Relationship between temperature and the physical state of this compound.

References

A Comprehensive Technical Guide to the Solubility of 1-Iodododecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-iodododecane in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative information based on established chemical principles and provides a comprehensive experimental protocol for the precise determination of its solubility.

Introduction to this compound and its Solubility Profile

This compound (C₁₂H₂₅I) is a long-chain alkyl halide that serves as a versatile intermediate in organic synthesis, including in the preparation of surfactants, lubricants, and pharmaceutical compounds.[1] Its molecular structure, characterized by a long, nonpolar dodecyl chain and a terminal iodine atom, is the primary determinant of its solubility. The C-I bond is the most reactive and least polar among the carbon-halogen bonds (excluding C-H), contributing to the compound's overall low polarity.

The fundamental principle of "like dissolves like" governs the solubility of this compound. As a predominantly nonpolar molecule, it exhibits low solubility in polar solvents like water and is readily soluble in nonpolar organic solvents.[2][3][4] The energy required to overcome the intermolecular van der Waals forces in solid this compound and the solvent is compensated by the formation of new solute-solvent interactions. In nonpolar solvents, these interactions are of a similar nature and magnitude, leading to good solubility.

Qualitative and Quantitative Solubility Data

For research and development purposes, experimentally determining the solubility of this compound in specific solvents of interest is crucial. The following tables are provided as a template for recording such empirical data.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityPredicted Qualitative SolubilityRationale
HexaneC₆H₁₄NonpolarHighThe nonpolar nature of hexane aligns well with the long alkyl chain of this compound, facilitating strong van der Waals interactions.
TolueneC₇H₈NonpolarHighAs a nonpolar aromatic solvent, toluene can effectively solvate the nonpolar this compound molecule.
Diethyl Ether(C₂H₅)₂OPolar AproticHigh (Miscible)[5]The small dipole moment of diethyl ether does not significantly hinder its interaction with the nonpolar solute.
ChloroformCHCl₃Polar AproticHighChloroform is a good solvent for many organic compounds and is expected to readily dissolve this compound.
Acetone(CH₃)₂COPolar AproticHigh (Miscible)[5]Despite its polarity, acetone is a versatile solvent capable of dissolving a wide range of nonpolar and polar compounds.
Ethyl AcetateCH₃COOC₂H₅Polar AproticHighThe presence of the ester group imparts some polarity, but the overall molecule is a good solvent for many nonpolar compounds.
EthanolC₂H₅OHPolar ProticModerate (Soluble)[5]The hydroxyl group and its hydrogen bonding capability make ethanol highly polar. The solubility of the nonpolar this compound is therefore expected to be moderate.
MethanolCH₃OHPolar ProticModerate (Soluble)[5]As a highly polar protic solvent, methanol is not an ideal solvent for the largely nonpolar this compound, suggesting moderate solubility.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticLow to ModerateDMSO is a highly polar aprotic solvent, which would suggest limited solubility for a long-chain alkyl halide.
WaterH₂OPolar ProticInsoluble[5][6][7]The high polarity of water and its extensive hydrogen bonding network make it a poor solvent for the nonpolar this compound.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Molar Solubility (mol/kg)

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the shake-flask method, followed by quantitative analysis via gas chromatography-mass spectrometry (GC-MS).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Appropriate GC column (e.g., nonpolar, such as DB-5ms)

  • Helium carrier gas (high purity)

  • Standard laboratory glassware

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

G Workflow for Determining this compound Solubility cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Prepare supersaturated solutions of this compound in the chosen solvent B Equilibrate at a constant temperature with agitation A->B C Centrifuge to separate the excess solute B->C D Filter the supernatant C->D E Prepare a dilution series of the saturated solution D->E F Analyze by GC-MS E->F H Determine the concentration of this compound F->H G Generate a calibration curve G->H I Calculate the solubility H->I

Workflow for Determining this compound Solubility.
Step-by-Step Procedure

  • Preparation of Supersaturated Solutions:

    • Into several glass vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

    • To each vial, add an excess amount of this compound. A starting point would be to add a volume of this compound that is approximately 10-20% of the solvent volume to ensure a solid phase remains after equilibration.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration of this compound in the liquid phase has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the excess this compound to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, dry vial to remove any remaining particulate matter.

    • Accurately dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.

  • Quantitative Analysis by GC-MS:

    • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • GC-MS Parameters:

      • Injector: Split/splitless injector, with a typical injection volume of 1 µL.

      • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven Program: An initial temperature of 100°C, ramped to 280°C at a rate of 15-20°C/min.

      • Carrier Gas: Helium at a constant flow rate.

      • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the detection of this compound and its fragments (e.g., m/z 40-500).

    • Analysis: Inject the prepared standards and the diluted sample(s) into the GC-MS.

    • Quantification: Construct a calibration curve by plotting the peak area of the this compound from the standard solutions against their known concentrations. Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the available literature, its chemical properties strongly indicate high solubility in nonpolar and moderately polar aprotic solvents, and lower solubility in polar protic solvents. For applications in research, drug development, and chemical synthesis, a precise understanding of its solubility in relevant solvent systems is imperative. The detailed experimental protocol provided in this guide offers a robust and reliable method for determining these crucial parameters. The application of a rigorous experimental approach, as outlined, will enable researchers to generate the high-quality data necessary for the successful utilization of this compound in their work.

References

An In-Depth Technical Guide to the Synthesis of 1-Iodododecane from 1-Dodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for converting 1-dodecanol to 1-iodododecane, a valuable alkyl iodide intermediate in organic synthesis. The document details various methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized to enhance understanding.

Introduction

This compound is a key building block in organic chemistry, frequently utilized in the formation of C-C bonds through coupling reactions, nucleophilic substitutions, and the generation of organometallic reagents. Its long alkyl chain makes it suitable for introducing lipophilic moieties in the synthesis of surfactants, lubricants, and pharmaceutical compounds. The efficient synthesis of this compound from the readily available and inexpensive 1-dodecanol is therefore a critical transformation for researchers in both academic and industrial settings. This guide explores and compares several established methods for this conversion.

Comparative Analysis of Synthetic Methods

The conversion of 1-dodecanol to this compound can be achieved through several synthetic strategies. The choice of method often depends on factors such as desired yield, reaction scale, availability of reagents, and tolerance of functional groups. The following table summarizes the key quantitative data for the most common methods.

MethodReagentsSolventReaction TimeTemperatureYield
Appel-type Reaction Triphenylphosphine, Iodine, ImidazoleDichloromethane1.5 hoursRoom Temp.~99%
Cerium(III) Chloride Catalysis Cerium(III) chloride heptahydrate, Sodium IodideAcetonitrile20 hoursRefluxHigh
Finkelstein Reaction (Two-Step) 1. p-TsCl, Pyridine2. Sodium Iodide1. Pyridine2. AcetoneSeveral hoursVariesGood
Phosphorus/Iodine System Red Phosphorus, IodineNeat or SolventVariesVariesVaries

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Appel-type Reaction using Triphenylphosphine and Iodine

This method is highly efficient and proceeds under mild conditions, making it a popular choice for the synthesis of primary alkyl iodides.[1]

Experimental Protocol:

  • To a 1 L flask equipped with a magnetic stir bar, add 1-dodecanol (10.0 g, 53.7 mmol, 1.00 eq).

  • Dilute the alcohol with dichloromethane (268 mL) and stir the resulting solution vigorously at room temperature.

  • Sequentially add imidazole (4.75 g, 69.8 mmol, 1.30 eq), triphenylphosphine (18.3 g, 69.8 mmol, 1.30 eq), and iodine (17.7 g, 69.8 mmol, 1.30 eq) to the reaction mixture.

  • Stir the resulting mixture vigorously at room temperature under an inert atmosphere (e.g., Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.

  • Upon completion, quench the reaction by adding 150 mL of a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and dilute the organic layer with 200 mL of hexanes.

  • Filter any precipitate that forms and evaporate the mother liquor under reduced pressure to yield a white solid.

  • Add 400 mL of hexanes to the solid and stir the resulting slurry vigorously overnight under an inert atmosphere.

  • Filter the slurry and evaporate the mother liquor under reduced pressure to obtain a yellow oil.

  • Purify the crude product by passing it through a silica plug, eluting with 100% hexanes, to yield a clear oil.

  • For further purification, dissolve the oil in 100% pentane, filter any remaining solids, and evaporate the solvent under reduced pressure to obtain the final product, this compound (15.7 g, 53.0 mmol, 99% yield).[1]

Cerium(III) Chloride Catalyzed Iodination

This method provides a milder and more environmentally friendly alternative to some traditional iodination procedures, utilizing a Lewis acid catalyst.

Experimental Protocol:

  • In a round-bottom flask, prepare a suspension of 1-dodecanol (1 mmol) and sodium iodide (1.2 mmol) in acetonitrile (10 mL).

  • Add cerium(III) chloride heptahydrate (1.5 mmol) to the stirred suspension.

  • Reflux the resulting mixture for 20 hours.[2]

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

A microwave-assisted variation of this method using silica as a solid support offers a significant reduction in reaction time. In this procedure, a mixture of 1-dodecanol, CeCl₃·7H₂O, NaI, and SiO₂ is irradiated in a microwave oven.

Two-Step Synthesis via Finkelstein Reaction

This classical approach involves the conversion of the alcohol to a good leaving group, typically a tosylate, followed by a nucleophilic substitution with an iodide salt.

Step 1: Tosylation of 1-Dodecanol

Experimental Protocol:

  • Dissolve 1-dodecanol (1 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for several hours or overnight until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dodecyl tosylate.

Step 2: Finkelstein Reaction

Experimental Protocol:

  • Dissolve the crude dodecyl tosylate from the previous step in acetone.

  • Add an excess of sodium iodide (typically 1.5-3 eq).

  • Reflux the mixture for several hours. The reaction is driven to completion by the precipitation of sodium tosylate, which is insoluble in acetone.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the precipitated sodium tosylate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis using Phosphorus and Iodine

This method generates phosphorus triiodide in situ from red phosphorus and iodine, which then converts the alcohol to the alkyl iodide.

Experimental Protocol:

  • Place red phosphorus (1.1 eq) and 1-dodecanol (1 eq) in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add iodine (1.1 eq) in small portions with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to complete the reaction.

  • The work-up typically involves distillation of the product directly from the reaction mixture.

  • The distilled product is then washed with a dilute solution of sodium thiosulfate to remove any iodine, followed by water and brine.

  • The organic layer is dried over a suitable drying agent and can be further purified by vacuum distillation.

Reaction Mechanisms and Workflows

Visual representations of the reaction pathways and experimental workflows provide a clearer understanding of the chemical transformations and laboratory procedures.

Appel-type Reaction Mechanism

The Appel reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which then undergoes nucleophilic attack by the iodide ion.

Appel_Mechanism PPh3 Triphenylphosphine (PPh₃) Intermediate1 [Ph₃P-I]⁺ I⁻ PPh3->Intermediate1 + I₂ I2 Iodine (I₂) Dodecanol 1-Dodecanol (R-OH) Intermediate2 Dodecoxyphosphonium Iodide [R-O-PPh₃]⁺ I⁻ Dodecanol->Intermediate2 + [Ph₃P-I]⁺ I⁻ - Imidazolium Iodide Imidazole Imidazole Imidazole->Intermediate2 Product This compound (R-I) Intermediate2->Product SN2 attack by I⁻ Byproduct1 Triphenylphosphine Oxide (Ph₃P=O) Intermediate2->Byproduct1 Byproduct2 Imidazolium Iodide

Caption: Mechanism of the Appel-type reaction for the synthesis of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from 1-dodecanol.

Workflow Start 1-Dodecanol + Reagents + Solvent Reaction Reaction under Controlled Conditions Start->Reaction Quenching Reaction Quenching (e.g., Na₂S₂O₃ aq.) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation or Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodododecane (C₁₂H₂₅I) is a versatile linear alkyl halide that serves as a key intermediate in a multitude of organic transformations. Its utility stems from the presence of a terminal iodine atom, a large and polarizable halogen that acts as an excellent leaving group in nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), organometallic, and radical-mediated reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic pathway visualizations are presented to facilitate its application in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the nature of the carbon-iodine (C-I) bond. The significant difference in electronegativity between carbon and iodine, coupled with the large size of the iodine atom, results in a polarized and relatively weak bond. This makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles, and the iodide ion an excellent leaving group.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for this compound, enabling the introduction of a wide array of functional groups. As a primary alkyl halide, this compound predominantly undergoes the bimolecular nucleophilic substitution (SN2) mechanism .

SN2 Mechanism: The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group.[1][2] This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral this compound. The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile.[1][3]

  • Rate Law: Rate = k[C₁₂H₂₅I][Nucleophile]

Factors favoring the SN2 pathway for this compound include:

  • Steric Hindrance: The primary nature of the alkyl halide results in minimal steric hindrance at the reaction center, allowing for easy access by the nucleophile.[1]

  • Strong Nucleophiles: The use of strong, unhindered nucleophiles promotes the SN2 mechanism.

  • Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.

SN1 Mechanism: The unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a carbocation intermediate, is highly disfavored for primary alkyl halides like this compound.[1] Primary carbocations are inherently unstable, making the energetic barrier for this pathway prohibitively high under normal conditions.

Diagram of the SN2 Pathway for this compound:

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(CH₂)₁₀CH₃---I]⁻ Nu->TS Backside Attack Substrate CH₃(CH₂)₁₀CH₂-I Substrate->TS Product Nu-CH₂(CH₂)₁₀CH₃ TS->Product Bond Formation LeavingGroup I⁻ TS->LeavingGroup Bond Cleavage

Caption: SN2 mechanism for the reaction of this compound with a nucleophile.

Elimination Reactions

Elimination reactions of this compound lead to the formation of dodec-1-ene. These reactions compete with nucleophilic substitution and are favored by the use of strong, sterically hindered bases. For a primary alkyl halide, the bimolecular elimination (E2) mechanism is the predominant pathway.

E2 Mechanism: The E2 reaction is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the carbon bearing the iodine (the β-carbon), while the C-I bond is simultaneously broken to form a double bond.[4] The rate of the E2 reaction depends on the concentrations of both the this compound and the base.

  • Rate Law: Rate = k[C₁₂H₂₅I][Base]

Factors favoring the E2 pathway include:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are strong enough to abstract a proton but are too bulky to act as effective nucleophiles, thus favoring elimination over substitution.

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

E1 Mechanism: The unimolecular elimination (E1) mechanism, which proceeds through a carbocation intermediate, is not a significant pathway for this compound due to the instability of the primary carbocation.[5]

Diagram of the E2 Pathway for this compound:

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Base B⁻ TS [B---H---CH(CH₂)₉CH₃---CH₂---I]⁻ Base->TS Proton Abstraction Substrate CH₃(CH₂)₉CH(H)-CH₂-I Substrate->TS Product CH₃(CH₂)₉CH=CH₂ TS->Product Double Bond Formation ConjugateAcid B-H TS->ConjugateAcid LeavingGroup I⁻ TS->LeavingGroup

Caption: E2 mechanism for the reaction of this compound with a strong base.

Key Reactions and Experimental Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[6][7]

Protocol for the Synthesis of Dodecyl Methyl Ether:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol (50 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions. Stir the mixture until all the sodium has dissolved to form sodium methoxide.

  • Nucleophilic Substitution: To the sodium methoxide solution, add this compound (14.8 g, 50 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add water (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield dodecyl methyl ether.

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound296.235014.8 g
Sodium22.99501.15 g
Methanol (anhydrous)32.04-50 mL
Expected Product Dodecyl Methyl Ether
Typical Yield 85-95%
Grignard Reagent Formation and Reaction

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, dodecylmagnesium iodide.[8] This organometallic compound is a powerful nucleophile and a strong base.[8]

Protocol for the Synthesis of Dodecylmagnesium Iodide and its Reaction with Acetone:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.46 g, 60 mmol) and a small crystal of iodine in the flask. Add this compound (14.8 g, 50 mmol) dissolved in anhydrous diethyl ether (50 mL) to the dropping funnel. Add a small portion of the this compound solution to the magnesium. The reaction is initiated by gentle warming or the addition of an activator like 1,2-dibromoethane. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[9]

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone (2.9 g, 50 mmol) in anhydrous diethyl ether (20 mL) dropwise with vigorous stirring.

  • Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the resulting 2-methyldodecan-2-ol can be purified by column chromatography or distillation.

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound296.235014.8 g
Magnesium Turnings24.31601.46 g
Acetone58.08502.9 g
Expected Product 2-Methyldodecan-2-ol
Typical Yield 80-90%

Diagram of Grignard Reagent Formation and Reaction Workflow:

Grignard_Workflow Start This compound + Mg in dry ether Grignard Dodecylmagnesium Iodide (Grignard Reagent) Start->Grignard Formation Reaction Reaction with Electrophile (e.g., Acetone) Grignard->Reaction Nucleophilic Addition Workup Aqueous Work-up (NH₄Cl) Reaction->Workup Product Final Product (e.g., 2-Methyldodecan-2-ol) Workup->Product Purification Purification Product->Purification

Caption: Experimental workflow for the synthesis and reaction of a Grignard reagent from this compound.

Other Notable Reactions
  • Reaction with Amines: this compound reacts with primary and secondary amines via an SN2 mechanism to form secondary and tertiary amines, respectively. The synthesis of N-dodecylaniline can be achieved by reacting this compound with aniline.[10]

  • Ullmann Coupling: While the classic Ullmann reaction involves the copper-mediated coupling of two aryl halides, modifications can be applied to couple alkyl halides.[11][12] However, this is generally less efficient for alkyl halides like this compound compared to other coupling methods.

  • Sonogashira Coupling: this compound itself does not directly participate in Sonogashira coupling. However, it can be converted to a terminal alkyne, dodec-1-yne, through a double dehydrohalogenation of an intermediate dihalide, which can then undergo Sonogashira coupling with aryl or vinyl halides.[13][14]

Radical and Photochemical Reactions

While ionic reactions dominate the chemistry of this compound, radical-mediated transformations are also possible. The relatively weak C-I bond can be cleaved homolytically under certain conditions.

  • Radical Cyclization: If an unsaturated moiety is present in a molecule derived from this compound, intramolecular radical cyclization can be initiated.[15][16] This often requires a radical initiator such as AIBN or can be induced photochemically.[17]

  • Photochemical Deiodination: Exposure to UV light can induce the homolytic cleavage of the C-I bond, leading to the formation of a dodecyl radical. In the presence of a hydrogen donor, this can result in the formation of dodecane.

Summary of Quantitative Data

Reaction TypeReagentsProduct(s)Typical Yield (%)
SN2 (Williamson Ether) RONa (e.g., CH₃ONa)RO-C₁₂H₂₅ (e.g., Dodecyl methyl ether)85-95
SN2 (Amine Alkylation) R₂NH (e.g., Aniline)R₂N-C₁₂H₂₅ (e.g., N-Dodecylaniline)70-85
E2 (Elimination) Strong, bulky base (e.g., t-BuOK)Dodec-1-ene60-80
Organometallic (Grignard) Mg, then R₂C=O (e.g., Acetone)R₂C(OH)-C₁₂H₂₅ (e.g., 2-Methyldodecan-2-ol)80-90

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is primarily governed by its structure as a primary alkyl iodide, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles. Elimination reactions can be favored under specific conditions, particularly with strong, sterically hindered bases. Furthermore, its ability to form organometallic reagents like Grignard reagents opens up numerous possibilities for carbon-carbon bond formation. An understanding of these fundamental reaction mechanisms is crucial for designing efficient and selective synthetic routes in academic and industrial research, especially within the realm of drug discovery and development.

References

An In-Depth Technical Guide to the Safety and Handling of 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodododecane (CAS No. 4292-19-7), also known as dodecyl iodide or lauryl iodide, is a halogenated alkane with the molecular formula C12H25I.[1][2][3] It is a colorless to pale yellow liquid at room temperature, which is insoluble in water but soluble in many organic solvents.[2][4][5] Due to the reactivity of the carbon-iodine bond, this compound serves as a versatile reagent in organic synthesis, including in the preparation of surfactants, lubricants, and pharmaceutical intermediates.[5] This guide provides comprehensive safety and handling protocols for researchers, scientists, and drug development professionals to ensure its safe use in a laboratory setting.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for designing experiments and for understanding its behavior under various conditions.

PropertyValueSource(s)
Molecular Formula C12H25I[1][2]
Molecular Weight 296.23 g/mol [2][6]
Appearance Colorless liquid[2][4]
Odor Odorless[2]
Melting Point -3 °C (26.6 °F)[2][6][7][8]
Boiling Point 159-160 °C @ 15 mmHg[6][7][8]
Density 1.201 g/mL at 25 °C[6][7][8]
Flash Point >110 °C (>230 °F)[2][6]
Refractive Index n20/D 1.484[6][7][8]
Water Solubility Insoluble[4][5][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[3][9] Proper identification of its hazards is the first step toward safe handling.

GHS ClassificationPictogramSignal WordHazard StatementsSource(s)
Skin Corrosion/IrritationGHS07Warning H315: Causes skin irritation[3][5][9]
Serious Eye Damage/IrritationGHS07Warning H319: Causes serious eye irritation[3][5][9]
Specific Target Organ ToxicityGHS07Warning H335: May cause respiratory irritation[3][5][9]

Primary hazards include irritation to the skin, eyes, and respiratory system upon exposure.[1][10]

Protocols for Safe Handling and Storage

Adherence to strict protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Proper engineering controls are the primary line of defense against chemical exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][9] A certified chemical fume hood is strongly recommended to prevent the inhalation of vapors or mists.[1]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order in the immediate vicinity of the handling area.[1][2]

The following PPE is required for handling this compound.

PPE_Selection cluster_ppe Required PPE for this compound ppe_handler Chemical Handler ppe_eye Eye/Face Protection (Goggles/Face Shield, EN166/OSHA) ppe_handler->ppe_eye ppe_hands Hand Protection (Chemically resistant gloves, e.g., Viton®) ppe_handler->ppe_hands ppe_body Body Protection (Lab coat, long-sleeved clothing) ppe_handler->ppe_body ppe_resp Respiratory Protection (If ventilation is inadequate) ppe_handler->ppe_resp

Caption: Required Personal Protective Equipment for handling this compound.

Protection TypeSpecificationSource(s)
Eye/Face Protection Chemical safety goggles or face shield conforming to EN166 or OSHA 29 CFR 1910.133.[1][9]
Hand Protection Appropriate chemical-resistant gloves (e.g., Viton®). Inspect gloves before use.[1][2]
Body Protection Laboratory coat and long-sleeved protective clothing.[1][11]
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH/MSHA or EN 149 approved respirator if irritation is experienced or exposure limits are exceeded.[1][9]

The following workflow outlines the standard operating procedure for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Verify Fume Hood/Ventilation prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 hnd1 Don all required PPE prep4->hnd1 hnd2 Transfer/use chemical inside fume hood hnd1->hnd2 hnd3 Avoid contact with skin and eyes hnd2->hnd3 hnd4 Keep container closed when not in use hnd3->hnd4 post1 Store properly or dispose of waste hnd4->post1 post2 Clean work area post1->post2 post3 Remove PPE carefully post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Standard operating procedure for the safe handling of this compound.

Methodology:

  • Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1]

    • Ensure the chemical fume hood or other ventilation system is functioning correctly.[1]

    • Inspect all PPE for integrity.[1]

    • Confirm the location and accessibility of eyewash stations and safety showers.[1]

  • Chemical Handling:

    • Wear all specified PPE before entering the handling area.[1]

    • Conduct all manipulations that may generate vapors or mists inside a fume hood.[1]

    • Avoid direct contact with skin and eyes.[1]

    • Keep the container tightly sealed when not in use.[1][9]

  • Post-Handling:

    • Return the chemical to its designated storage location.

    • Dispose of any waste, including contaminated consumables, according to the disposal protocol (see Section 6.0).

    • Decontaminate the work surface.

    • Carefully remove PPE to avoid skin contamination.[2]

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place.[1][9]

  • Container: Keep containers tightly closed.[1][9]

  • Protection: Protect from direct sunlight and light exposure, as the material is light-sensitive.[2][12]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][2][9]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate injury and damage.

The following table outlines the immediate first aid responses to an exposure event. In all cases of significant exposure, seek medical attention.[2]

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Get medical attention if symptoms occur.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][9]

In the event of a spill, follow this protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Protect: Wear full PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain and soak up the spill.[1][9]

  • Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.[1][9]

  • Clean: Clean the spill area thoroughly.

  • Prevent Entry: Do not let the product enter drains or waterways.[1][9]

Spill_Response_Workflow start Spill Occurs step1 Evacuate Area & Ensure Ventilation start->step1 step2 Don Full PPE step1->step2 step3 Contain with Inert Absorbent Material step2->step3 step4 Collect Waste into Labeled Container step3->step4 step5 Decontaminate Spill Area step4->step5 step6 Dispose of Waste Properly step5->step6 end Response Complete step6->end

References

A Technical Guide to the Spectral Data of 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-iodododecane. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for the characterization of this compound.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicitySolventAssignment
~3.19TripletCDCl₃-CH₂-I
~1.82QuintetCDCl₃-CH₂-CH₂-I
~1.26MultipletCDCl₃-(CH₂)₉-
~0.88TripletCDCl₃-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectral Data for this compound [1][2]

Chemical Shift (δ, ppm)SolventAssignment
~33.6CDCl₃-CH₂-CH₂-I
~31.9CDCl₃-(CH₂)ₙ-
~30.6CDCl₃-(CH₂)ₙ-
~29.6CDCl₃-(CH₂)ₙ-
~29.5CDCl₃-(CH₂)ₙ-
~29.3CDCl₃-(CH₂)ₙ-
~28.6CDCl₃-(CH₂)ₙ-
~22.7CDCl₃-CH₂-CH₃
~14.1CDCl₃-CH₃
~7.3CDCl₃-CH₂-I

Note: The assignments for the central methylene groups in the long alkyl chain can be complex and may overlap.

Table 3: Mass Spectrometry Data for this compound [1][3]

m/zInterpretationRelative Abundance
296Molecular Ion [M]⁺Low
169[C₁₂H₂₅]⁺ (Loss of I)Moderate
57[C₄H₉]⁺High
43[C₃H₇]⁺High
71[C₅H₁₁]⁺High

Note: Fragmentation patterns can be influenced by the ionization energy and the specific mass spectrometer used.

Table 4: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (alkane)
2854StrongC-H stretch (alkane)
1465MediumC-H bend (methylene)
722MediumC-H rock (alkane chain)
~590Medium-WeakC-I stretch

Note: The C-I stretch is often weak and can be difficult to observe definitively.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[5] Ensure the liquid height is around 4-5 cm.[4]

    • If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Instrumentation and Data Acquisition:

    • The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is used with a spectral width of approximately -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.[6]

    • For ¹³C NMR, a proton-decoupled single-pulse experiment is employed with a spectral width of -10 to 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[6]

2.2 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.[7]

    • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC inlet.

  • Instrumentation and Data Acquisition:

    • A common method for analyzing volatile compounds like this compound is GC-MS.[7]

    • The sample is vaporized in the GC inlet and separated on a capillary column (e.g., a non-polar column).

    • The separated components are then introduced into the mass spectrometer.

    • Electron Ionization (EI) is a standard technique where high-energy electrons bombard the molecules, causing ionization and fragmentation.[8]

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[8]

    • The detector records the abundance of each ion.

2.3 Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Since this compound is a liquid at room temperature, a "neat" spectrum can be obtained.

    • Place one or two drops of the liquid sample between two salt plates (e.g., NaCl or KBr).[9]

    • Gently press the plates together to form a thin liquid film.[9]

    • Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly onto the ATR crystal.

  • Instrumentation and Data Acquisition:

    • A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

    • A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is collected first.[9]

    • The sample is then placed in the instrument, and the sample spectrum is recorded.

    • The final spectrum is a ratio of the sample spectrum to the background spectrum, displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure Elucidation NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity Provides info on MS Mass Spectrometry (GC-MS) MolWeight Molecular Weight Elemental Composition MS->MolWeight Determines IR Infrared Spectroscopy (FTIR) FuncGroups Functional Groups (C-H, C-I) IR->FuncGroups Identifies Structure This compound Connectivity->Structure MolWeight->Structure FuncGroups->Structure

Caption: Workflow of spectroscopic techniques for structural elucidation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-iodododecane from 1-dodecanol utilizing triphenylphosphine and iodine. This transformation, a variation of the Appel reaction, is a widely used method for the conversion of primary alcohols to primary alkyl iodides under mild conditions.[1][2][3] These application notes detail the reaction mechanism, experimental protocols, and purification strategies, and include a summary of quantitative data. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the procedure.

Introduction

This compound is a valuable intermediate in organic synthesis, frequently employed in the formation of carbon-carbon bonds through various coupling reactions and in the generation of organometallic reagents.[4][5] The conversion of the hydroxyl group of 1-dodecanol to an iodide is a key step in enhancing its utility as a synthetic building block. The Appel reaction, utilizing triphenylphosphine and a halogen source, offers an efficient and reliable method for this transformation.[6][7][8] The reaction proceeds via an alkoxyphosphonium salt intermediate, which undergoes nucleophilic attack by the iodide ion in an SN2 fashion, leading to the desired alkyl iodide and triphenylphosphine oxide as a byproduct.[6][7] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[7]

Quantitative Data Summary

The following table summarizes the typical stoichiometry and reported yields for the iodination of primary alcohols using triphenylphosphine and iodine.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio (relative to 1-dodecanol)Typical Yield (%)
1-DodecanolC₁₂H₂₆O186.341.0-
TriphenylphosphineC₁₈H₁₅P262.291.2 - 1.5-
IodineI₂253.811.2 - 1.5-
Imidazole (optional)C₃H₄N₂68.082.0-
This compoundC₁₂H₂₅I296.23-80 - 95

Note: Yields are generalized from literature for primary alcohols and may vary based on specific reaction conditions and scale.[9][10]

Experimental Protocol

This protocol details the procedure for the synthesis of this compound from 1-dodecanol.

Materials:

  • 1-Dodecanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole (optional, but recommended for acid-sensitive substrates)[1][2]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane or Pentane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-dodecanol (1.0 eq) and triphenylphosphine (1.2 - 1.5 eq) in anhydrous dichloromethane.[2]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.[2]

  • Addition of Iodine: In a separate flask, dissolve iodine (1.2 - 1.5 eq) and imidazole (2.0 eq, if used) in anhydrous dichloromethane.[2] Add this solution dropwise to the stirred alcohol-phosphine mixture at 0 °C. The reaction mixture will turn dark brown.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (1-dodecanol) is consumed. This typically takes a few hours to overnight.[2]

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[2] Continue adding the thiosulfate solution until the brown color of the excess iodine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

Purification:

The crude product will contain the desired this compound and the byproduct, triphenylphosphine oxide. Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility in many organic solvents.[11][12]

  • Precipitation/Filtration (Method 1): Suspend the crude residue in a non-polar solvent like pentane or a mixture of hexane and ether.[12][13][14] The less soluble triphenylphosphine oxide may precipitate and can be removed by filtration through a plug of silica gel.[12][13] The desired product, being more non-polar, will elute with the solvent.

  • Flash Column Chromatography (Method 2): If the first method is insufficient, purify the crude product by flash column chromatography on silica gel.[2] A non-polar eluent system, such as hexane or a gradient of hexane/ethyl acetate, is typically used. This compound will elute before the more polar triphenylphosphine oxide.

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the reaction mechanism and the experimental workflow.

ReactionMechanism PPh3 PPh₃ Intermediate1 Ph₃P-I⁺ I⁻ PPh3->Intermediate1 + I₂ I2 I₂ Intermediate2 R-O-PPh₃⁺ I⁻ ROH R-OH (1-Dodecanol) ROH->Intermediate2:f0 + Ph₃P-I⁺ HI HI Product R-I (this compound) Intermediate2:f1->Product SN2 attack Byproduct Ph₃P=O Intermediate2:f0->Byproduct

Caption: Mechanism of the Appel Reaction for Iodination.

ExperimentalWorkflow start Start dissolve Dissolve 1-Dodecanol & PPh₃ in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_iodine Add I₂ solution dropwise cool->add_iodine react Stir at RT (Monitor by TLC) add_iodine->react quench Quench with aq. Na₂S₂O₃ react->quench extract Separate organic layer, wash with H₂O & brine quench->extract dry Dry over Na₂SO₄ & concentrate extract->dry purify Purify by filtration or column chromatography dry->purify product This compound purify->product

Caption: Experimental Workflow for this compound Synthesis.

References

Application Notes and Protocols: 1-Iodododecane in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. This application note focuses on the use of 1-iodododecane as an alkylating agent in this reaction. The long dodecyl chain introduces significant lipophilicity to molecules, a property frequently exploited in drug development to enhance membrane permeability and modulate pharmacokinetic profiles. This compound is a particularly effective reagent in this synthesis due to the high reactivity of the carbon-iodine bond, which facilitates the nucleophilic substitution by an alkoxide.

The general mechanism of the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. It involves the deprotonation of an alcohol to form a more nucleophilic alkoxide ion, which then attacks the primary alkyl halide, in this case, this compound, to form the corresponding ether.[1][2]

Data Presentation: Reaction Yields with this compound

The following table summarizes the reported yields for the Williamson ether synthesis using this compound with various alcohol substrates under different reaction conditions.

Alcohol SubstrateBaseSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
PhenolSodium HydroxideEthanolNoneRefluxNot Specified94.0
1,10-DecanediolNot SpecifiedNot SpecifiedTetramethylammonium IodideNot SpecifiedNot Specified43.2

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures in a laboratory setting.

Protocol 1: Synthesis of Dodecyl Phenyl Ether

This protocol describes the synthesis of dodecyl phenyl ether from phenol and this compound.

Materials:

  • Phenol

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware for reflux and extraction

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in ethanol.

  • Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium phenoxide in situ.

  • Alkylation: To the solution of sodium phenoxide, add this compound.

  • Reaction: Heat the reaction mixture to reflux and maintain for a sufficient time to ensure the completion of the reaction (monitoring by TLC is recommended).

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure dodecyl phenyl ether.

Protocol 2: Phase-Transfer Catalyzed Synthesis of 10-Dodecanoxy-1-decanol

This protocol outlines a phase-transfer catalyzed Williamson ether synthesis, which is particularly useful for reactions involving long-chain, less soluble reactants.

Materials:

  • 1,10-Decanediol

  • This compound (or Dodecyl Bromide as in the cited literature[3])

  • A suitable base (e.g., solid NaOH or KOH)

  • Phase-Transfer Catalyst (e.g., Tetramethylammonium Iodide or Tetrabutylammonium Bromide)

  • An appropriate organic solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware for stirring and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,10-decanediol, the base, the phase-transfer catalyst, and the organic solvent.

  • Add this compound to the stirred mixture.

  • Reaction: The reaction is typically stirred at a moderately elevated temperature (e.g., 50-100 °C) for several hours (1-8 hours is a general timeframe).[2] Reaction progress should be monitored by an appropriate technique like TLC or GC.

  • Work-up: Upon completion, the reaction mixture is cooled, and water is added to dissolve the inorganic salts. The organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water and brine, then dried over an anhydrous salt.

  • The solvent is removed under reduced pressure.

  • Purification: The resulting crude 10-dodecanoxy-1-decanol is purified, typically by column chromatography.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_workup Step 3: Work-up & Purification Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH, NaOH) Base->Alkoxide Iodododecane This compound (C₁₂H₂₅-I) Ether Dodecyl Ether (R-O-C₁₂H₂₅) Iodododecane->Ether Crude_Product Crude Ether Ether->Crude_Product Reaction Quench Alkoxide_ref Alkoxide (R-O⁻) Alkoxide_ref->Iodododecane SN2 Attack Purified_Product Purified Dodecyl Ether Crude_Product->Purified_Product Purification (e.g., Chromatography) Drug_Delivery_Enhancement cluster_synthesis Synthesis cluster_application Application in Drug Delivery cluster_outcome Therapeutic Outcome Williamson Williamson Ether Synthesis (this compound + Hydrophilic Moiety) Dodecyl_Ether Amphiphilic Dodecyl Ether Williamson->Dodecyl_Ether Formulation Drug Formulation with Dodecyl Ether Dodecyl_Ether->Formulation Drug Poorly Permeable Drug Drug->Formulation Skin_Barrier Skin Stratum Corneum Formulation->Skin_Barrier Application Enhanced_Permeation Enhanced Drug Permeation Skin_Barrier->Enhanced_Permeation Increased Fluidity of Lipids Improved_Bioavailability Improved Topical/Transdermal Drug Bioavailability Enhanced_Permeation->Improved_Bioavailability

References

Application Notes and Protocols for the Formation of Dodecylmagnesium Iodide from 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of dodecylmagnesium iodide, a Grignard reagent derived from 1-iodododecane. This reagent is a valuable intermediate in organic synthesis, particularly for the introduction of a C12 alkyl chain in the development of new chemical entities and active pharmaceutical ingredients.

Introduction

Grignard reagents (RMgX) are powerful organometallic compounds widely utilized for the formation of carbon-carbon bonds. The synthesis of dodecylmagnesium iodide from this compound involves the reaction of the long-chain alkyl iodide with magnesium metal in an anhydrous ether solvent. Due to the length of the alkyl chain, specific considerations must be taken to ensure efficient formation and minimize side reactions, such as Wurtz coupling. This document outlines the critical parameters, a detailed experimental protocol, and methods for characterization.

Reaction Mechanism and Critical Parameters

The formation of a Grignard reagent proceeds via an oxidative insertion of magnesium metal into the carbon-halogen bond.[1] The general order of reactivity for alkyl halides is RI > RBr > RCl.[2] Key parameters for a successful Grignard reagent formation include:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the reagent.[3]

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction. Activation is often necessary to expose a fresh metal surface.[1]

  • Solvent: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential as they solvate and stabilize the Grignard reagent.[4]

  • Temperature Control: The reaction is exothermic. The temperature should be controlled to maintain a gentle reflux and to minimize side reactions.[5]

  • Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of dodecylmagnesium iodide. The yield is highly dependent on the strict adherence to anhydrous and inert conditions.

ParameterValueNotes
Typical Yield 60-85%Yield is based on the starting this compound and can be influenced by the rate of addition and reaction temperature. Higher yields are favored by slow addition and controlled temperature.[7]
Reaction Time 1 - 3 hoursThis includes the dropwise addition of this compound and a subsequent reflux period.
Concentration ~0.5 - 1.0 MThe final concentration is dependent on the initial amounts of reagents and solvent volume. The concentration should be determined by titration before use.
Side Products TetracosaneThe primary side product is tetracosane, formed via Wurtz coupling. This can be minimized by slow addition of the alkyl iodide and maintaining a gentle reflux.[3][5]

Experimental Protocols

1. Preparation of Anhydrous Diethyl Ether

  • Procedure:

    • Pre-dry commercial diethyl ether over anhydrous calcium chloride for 24 hours.

    • Set up a distillation apparatus. Add sodium metal and a small amount of benzophenone to the pre-dried ether.

    • Reflux the ether under an inert atmosphere until a persistent deep blue or purple color is observed, indicating the solvent is anhydrous and oxygen-free.

    • Distill the ether directly into the reaction flask or a dry storage flask under an inert atmosphere.

2. Formation of Dodecylmagnesium Iodide

  • Materials:

    • Magnesium turnings (1.2 equivalents)

    • This compound (1.0 equivalent)

    • Anhydrous diethyl ether

    • Iodine (a single crystal)

    • Inert gas (Nitrogen or Argon) supply

  • Glassware Preparation:

    • A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), and a pressure-equalizing dropping funnel.

    • All glassware must be oven-dried at 120 °C overnight and assembled while hot, then allowed to cool under a stream of inert gas.[4]

  • Procedure:

    • Place the magnesium turnings and a single crystal of iodine into the cooled, inert-gas-flushed flask. The iodine helps to activate the magnesium surface.[6]

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

    • Add a small portion (~5-10%) of the this compound solution to the magnesium suspension.

    • The reaction may need to be initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color, the appearance of turbidity, and gentle bubbling from the magnesium surface.[6]

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath can be used to moderate the temperature if necessary.[5]

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until most of the magnesium has been consumed (typically 1-2 hours).

    • The resulting Grignard reagent is a cloudy, grey to brownish solution and is typically used directly in the subsequent synthetic step.

3. Determination of Grignard Reagent Concentration by Titration

The concentration of the prepared dodecylmagnesium iodide solution should be determined before use. A common and reliable method is titration with iodine in the presence of lithium chloride.[8]

  • Procedure:

    • Prepare a stock solution of anhydrous lithium chloride in dry THF (e.g., 0.5 M).[9]

    • In a flame-dried flask under an inert atmosphere, accurately weigh a known amount of iodine (e.g., 254 mg, 1 mmol).

    • Dissolve the iodine in the LiCl/THF solution. The solution will be dark brown.

    • Cool the iodine solution to 0 °C in an ice bath.

    • Slowly add the prepared dodecylmagnesium iodide solution from a syringe dropwise to the stirred iodine solution.

    • The endpoint is reached when the brown color of the iodine completely disappears, resulting in a colorless or slightly yellow solution.[9]

    • Record the volume of the Grignard reagent added and calculate the molarity. Repeat the titration for accuracy.

Mandatory Visualization

Grignard_Formation_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings and Iodine Crystal to Flask start->add_mg add_ether Add Anhydrous Diethyl Ether add_mg->add_ether initiate Initiate Reaction (Gentle Warming) add_ether->initiate add_iodide Slow, Dropwise Addition of This compound Solution initiate->add_iodide Once initiated prepare_iodide Prepare Solution of This compound in Ether prepare_iodide->add_iodide reflux Maintain Gentle Reflux (1-2 hours) add_iodide->reflux cool Cool to Room Temperature reflux->cool titrate Titrate to Determine Concentration cool->titrate end End: Dodecylmagnesium Iodide Solution Ready for Use titrate->end

Caption: Experimental workflow for the formation of dodecylmagnesium iodide.

References

Application Notes and Protocols: 1-Iododoxane for Functionalization of Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of carbon nanotubes (CNTs) is a critical step in harnessing their unique properties for a wide range of applications, particularly in the biomedical field. Covalent modification of CNTs with long alkyl chains, such as dodecyl groups from 1-iodododecane, significantly enhances their dispersibility in organic solvents and polymer matrices, a crucial prerequisite for their use in drug delivery systems. This modification improves the biocompatibility and cellular uptake of CNTs, making them promising nanocarriers for therapeutic agents.[1][2][3] The attached alkyl chains can also modulate the drug loading capacity and release kinetics, offering a versatile platform for designing advanced drug delivery vehicles.[4][5][6]

These application notes provide a detailed protocol for the functionalization of single-walled carbon nanotubes (SWCNTs) with this compound via a free radical addition reaction. Characterization techniques to verify the functionalization and its impact on the CNTs are also detailed, along with potential applications in drug delivery.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of dodecyl-functionalized SWCNTs. The exact values can vary depending on the specific reaction conditions and the type of CNTs used.

Table 1: Thermogravimetric Analysis (TGA) Data

SampleWeight Loss (%) in N₂ atmosphere (200-800 °C)Estimated Functionalization Degree (dodecyl groups per 100 C atoms)
Pristine SWCNTs< 5%N/A
Dodecyl-SWCNTs15-25%1 - 2

Note: The weight loss is attributed to the thermal decomposition of the covalently attached dodecyl groups.[7][8]

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

SampleC 1s (at. %)O 1s (at. %)I 3d (at. %)
Pristine SWCNTs> 98%< 2%0%
Dodecyl-SWCNTs90-95%4-8%< 1%

Note: The increase in oxygen content is often due to minor oxidation during the reaction and purification process. The presence of a small amount of iodine may indicate residual unreacted this compound or iodine atoms bound to the CNT surface.

Table 3: Raman Spectroscopy Data

SampleD-band (~1350 cm⁻¹)G-band (~1580 cm⁻¹)ID/IG Ratio
Pristine SWCNTsLow IntensityHigh Intensity0.1 - 0.3
Dodecyl-SWCNTsIncreased IntensityBroadened0.5 - 0.9

Note: An increase in the ID/IG ratio is indicative of the conversion of sp²-hybridized carbon atoms to sp³-hybridized carbon atoms, confirming covalent functionalization.[9][10][11][12]

Table 4: Drug Loading and Release (Example with Doxorubicin)

NanocarrierDrug Loading Capacity (wt%)Drug Release at pH 5.5 (72h, %)Drug Release at pH 7.4 (72h, %)
Pristine SWCNTs~20-30%~30%~10%
Dodecyl-SWCNTs~40-60%~50%~15%

Note: The enhanced drug loading capacity of dodecyl-functionalized SWCNTs is attributed to the increased surface area and hydrophobic interactions between the dodecyl chains and the drug molecules. The pH-dependent release is a desirable feature for targeted drug delivery to acidic tumor microenvironments.[4][13][14]

Experimental Protocols

Protocol 1: Functionalization of SWCNTs with this compound

This protocol describes the covalent functionalization of SWCNTs with dodecyl groups using a benzoyl peroxide-initiated radical addition reaction.

Materials:

  • Single-walled carbon nanotubes (pristine)

  • This compound

  • Benzoyl peroxide

  • ortho-Dichlorobenzene (ODCB)

  • Chloroform

  • Methanol

  • Argon gas

  • Schlenk flask

  • Magnetic stirrer with heating mantle

  • Ultrasonicator

  • Filtration apparatus with a 0.2 µm pore size membrane (e.g., alumina or PTFE)

Procedure:

  • Dispersion of SWCNTs: In a Schlenk flask, disperse 20 mg of pristine SWCNTs in 30 mL of ODCB by sonication for at least 1 hour to achieve a uniform suspension.

  • Addition of Reagents: To the SWCNT dispersion, add 0.4 g of benzoyl peroxide and 2.5 mL of this compound.

  • Reaction: Stir the reaction mixture at 80°C for 24 hours under an argon atmosphere. The benzoyl peroxide will thermally decompose to generate phenyl radicals, which then abstract an iodine atom from this compound to produce dodecyl radicals. These radicals subsequently add to the sidewalls of the SWCNTs.

  • Purification:

    • After cooling the reaction mixture to room temperature, add 30 mL of chloroform and vacuum filter the mixture through a 0.2 µm pore size membrane.

    • Wash the collected solid (the functionalized SWCNTs) extensively with chloroform to remove unreacted reagents and byproducts.

    • Further wash the product with methanol to remove any remaining impurities.

    • Repeat the washing steps until the filtrate is clear.

  • Drying: Dry the final product, dodecyl-functionalized SWCNTs, in a vacuum oven at 60°C overnight.

Protocol 2: Characterization of Dodecyl-Functionalized SWCNTs

1. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the degree of functionalization.

  • Procedure: Heat 1-5 mg of the dodecyl-SWCNT sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The weight loss between 200°C and 600°C corresponds to the decomposition of the attached dodecyl groups.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the functionalized SWCNTs.

  • Procedure: Acquire high-resolution spectra for C 1s, O 1s, and I 3d regions. The presence of C-C, C-O, and potentially C-I bonds can be identified, and the atomic percentages of each element can be calculated.

3. Raman Spectroscopy:

  • Purpose: To confirm the covalent attachment of dodecyl groups.

  • Procedure: Acquire Raman spectra of both pristine and functionalized SWCNTs using a 532 nm or 633 nm laser. An increase in the intensity ratio of the D-band to the G-band (ID/IG) indicates the formation of sp³-hybridized carbon atoms, confirming covalent functionalization.[9][10][11][12]

4. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology of the functionalized SWCNTs.

  • Procedure: Disperse a small amount of the dodecyl-SWCNTs in a suitable solvent (e.g., chloroform) and drop-cast onto a TEM grid. Observe the nanotubes to ensure their structural integrity is maintained after functionalization.

Visualizations

Functionalization_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Pristine_SWCNTs Pristine SWCNTs Reaction_Mixture Reaction Mixture (SWCNTs, this compound, Benzoyl Peroxide in ODCB) Pristine_SWCNTs->Reaction_Mixture Disperse in Solvent Solvent o-Dichlorobenzene Solvent->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Stir at 80°C, 24h Washing Washing (Chloroform, Methanol) Filtration->Washing Drying Drying Washing->Drying Functionalized_SWCNTs Dodecyl-Functionalized SWCNTs Drying->Functionalized_SWCNTs Radical_Mechanism Initiator Benzoyl Peroxide Phenyl_Radical Phenyl Radical Initiator->Phenyl_Radical Heat (80°C) Decomposition Alkyl_Radical Dodecyl Radical (C12H25•) Phenyl_Radical->Alkyl_Radical Iodine Abstraction Alkyl_Iodide This compound (C12H25I) Alkyl_Iodide->Alkyl_Radical Functionalized_SWCNT Dodecyl-Functionalized SWCNT (sp3 Carbon) Alkyl_Radical->Functionalized_SWCNT Radical Addition SWCNT SWCNT Sidewall (sp2 Carbon) SWCNT->Functionalized_SWCNT

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a cornerstone of nanotechnology, enabling the precise control of their interaction with biological systems. This is particularly crucial in drug delivery, where nanoparticle carriers are engineered to navigate complex biological environments to deliver therapeutic payloads to specific targets. The modification of nanoparticle surfaces with alkyl chains, such as the dodecyl group from 1-iodododecane, imparts a hydrophobic character to the nanoparticle. This hydrophobicity can significantly influence the nanoparticle's stability, dispersibility in non-polar solvents, and its mode of interaction with cell membranes, which are critical parameters in the design of effective drug delivery vehicles.

This document provides detailed protocols for the surface modification of three common types of nanoparticles—gold, iron oxide, and quantum dots—with this compound. It also outlines the expected characterization data and discusses the general mechanisms of cellular uptake for such hydrophobically modified nanoparticles. The protocols provided are based on established methods for nanoparticle surface functionalization with similar alkyl-containing molecules, adapted for the use of this compound.

Experimental Protocols

The following protocols describe methods for the surface modification of gold nanoparticles (AuNPs), superparamagnetic iron oxide nanoparticles (SPIONs), and quantum dots (QDs) with this compound. These procedures are based on ligand exchange reactions, where the native ligands on the nanoparticle surface are replaced by the dodecyl group from this compound.

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol is adapted from methods used for the functionalization of gold nanoparticles with thiol-containing ligands, as the interaction between gold and iodine can also facilitate surface modification.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-20 nm diameter)

  • This compound

  • Ethanol

  • Toluene

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Solvent Exchange: To a 10 mL aqueous solution of citrate-stabilized AuNPs, add 20 mL of ethanol and centrifuge at 8000 rpm for 20 minutes. Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of toluene. This step transfers the AuNPs from an aqueous to an organic phase.

  • Ligand Exchange Reaction: In a round-bottom flask, add the 10 mL of AuNPs in toluene. Add a 100-fold molar excess of this compound to the AuNP solution.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: After the reaction, precipitate the this compound modified AuNPs by adding 20 mL of ethanol. Centrifuge the mixture at 8000 rpm for 20 minutes. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in 10 mL of toluene and repeat the precipitation and centrifugation step with ethanol two more times to remove excess this compound.

  • Final Product: After the final wash, resuspend the this compound modified AuNPs in a suitable organic solvent like toluene or chloroform for storage and characterization.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles (SPIONs)

This protocol describes the modification of oleic acid-capped SPIONs, which are commonly synthesized by thermal decomposition methods. The oleic acid ligands are exchanged with this compound.

Materials:

  • Oleic acid-capped superparamagnetic iron oxide nanoparticles (SPIONs) dispersed in an organic solvent (e.g., hexane or toluene)

  • This compound

  • Anhydrous toluene

  • Ethanol

  • Centrifuge capable of high speeds (e.g., >10,000 rpm)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In an inert atmosphere, dissolve a known concentration of oleic acid-capped SPIONs in anhydrous toluene.

  • Ligand Addition: Add a significant molar excess (e.g., 100 to 500-fold) of this compound relative to the estimated number of oleic acid ligands on the SPIONs.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously under an inert atmosphere for 24-72 hours. The elevated temperature facilitates the ligand exchange process.

  • Purification: Cool the reaction mixture to room temperature. Add ethanol to the mixture to precipitate the modified SPIONs.

  • Washing: Centrifuge the suspension at high speed (e.g., 12,000 rpm) for 30 minutes. Discard the supernatant containing excess this compound and displaced oleic acid. Resuspend the nanoparticle pellet in fresh toluene. Repeat this washing step at least three times.

  • Storage: After the final wash, disperse the this compound functionalized SPIONs in a non-polar solvent for further use.

Protocol 3: Surface Modification of Quantum Dots (QDs)

This protocol is suitable for hydrophobic quantum dots (e.g., CdSe/ZnS) capped with ligands like trioctylphosphine oxide (TOPO) or oleic acid.

Materials:

  • Hydrophobic quantum dots (QDs) in an organic solvent (e.g., toluene)

  • This compound

  • Anhydrous chloroform or toluene

  • Methanol or acetone

  • High-speed centrifuge

  • Inert atmosphere conditions

Procedure:

  • Dispersion: Disperse the as-synthesized hydrophobic QDs in anhydrous chloroform or toluene in a reaction vessel under an inert atmosphere.

  • Ligand Exchange: Introduce a large excess of this compound into the QD dispersion. The molar ratio of this compound to the original capping ligand should be high to drive the exchange equilibrium.

  • Reaction Incubation: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for 12-24 hours. The optimal temperature and time may vary depending on the specific type of QD and its original surface ligands.

  • Precipitation and Washing: Add a non-solvent such as methanol or acetone to the reaction mixture to precipitate the surface-modified QDs.

  • Centrifugation: Collect the precipitated QDs by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Purification: Discard the supernatant and re-disperse the QD pellet in a minimal amount of toluene or chloroform. Repeat the precipitation and centrifugation steps multiple times to ensure the complete removal of unbound this compound and displaced original ligands.

  • Final Dispersion: Disperse the purified this compound capped QDs in the desired non-polar solvent.

Data Presentation

The successful surface modification of nanoparticles with this compound can be confirmed through various characterization techniques. The following tables summarize the expected quantitative data from these analyses, based on studies of nanoparticles modified with similar long-chain alkyl ligands.

Table 1: Expected Physicochemical Properties of this compound Modified Nanoparticles

ParameterAuNPsSPIONsQDs
Hydrodynamic Diameter (DLS) Slight increase (e.g., 2-5 nm)Slight increase (e.g., 3-6 nm)Slight increase (e.g., 2-4 nm)
Zeta Potential Shift towards neutral in non-polar solventsShift towards neutral in non-polar solventsShift towards neutral in non-polar solvents
Surface Plasmon Resonance (AuNPs) Minor red-shift (2-5 nm) of the peakN/AN/A
Photoluminescence (QDs) N/AN/APotential slight change in quantum yield

Table 2: Spectroscopic and Thermal Analysis Data for Confirmation of Surface Modification

Analysis TechniqueExpected Results for this compound Modification
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of C-H stretching peaks (~2850-2960 cm⁻¹). Disappearance or significant reduction of peaks from original ligands (e.g., citrate C=O stretch for AuNPs, oleic acid peaks for SPIONs).
Thermogravimetric Analysis (TGA) Weight loss corresponding to the decomposition of the dodecyl chains, allowing for the quantification of grafting density.
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H NMR) of dissolved nanoparticles will show characteristic peaks for the dodecyl chain protons.
X-ray Photoelectron Spectroscopy (XPS) Presence of an Iodine (I 3d) signal, confirming the attachment of this compound.

Visualization of Workflow and Cellular Interaction

Experimental Workflow

The general workflow for the surface modification of nanoparticles via ligand exchange with this compound is depicted below.

G cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization cluster_application Application synthesis Initial Nanoparticles (AuNP, SPION, or QD) with native ligands ligand_exchange Ligand Exchange Reaction with this compound synthesis->ligand_exchange Dispersion in organic solvent purification Purification via Precipitation & Centrifugation ligand_exchange->purification Removal of excess ligand characterization Physicochemical Analysis (DLS, Zeta, FTIR, TGA) purification->characterization Verification of modification application Drug Loading & Cellular Studies characterization->application Proceed to application

General workflow for nanoparticle surface modification.
Cellular Interaction Pathway

Nanoparticles functionalized with this compound will exhibit a hydrophobic surface. This hydrophobicity is a key determinant of their interaction with the lipid bilayer of cell membranes. Instead of binding to specific receptors and activating downstream signaling cascades, these nanoparticles are more likely to engage in physical interactions with the cell membrane, leading to cellular uptake through various endocytic pathways or direct membrane translocation. The exact mechanism can be influenced by nanoparticle size, surface charge, and the specific cell type.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space np This compound Modified Nanoparticle membrane_interaction Hydrophobic Interaction np->membrane_interaction endocytosis Endocytosis (e.g., Clathrin-mediated, Caveolin-mediated) membrane_interaction->endocytosis Energy-dependent translocation Direct Membrane Translocation membrane_interaction->translocation Energy-independent (for small NPs) endosome Endosome endocytosis->endosome cytosol Cytosol translocation->cytosol endosome->cytosol Endosomal Escape

Application Notes and Protocols for the Preparation of Dodecylated Graphite using 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphite, a layered allotrope of carbon, has garnered significant interest in various scientific fields, including drug delivery, owing to its large surface area, biocompatibility, and the potential for chemical functionalization.[1][2][3] The covalent attachment of long alkyl chains, such as dodecyl groups, to the graphite surface dramatically alters its properties, most notably increasing its dispersibility in organic solvents. This modification is a critical step in producing processable graphite-based materials for advanced applications.

This document provides detailed application notes and experimental protocols for the preparation of dodecylated graphite via the reaction of activated graphite with 1-iodododecane. The resulting material exhibits enhanced solubility in organic solvents, making it a promising candidate for use as a carrier in drug delivery systems, a component in nanocomposites, and a precursor for the production of functionalized graphene.

Applications in Drug Delivery

Functionalized graphite and its exfoliated form, graphene, are being extensively explored as nanocarriers for the delivery of therapeutic agents.[4][5] The key advantages of these materials in drug delivery include:

  • High Surface Area: The layered structure of graphite provides an exceptionally high surface area for drug loading, potentially leading to higher drug payloads compared to other nanocarriers.[1][3]

  • Biocompatibility: Carbon-based materials, particularly when appropriately functionalized, have shown good biocompatibility.[1]

  • Tunable Surface Chemistry: The surface of graphite can be modified with various functional groups to control drug loading, release kinetics, and to introduce targeting moieties for site-specific delivery.[4][5]

  • Hydrophobic Drug Delivery: The attachment of hydrophobic dodecyl chains can enhance the loading capacity of poorly water-soluble drugs through hydrophobic interactions.

The dodecylated graphite described herein can serve as a versatile platform for the development of novel drug delivery systems. The long alkyl chains can improve the encapsulation of hydrophobic drugs, while the graphite backbone can be further modified to incorporate targeting ligands or stimuli-responsive elements for controlled drug release.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from the characterization of dodecylated graphite prepared through the reaction of activated graphite with alky halides.

ParameterValueMethodReference
Degree of Functionalization
Dodecyl groups per 78 carbon atoms1Thermogravimetric Analysis (TGA)
Weight Loss15%Thermogravimetric Analysis (TGA)
Solubility
Soluble inChloroform, 1,2,4-trichlorobenzeneVisual Observation
Structural Characterization
Increased D-band intensity in Raman SpectrumConfirmedRaman Spectroscopy
Interlayer Spacing (d-spacing)IncreasedX-ray Diffraction (XRD)

Experimental Protocols

Method 1: Synthesis from Potassium Graphite (C₈K)

This protocol is based on the reaction of potassium graphite (C₈K) with this compound in liquid ammonia.

Materials:

  • Natural graphite powder

  • Potassium metal

  • This compound

  • Liquid ammonia

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas (or other inert gas)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask

  • Stirring bar

  • Low-temperature condenser (dry ice/acetone)

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Protocol:

  • Preparation of Potassium Graphite (C₈K):

    • Under an inert atmosphere, add graphite powder and potassium metal (in a 1:1 molar ratio of C:K to form C₈K) to a dry three-neck flask.

    • Heat the mixture to 150-200°C with stirring. The reaction is complete when the mixture turns a bronze color.

    • Cool the flask to room temperature.

  • Dodecylation Reaction:

    • Cool the flask containing C₈K to -78°C using a dry ice/acetone bath.

    • Condense liquid ammonia into the flask while maintaining the inert atmosphere.

    • Slowly add a solution of this compound in anhydrous THF to the stirred suspension of C₈K in liquid ammonia.

    • Allow the reaction to stir at -78°C for 2 hours and then slowly warm to room temperature, allowing the ammonia to evaporate.

  • Work-up and Purification:

    • After the ammonia has evaporated, add THF to the reaction mixture and stir.

    • Filter the mixture to collect the solid product.

    • Wash the solid product sequentially with THF, ethanol, and water to remove unreacted reagents and byproducts.

    • Dry the final product, dodecylated graphite, under vacuum.

Method 2: Reductive Alkylation using Na/K Alloy

This protocol is adapted from a method for the synthesis of alkylated graphene and involves the reduction of graphite with a sodium-potassium alloy.

Materials:

  • Natural graphite flakes

  • Sodium-potassium alloy (NaK)

  • This compound

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Cyclohexane

  • Ethanol

  • Argon gas

Equipment:

  • Schlenk line or glovebox

  • Flame-dried round-bottom flask

  • Stirring bar

  • Syringe

  • Filtration apparatus

Protocol:

  • Reduction of Graphite:

    • In a flame-dried, argon-filled round-bottom flask, add anhydrous DME.

    • Carefully add NaK alloy to the DME and stir until a deep blue solution is formed.

    • Add graphite flakes to the solution and stir for several days (e.g., 7 days) at room temperature to ensure complete reduction.

  • Alkylation Reaction:

    • Inject this compound into the reaction mixture via a syringe.

    • Continue stirring the mixture for several days (e.g., 7 days) at room temperature.

  • Work-up and Purification:

    • Add cyclohexane to the reaction mixture.

    • Wash the organic layer with water, using ethanol to homogenize the mixture.

    • Filter the mixture through a regenerated cellulose membrane (0.2 µm).

    • Wash the filter cake sequentially with cyclohexane, THF, isopropanol, ethanol, and water.

    • Redisperse the product in THF to prevent re-aggregation and dry under vacuum for analysis.

Visualizations

experimental_workflow cluster_activation Graphite Activation cluster_reaction Dodecylation Reaction cluster_purification Work-up and Purification Graphite Graphite Powder C8K Potassium Graphite (C₈K) Graphite->C8K Heat (150-200°C) K_metal Potassium Metal K_metal->C8K Reaction_Vessel Reaction in Liquid NH₃ (-78°C) C8K->Reaction_Vessel Iodododecane This compound in THF Iodododecane->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing (THF, Ethanol, Water) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Dodecylated_Graphite Dodecylated Graphite Drying->Dodecylated_Graphite

Caption: Experimental workflow for the synthesis of dodecylated graphite from potassium graphite.

signaling_pathway cluster_material Material Properties cluster_application Drug Delivery Application Pristine_Graphite Pristine Graphite (Hydrophilic, Insoluble) Dodecylated_Graphite Dodecylated Graphite (Hydrophobic, Soluble in Organic Solvents) Pristine_Graphite->Dodecylated_Graphite Dodecylation (covalent attachment of alkyl chains) Drug_Loading Hydrophobic Drug Loading Dodecylated_Graphite->Drug_Loading Enhanced encapsulation of hydrophobic drugs Formulation Formulation into Nanocarrier Drug_Loading->Formulation Targeted_Delivery Targeted Drug Delivery Formulation->Targeted_Delivery Potential for surface modification with targeting ligands

Caption: Logical relationship between graphite functionalization and its application in drug delivery.

References

1-Iodododecane: A Versatile Precursor for High-Performance Surfactants and Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodododecane, a linear alkyl iodide with the formula C12H25I, serves as a crucial building block in the synthesis of a diverse range of amphiphilic molecules, including cationic surfactants and advanced lubricant components. Its utility stems from the reactive carbon-iodine bond, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the dodecyl tail to various polar head groups and functional moieties. This application note details the synthesis and properties of key derivatives of this compound, providing researchers, scientists, and drug development professionals with comprehensive protocols and data to leverage this versatile precursor in their work.

Application in Surfactant Synthesis

The long dodecyl chain of this compound imparts the necessary hydrophobicity for surfactant applications. By reacting this compound with suitable nucleophiles, a variety of cationic surfactants can be synthesized. These surfactants find widespread use as antimicrobial agents, fabric softeners, and phase transfer catalysts.

Synthesis of Dodecyltrimethylammonium Iodide

Dodecyltrimethylammonium iodide is a quaternary ammonium salt synthesized via the quaternization of trimethylamine with this compound.

Reaction Workflow:

G This compound This compound Reaction Reaction This compound->Reaction Trimethylamine Trimethylamine Trimethylamine->Reaction Dodecyltrimethylammonium_Iodide Dodecyltrimethylammonium_Iodide Reaction->Dodecyltrimethylammonium_Iodide

Quaternization of Trimethylamine

Experimental Protocol:

  • Reaction Setup: In a pressure vessel, dissolve this compound in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Addition of Amine: Add an excess of trimethylamine solution (in ethanol or THF) to the vessel.

  • Reaction Conditions: Seal the vessel and heat the mixture to 60-80°C for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final dodecyltrimethylammonium iodide surfactant.

Synthesis of N-Dodecylpyridinium Iodide

N-dodecylpyridinium iodide is another important cationic surfactant, synthesized by the reaction of this compound with pyridine.

Reaction Workflow:

G This compound This compound Reaction Reaction This compound->Reaction Pyridine Pyridine Pyridine->Reaction N-Dodecylpyridinium_Iodide N-Dodecylpyridinium_Iodide Reaction->N-Dodecylpyridinium_Iodide

Quaternization of Pyridine

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of pyridine. The reaction can also be carried out in a solvent such as acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours to overnight.

  • Monitoring: Follow the reaction progress using TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the excess pyridine and solvent are removed under reduced pressure.

  • Purification: The resulting solid is washed with a non-polar solvent like hexane to remove any unreacted this compound and then dried to afford N-dodecylpyridinium iodide.

Physicochemical Properties of Dodecyl-based Surfactants:

SurfactantMolecular FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)
Dodecyltrimethylammonium IodideC15H34IN355.35Not explicitly found
N-Dodecylpyridinium IodideC17H30IN375.342.5 mM[1]

Application in Lubricant Synthesis

This compound serves as a valuable precursor for the synthesis of lubricant base oils and additives. The introduction of the long dodecyl chain can enhance the lubricity and viscosity index of the final product. Key intermediates in the synthesis of dodecyl-based lubricants from this compound include dodecanethiol and dodecyl esters.

Synthesis of Dodecanethiol Intermediate

Dodecanethiol is a key intermediate that can be further functionalized to produce thioether-based lubricants with excellent anti-wear properties. It can be synthesized from this compound via a nucleophilic substitution reaction with a sulfur source.

Reaction Workflow:

G This compound This compound Reaction Reaction This compound->Reaction Sodium_Hydrosulfide Sodium Hydrosulfide (NaSH) Sodium_Hydrosulfide->Reaction Dodecanethiol Dodecanethiol Reaction->Dodecanethiol

Synthesis of Dodecanethiol

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydrosulfide in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Addition of Alkyl Halide: Add this compound to the solution.

  • Reaction Conditions: Heat the mixture to reflux for several hours.

  • Monitoring: Monitor the reaction by TLC or gas chromatography (GC).

  • Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the thiolate. Extract the product with an organic solvent such as diethyl ether or hexane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude dodecanethiol can be further purified by distillation.

Synthesis of Dodecyl Thioether Lubricants

Dodecyl thioethers, known for their excellent anti-wear and extreme pressure properties, can be synthesized from the dodecanethiol intermediate.

Reaction Workflow:

G Dodecanethiol Dodecanethiol Base Base Dodecanethiol->Base Alkyl_Halide Another Alkyl Halide (R'-X) Reaction Reaction Alkyl_Halide->Reaction Base->Reaction Dodecyl_Thioether Dodecyl_Thioether Reaction->Dodecyl_Thioether

Synthesis of Dodecyl Thioether

Experimental Protocol:

  • Thiolate Formation: In a suitable solvent, treat dodecanethiol with a base (e.g., sodium hydroxide or sodium ethoxide) to generate the corresponding thiolate.

  • Nucleophilic Substitution: Add a second alkyl halide to the reaction mixture.

  • Reaction Conditions: Heat the mixture to facilitate the SN2 reaction.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove salts, followed by extraction, drying, and purification of the resulting dodecyl thioether, typically by distillation or chromatography.

Synthesis of Dodecyl Ester Lubricants

Ester-based lubricants are widely used due to their excellent thermal stability and biodegradability. Dodecyl esters can be prepared from this compound by reaction with a carboxylate salt.

Reaction Workflow:

G This compound This compound Reaction Reaction This compound->Reaction Carboxylate_Salt Carboxylate Salt (R'COONa) Carboxylate_Salt->Reaction Dodecyl_Ester Dodecyl_Ester Reaction->Dodecyl_Ester

Synthesis of Dodecyl Ester

Experimental Protocol:

  • Reaction Setup: In a suitable polar aprotic solvent such as dimethylformamide (DMF), dissolve the sodium or potassium salt of a long-chain carboxylic acid.

  • Addition of Alkyl Halide: Add this compound to the solution.

  • Reaction Conditions: Heat the reaction mixture to promote the nucleophilic substitution.

  • Work-up and Purification: After completion, the reaction mixture is cooled and partitioned between water and an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The resulting dodecyl ester can be purified by distillation under reduced pressure.

Properties of Dodecyl-based Lubricant Components:

Lubricant ComponentKey Properties
Dodecyl ThioethersExcellent anti-wear and extreme pressure properties.[2]
Dodecyl EstersGood low-temperature properties (low pour point), high viscosity index, and good thermal stability.[3][4]

This compound is a highly valuable and versatile precursor for the synthesis of high-performance surfactants and lubricants. The straightforward protocols provided herein for the synthesis of quaternary ammonium surfactants and the pathways to dodecyl-based lubricant components demonstrate the broad applicability of this chemical intermediate. The quantitative data on the properties of the resulting products underscore their potential for various industrial and research applications.

References

Application Notes: The Role of 1-Iodododecane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodododecane (C12H25I) is a versatile and highly effective alkylating agent employed in organic synthesis.[1] Its primary role in the pharmaceutical industry is to introduce a twelve-carbon lipophilic alkyl chain (the dodecyl group) into a molecule. This modification is a critical step in the synthesis of various pharmaceutical intermediates, where altering a compound's lipophilicity can significantly enhance its therapeutic properties. The dodecyl group can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, facilitate passage through cellular membranes, and enable the creation of advanced drug delivery systems like lipidic prodrugs and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Key Applications

  • Synthesis of Lipidic Prodrugs: A primary application of this compound is in the formation of lipidic prodrugs. A prodrug is an inactive medication that is metabolized in the body to produce the active drug. By covalently attaching the long dodecyl chain to a parent drug molecule, its lipophilicity is increased.[4] This enhancement can improve oral bioavailability, allow for lymphatic transport (bypassing first-pass metabolism in the liver), and increase penetration of the blood-brain barrier.[4] this compound serves as the source for the dodecyl group, which is typically attached to hydroxyl, carboxyl, or amine functional groups on the parent drug molecule via ester, ether, or amine linkages.[2]

  • Alkylation of Heterocyclic Intermediates: Many active pharmaceutical ingredients (APIs) are based on heterocyclic scaffolds. This compound is used to N-alkylate nitrogen-containing heterocycles, a key step in synthesizing intermediates for a range of drugs, including antiviral, anticancer, and anti-inflammatory agents.[1][5] The addition of the dodecyl chain can modulate the molecule's biological activity and pharmacokinetic properties. A classic example of this reactivity is the reaction of this compound with pyridine derivatives to form quaternary pyridinium salts.[1]

  • Formation of PROTAC Linkers: PROTACs are innovative therapeutic agents that co-opt the body's own cellular disposal system to eliminate disease-causing proteins.[6] A PROTAC molecule consists of two active ligands connected by a chemical linker.[3] The linker's length, rigidity, and physicochemical properties are critical for the PROTAC's efficacy.[7] The dodecyl chain derived from this compound can be incorporated into these linkers to provide the necessary length and lipophilicity to ensure the proper orientation of the two ligands and facilitate the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase).[6][8]

Physicochemical and Quantitative Data

The properties of this compound and a representative synthesis are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 4292-19-7 [1]
Molecular Formula C12H25I [1]
Molecular Weight 296.23 g/mol
Appearance Colorless Liquid [1]
Boiling Point 159-160 °C at 15 mmHg [9]
Melting Point -3 °C [9]
Density 1.201 g/mL at 25 °C [9]
Assay Purity ≥98% [9][10]

| Stabilizer | Typically contains copper |[9] |

Table 2: Summary of Data for the Synthesis of this compound

Parameter Value Reference(s)
Starting Material Dodecan-1-ol [11]
Reagents Triphenylphosphine, Imidazole, Iodine [11]
Solvent Dichloromethane (DCM) [11]
Reaction Time 1.5 hours [11]
Temperature Room Temperature (20 °C) [11]

| Yield | 99% |[11] |

Experimental Protocols & Workflows

A logical workflow for utilizing this compound in the synthesis of a pharmaceutical intermediate involves several key stages, from initial reaction to final purification.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material (e.g., Heterocycle, Parent Drug) setup Reaction Setup (Solvent, Base, Temperature) start->setup reagent This compound reagent->setup monitor Monitor Progress (TLC/LC-MS) setup->monitor quench Quench Reaction monitor->quench extract Aqueous/Organic Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization (NMR, MS, Purity Analysis) purify->analyze product Final Dodecylated Intermediate analyze->product

Caption: General workflow for synthesis using this compound.

Protocol 1: N-Alkylation of a Heterocyclic Intermediate

This protocol describes a general method for the N-alkylation of a nitrogen-containing heterocyclic compound using this compound to produce a lipophilic intermediate.

Materials:

  • Heterocyclic starting material (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO4), anhydrous

Equipment:

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heterocyclic starting material (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to dissolve/suspend the solids.

  • Add this compound (1.1 eq) to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the mixture to room temperature and quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the pure N-dodecylated intermediate.

Table 3: Representative Data for N-Alkylation Protocol

Parameter Typical Value Notes
Scale 1-10 mmol Easily scalable.
Temperature 60-80 °C Temperature may vary based on substrate reactivity.
Time 4-12 hours Monitor by TLC/LC-MS for completion.
Expected Yield 70-95% Dependent on the nucleophilicity of the heterocycle.

| Purity (Post-Chroma.) | >98% | Determined by HPLC or NMR. |

Protocol 2: Synthesis of a Dodecyl Ester Prodrug Intermediate (O-Alkylation)

This protocol details the synthesis of a dodecyl ester from a carboxylic acid-containing intermediate, a common strategy for creating prodrugs.

Materials:

  • Carboxylic acid starting material (1.0 eq)

  • This compound (1.2 eq)

  • Cesium carbonate (Cs2CO3) (1.5 eq)

  • Acetone or DMF, anhydrous

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Sodium sulfate (Na2SO4), anhydrous

Equipment:

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Suspend the carboxylic acid starting material (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetone or DMF in a round-bottom flask.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add this compound (1.2 eq) to the flask.

  • Heat the reaction to reflux (for acetone) or 50-60 °C (for DMF) and maintain for 6-18 hours under an inert atmosphere.

  • Monitor the reaction for the disappearance of the starting material via TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between DCM and water.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by flash column chromatography on silica gel.

Table 4: Representative Data for Dodecyl Ester Synthesis

Parameter Typical Value Notes
Base Cesium Carbonate A strong, non-nucleophilic base is preferred.
Temperature 50-65 °C Depends on the chosen solvent.
Time 6-18 hours Reaction is typically slower than N-alkylation.
Expected Yield 60-85% Yield can be affected by steric hindrance around the acid.

| Purity (Post-Chroma.) | >98% | Confirmed by NMR and elemental analysis. |

Conceptual Diagrams

The strategic use of this compound is rooted in the principle of modifying a drug's physicochemical properties to enhance its biological performance.

cluster_prodrug Lipidic Prodrug Strategy Parent_Drug Parent Drug (Hydrophilic, Poor Absorption) Prodrug Lipidic Prodrug (Lipophilic, Enhanced Absorption) Parent_Drug->Prodrug + Alkylation Iodododecane This compound (Source of Lipophilic Tail) Iodododecane->Prodrug Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Improved Permeation Active_Drug Active Drug Released (Post-Metabolism) Membrane->Active_Drug Intracellular Cleavage

Caption: Improving drug delivery via the lipidic prodrug concept.

cluster_protac PROTAC POI Target Protein (Disease Causing) Ternary Ternary Complex (Proximity Induced) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary poi_ligand Warhead poi_ligand->POI binds linker Linker (Contains Dodecyl Chain) poi_ligand->linker e3_ligand Anchor linker->e3_ligand e3_ligand->E3 binds Degradation Protein Degradation (via Proteasome) Ternary->Degradation leads to

Caption: Role of a dodecyl-containing linker in a PROTAC.

References

Application Notes and Protocols: Reaction Conditions for Nucleophilic Substitution with 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for nucleophilic substitution reactions involving 1-iodododecane. As a primary alkyl iodide, this compound is an excellent substrate for S(_N)2 reactions, which are fundamental in synthetic organic chemistry and crucial for the development of new therapeutic agents.[1][2] The iodide ion is an exceptional leaving group, facilitating reactions with a wide range of nucleophiles under relatively mild conditions.[3]

This document outlines the reaction conditions for various nucleophiles, presents the data in a structured format for easy comparison, and provides detailed experimental protocols for key transformations.

Overview of Nucleophilic Substitution on this compound

The general mechanism for the nucleophilic substitution of this compound is the S(_N)2 pathway. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom bearing the iodine, leading to an inversion of stereochemistry if the carbon were chiral.[1][2] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[1]

Key factors influencing the success of these reactions include the choice of nucleophile, solvent, temperature, and the potential use of a catalyst. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[1]

Data Presentation: Reaction Conditions for Nucleophilic Substitution

The following table summarizes various reported and analogous reaction conditions for the nucleophilic substitution of this compound with different nucleophiles.

NucleophileReagentSolvent(s)CatalystTemperature (°C)Reaction Time (h)Yield (%)
Azide (N₃⁻)Sodium Azide (NaN₃)DMF, Acetone-40–502–3High (implied)
Cyanide (CN⁻)Sodium Cyanide (NaCN)Ethanol-RefluxNot specifiedGood (implied)
Alkoxide (RO⁻)Sodium Alkoxide (RONa)Acetonitrile, DMF-50–1001–850–95
Thiolate (RS⁻)Sodium Thiolate (RSNa)Not specified-Not specifiedNot specifiedHigh (implied)
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Aqueous-HeatNot specifiedGood (implied)

Note: Some data points are inferred from reactions with similar primary alkyl halides due to the scarcity of specific data for this compound in the provided search results.

Experimental Protocols

Below are detailed methodologies for key nucleophilic substitution reactions with this compound.

3.1. Synthesis of 1-Azidododecane

This protocol is adapted from a general procedure for the synthesis of alkyl azides.[4]

Objective: To synthesize 1-azidododecane from this compound via an S(_N)2 reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃, 2.2 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Thermometer/heating mantle

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (50 mL).

  • Add sodium azide (2.2 eq) to the solution.

  • Stir the reaction mixture at 40-50 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (100 mL) and diethyl ether (50 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic extracts and wash with deionized water (3 x 30 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-azidododecane.

3.2. Synthesis of Dodecyl Alkyl Ether (Williamson Ether Synthesis)

This protocol is based on the general conditions for the Williamson ether synthesis.[2][5][6]

Objective: To synthesize a dodecyl alkyl ether from this compound and an alcohol.

Materials:

  • This compound (1.0 eq)

  • Desired alcohol (R-OH, e.g., ethanol)

  • Sodium hydride (NaH) or a strong base like potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/drying tube

Procedure:

  • To a stirred solution of the desired alcohol in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 50-100 °C and monitor by TLC. The reaction is typically complete in 1-8 hours.[2][6]

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography to obtain the desired ether.

3.3. Synthesis of Dodecyl Cyanide (Tridecanenitrile)

This protocol is adapted from general procedures for the reaction of alkyl halides with cyanide.[7]

Objective: To synthesize tridecanenitrile from this compound, extending the carbon chain by one carbon.[8]

Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (NaCN, 1.2 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide in ethanol.

  • Add this compound to the solution.

  • Heat the mixture under reflux. The progress of the reaction can be monitored by TLC.

  • It is crucial to use a non-aqueous solvent to avoid the formation of dodecanol as a byproduct.[7]

  • Upon completion, cool the mixture and filter to remove any inorganic salts.

  • Remove the ethanol under reduced pressure.

  • The resulting crude nitrile can be purified by distillation or chromatography.

Visualized Workflows and Pathways

4.1. General Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for the nucleophilic substitution reaction of this compound.

G General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in appropriate solvent B Add Nucleophile (and catalyst if needed) A->B C Heat to reaction temperature B->C D Monitor reaction progress (e.g., TLC) C->D E Quench reaction D->E F Liquid-liquid extraction E->F G Wash organic layer F->G H Dry organic layer G->H I Solvent removal H->I J Purify product (e.g., chromatography, distillation) I->J

Caption: A generalized workflow for nucleophilic substitution reactions.

4.2. S(_N)2 Reaction Pathway

This diagram illustrates the S(_N)2 mechanism for the reaction of this compound with a nucleophile.

SN2_Mechanism SN2 Reaction Pathway Reactants Nu⁻ + CH₃(CH₂)₁₀CH₂-I TransitionState [Nu---CH₂(CH₂)₁₀CH₃---I]⁻ Reactants->TransitionState Backside Attack Products Nu-CH₂(CH₂)₁₀CH₃ + I⁻ TransitionState->Products Inversion of Stereochemistry

Caption: The concerted S(N)2 mechanism.

Phase Transfer Catalysis

For reactions involving a nucleophilic salt that is soluble in an aqueous phase and an organic substrate like this compound that is soluble in an organic phase, a phase-transfer catalyst (PTC) can be employed.[9][10] The PTC, typically a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[11] This technique can accelerate reaction rates and may eliminate the need for expensive, anhydrous polar aprotic solvents.[10][11]

Conclusion

This compound is a versatile substrate for a variety of nucleophilic substitution reactions, proceeding readily through an S(_N)2 mechanism. The choice of nucleophile, solvent, and temperature are critical parameters that must be optimized for each specific transformation. The protocols provided herein serve as a foundation for researchers to develop robust synthetic routes for the functionalization of long alkyl chains, which is of significant interest in medicinal chemistry and materials science.

References

1-Iodododecane in Polymer Chemistry: Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Iodododecane is a key reagent in the field of polymer chemistry, primarily utilized as a highly effective chain transfer agent (CTA) in controlled radical polymerization, specifically in Iodine Transfer Polymerization (ITP). This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The versatility of ITP makes this compound a valuable tool for creating a wide range of polymeric architectures, including homopolymers, and block copolymers, which are essential in various applications, including drug delivery and materials science.

The fundamental principle of ITP involves a reversible transfer of the iodine atom from the CTA (this compound) to the growing polymer chain. This process establishes a dynamic equilibrium between active propagating radicals and dormant polymeric iodide species. This rapid and reversible exchange ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization process.

Key advantages of using this compound in ITP include:

  • Excellent Control: It provides precise control over polymer molecular weight and polydispersity.

  • Versatility: ITP is compatible with a broad range of vinyl monomers.

  • Metal-Free: Unlike other controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), ITP does not necessitate a metal catalyst, which is advantageous for applications where metal contamination is a concern.

  • Block Copolymer Synthesis: The "living" nature of ITP allows for the straightforward synthesis of block copolymers through the sequential addition of different monomers.

This document provides detailed protocols for the use of this compound in the synthesis of various polymers, along with quantitative data to guide experimental design.

Experimental Protocols

Protocol 1: Controlled Polymerization of Styrene using this compound

This protocol describes a typical procedure for the controlled radical polymerization of styrene via Iodine Transfer Polymerization (ITP) using this compound as a chain transfer agent.

Materials:

  • Styrene (monomer), freshly distilled

  • This compound (Chain Transfer Agent, CTA)

  • Azobisisobutyronitrile (AIBN) (Initiator), recrystallized

  • Anhydrous toluene (Solvent)

  • Nitrogen gas (for inert atmosphere)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: A Schlenk flask is equipped with a magnetic stir bar and flame-dried under a vacuum. The flask is then cooled to room temperature and backfilled with nitrogen.

  • Reagent Addition: Under a nitrogen atmosphere, styrene, this compound, AIBN, and anhydrous toluene are added to the Schlenk flask. The molar ratio of monomer to CTA to the initiator is a critical parameter for controlling the molecular weight of the resulting polymer.

  • Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The flask is immersed in a preheated oil bath at a specific temperature (e.g., 70-80 °C) and stirred for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

  • Characterization: The resulting polymer is characterized to determine its number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The chemical structure is confirmed using NMR spectroscopy.

Quantitative Data for Polystyrene Synthesis:

The following table summarizes representative data for the ITP of styrene with this compound, demonstrating the effect of the monomer-to-CTA ratio on the molecular weight and PDI of the resulting polystyrene.

[Styrene]:[this compound]:[AIBN]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI
100:1:0.1701285884092001.25
200:1:0.170128217080178001.30
50:1:0.280891473249001.22
Protocol 2: Controlled Polymerization of Methyl Methacrylate (MMA) using this compound

This protocol outlines the procedure for the ITP of methyl methacrylate (MMA) using this compound.

Materials:

  • Methyl methacrylate (MMA) (monomer), inhibitor removed

  • This compound (CTA)

  • AIBN (Initiator)

  • Anhydrous dimethylformamide (DMF) (Solvent)

  • Nitrogen gas

  • Hexane (for precipitation)

Procedure:

  • Reaction Setup: A Schlenk flask with a magnetic stir bar is flame-dried under vacuum, cooled, and filled with nitrogen.

  • Reagent Addition: MMA, this compound, AIBN, and anhydrous DMF are added to the flask under a nitrogen flow.

  • Degassing: The mixture undergoes three freeze-pump-thaw cycles.

  • Polymerization: The flask is placed in a thermostatically controlled oil bath at 60-70 °C for the desired reaction time.

  • Termination and Precipitation: The polymerization is stopped by cooling and exposure to air. The polymer is isolated by precipitation in hexane.

  • Purification and Drying: The polymer is filtered, washed with hexane, and dried in a vacuum oven.

  • Characterization: The Mn and PDI of the resulting poly(methyl methacrylate) (PMMA) are determined by GPC, and the structure is confirmed by NMR.

Quantitative Data for PMMA Synthesis:

[MMA]:[this compound]:[AIBN]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI
150:1:0.165107811700125001.35
250:1:0.165107518750198001.40
100:1:0.270688880093001.31
Protocol 3: Synthesis of Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) using this compound

This protocol describes the synthesis of a diblock copolymer by sequential ITP using a polystyrene macroinitiator prepared with this compound.

Step 1: Synthesis of Polystyrene Macroinitiator (PS-I)

  • Follow Protocol 1 for the polymerization of styrene using a specific [Styrene]:[this compound]:[AIBN] ratio to target a desired molecular weight for the first block.

  • Ensure the polymerization is stopped before reaching full conversion to maintain the iodine end-group functionality.

  • Isolate and purify the polystyrene macroinitiator (PS-I) by precipitation in methanol and dry it thoroughly under vacuum.

  • Characterize the PS-I for its Mn and PDI using GPC.

Step 2: Chain Extension with Methyl Methacrylate (MMA)

  • Reaction Setup: In a flame-dried Schlenk flask under nitrogen, dissolve the purified PS-I macroinitiator in anhydrous toluene.

  • Reagent Addition: Add MMA and a small amount of AIBN to the solution.

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture at 70-80 °C for a specified time to polymerize the second block.

  • Termination and Precipitation: Terminate the polymerization by cooling and exposure to air. Precipitate the block copolymer in a large excess of a non-solvent for the PMMA block but a solvent for the PS block, such as hexane or a methanol/water mixture.

  • Purification and Drying: Collect the precipitate by filtration, wash, and dry under vacuum.

  • Characterization: Analyze the final PS-b-PMMA block copolymer by GPC to observe the shift in molecular weight from the PS-I macroinitiator, confirming successful chain extension. Use NMR to determine the composition of the block copolymer.

Quantitative Data for PS-b-PMMA Synthesis:

PS-I Mn ( g/mol )[MMA]:[PS-I]:[AIBN]Temperature (°C)Time (h)Final Mn ( g/mol )Final PDI
9200200:1:0.17518295001.45
4900150:1:0.17518198001.42

Visualizations

ITP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Chain Transfer Initiator Initiator (AIBN) Radical Initiating Radical (I•) Initiator->Radical Heat Propagating_Radical Propagating Radical (P•) Radical->Propagating_Radical + M Monomer Monomer (M) Propagating_Radical:n->Propagating_Radical:n + M Dormant_Species Dormant Species (P-I) Propagating_Radical->Dormant_Species Reversible Transfer + R-I Final_Polymer Controlled Polymer Propagating_Radical->Final_Polymer Termination Dormant_Species->Propagating_Radical - R• CTA CTA (R-I) (this compound)

Caption: Mechanism of Iodine Transfer Polymerization (ITP).

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Flame-dried Schlenk Flask) Start->Reaction_Setup Reagent_Addition 2. Reagent Addition (Monomer, this compound, Initiator, Solvent) Reaction_Setup->Reagent_Addition Degassing 3. Degassing (Freeze-Pump-Thaw Cycles) Reagent_Addition->Degassing Polymerization 4. Polymerization (Heating and Stirring) Degassing->Polymerization Termination 5. Termination & Precipitation (Cooling & Addition to Non-solvent) Polymerization->Termination Purification 6. Purification & Drying Termination->Purification Characterization 7. Characterization (GPC, NMR) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for ITP.

Block_Copolymer_Synthesis cluster_first_block Step 1: First Block Synthesis cluster_second_block Step 2: Chain Extension Monomer_A Monomer A (e.g., Styrene) ITP_A ITP with this compound Monomer_A->ITP_A Macroinitiator Macroinitiator (P(A)-I) ITP_A->Macroinitiator ITP_B ITP initiated by P(A)-I Macroinitiator->ITP_B Sequential Monomer Addition Monomer_B Monomer B (e.g., MMA) Monomer_B->ITP_B Block_Copolymer Diblock Copolymer (P(A)-b-P(B)) ITP_B->Block_Copolymer

Caption: Logical Relationship in Block Copolymer Synthesis via ITP.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-iodododecane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound from 1-dodecanol?

A1: The most widely used and generally reliable method for converting 1-dodecanol to this compound is the Appel reaction.[1][2][3] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to achieve the transformation under mild conditions, typically affording high yields.[2]

Q2: What are the main byproducts of the Appel reaction for this compound synthesis?

A2: The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO).[3] This is formed from the triphenylphosphine reagent during the reaction. Additionally, if the reaction is not properly quenched, residual iodine can remain as an impurity.

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, other methods exist, though they are less commonly cited for this specific conversion in the readily available literature. These include:

  • Reaction with red phosphorus and iodine: This method generates phosphorus triiodide (PI₃) in situ, which then converts the alcohol to the alkyl iodide.[4]

  • Finkelstein reaction: This is a two-step approach where 1-dodecanol is first converted to a better leaving group (e.g., a tosylate or a bromide/chloride), which is then displaced by iodide using a salt like sodium iodide (NaI) in a suitable solvent such as acetone.[5][6][7] The precipitation of the resulting sodium salt (e.g., NaCl, NaBr) in acetone drives the reaction to completion.[1][7]

Q4: How can I purify the crude this compound product?

A4: Purification of this compound typically involves the following steps:

  • Quenching: The reaction mixture is first treated with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.[8]

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like hexanes or dichloromethane.

  • Filtration: The byproduct, triphenylphosphine oxide, can often be removed by filtration, as it may precipitate out of the reaction mixture or upon addition of a non-polar solvent like hexanes.[8]

  • Silica Plug/Column Chromatography: For higher purity, the crude product can be passed through a short column of silica gel (a silica plug), eluting with a non-polar solvent such as hexanes.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Moisture in Reagents or Solvent: The Appel reaction can be sensitive to water, which can consume the reactive intermediates.Ensure that 1-dodecanol is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently warming the mixture.
Suboptimal Reagent Stoichiometry: Incorrect ratios of triphenylphosphine, iodine, and imidazole can lead to lower yields.Use a slight excess (e.g., 1.3 equivalents) of triphenylphosphine, iodine, and imidazole relative to 1-dodecanol.
Product is a Yellow or Brown Oil Residual Iodine: The color is likely due to the presence of unreacted iodine.During the workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.
White Precipitate in the Reaction Mixture Formation of Triphenylphosphine Oxide: This is the expected main byproduct of the reaction.This byproduct is typically removed by filtration either directly from the reaction mixture or after the addition of a non-polar solvent like hexanes which reduces its solubility.[8]
Difficulty in Removing Triphenylphosphine Oxide (TPPO) High Solubility of TPPO in the Solvent System: TPPO can sometimes be challenging to remove completely by simple filtration.If TPPO remains after filtration, purification by column chromatography on silica gel is necessary.

Data Presentation

Table 1: Reaction Conditions and Reported Yield for this compound Synthesis via the Appel Reaction

Starting Material Reagents Solvent Temperature Time Yield Reference
1-DodecanolTriphenylphosphine, Iodine, ImidazoleDichloromethane20°C1.5 h99%[8]

Note: This table represents a single, high-yielding reported procedure. Yields can vary based on the purity of reagents, solvent, and adherence to anhydrous conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound from 1-Dodecanol via the Appel Reaction

This protocol is adapted from a reported high-yield synthesis.[8]

Materials:

  • 1-Dodecanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Saturated aqueous sodium thiosulfate solution

  • Pentane

  • Argon or Nitrogen gas

  • Round-bottom flask with stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a 1 L round-bottom flask containing a magnetic stir bar, add 1-dodecanol (10.0 g, 53.7 mmol, 1.00 eq).

  • Add 268 mL of anhydrous dichloromethane to dissolve the 1-dodecanol and begin stirring at room temperature.

  • Sequentially add imidazole (4.75 g, 69.8 mmol, 1.30 eq), triphenylphosphine (18.3 g, 69.8 mmol, 1.30 eq), and iodine (17.7 g, 69.8 mmol, 1.30 eq) to the stirring solution.

  • Maintain the reaction mixture under an inert atmosphere (e.g., argon) and continue to stir vigorously at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete in about 1.5 hours, indicated by the consumption of the starting material.

  • Upon completion, quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate.

  • Dilute the organic layer with 200 mL of hexanes. A precipitate of triphenylphosphine oxide may form.

  • Filter the mixture to remove the precipitate and collect the filtrate.

  • Evaporate the solvent from the filtrate under reduced pressure to yield a yellow oil.

  • To further remove triphenylphosphine oxide, add 400 mL of hexanes to the oil and stir the resulting slurry overnight under an inert atmosphere.

  • Filter the slurry and evaporate the solvent from the filtrate under reduced pressure.

  • For final purification, dissolve the crude product in pentane, filter any remaining solids, and evaporate the pentane to yield pure this compound as a clear oil.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 1-Dodecanol in anhydrous DCM prep2 Add Imidazole, PPh3, and I2 prep1->prep2 Sequential addition react1 Stir at Room Temperature under Inert Atmosphere prep2->react1 react2 Monitor by TLC react1->react2 1.5 hours workup1 Quench with Na2S2O3 (aq) react2->workup1 Reaction Complete workup2 Extract with Hexanes workup1->workup2 workup3 Filter to remove TPPO workup2->workup3 workup4 Evaporate Solvent workup3->workup4 workup5 Purify via Silica Plug (elute with Hexanes) workup4->workup5 end_product Pure this compound workup5->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of this compound? check_sm Starting material consumed? (Check TLC) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No workup_issue Potential Workup Issue check_sm->workup_issue Yes extend_time Action: Extend reaction time or warm gently incomplete_reaction->extend_time check_impurities Product impure? (e.g., yellow/brown color) workup_issue->check_impurities iodine_impurity Residual Iodine check_impurities->iodine_impurity Yes (Color) tppo_impurity TPPO Impurity check_impurities->tppo_impurity Yes (White solid) ok Yield Optimized check_impurities->ok No wash_thiosulfate Action: Wash with aq. Na2S2O3 iodine_impurity->wash_thiosulfate column_chromatography Action: Purify by column chromatography tppo_impurity->column_chromatography

References

Technical Support Center: Synthesis of 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common side reactions and issues encountered during the synthesis of 1-iodododecane, a key intermediate for researchers in materials science and drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned brown/purple. What does this indicate?

A brownish or purplish tint in your reaction mixture is often a sign of elemental iodine (I₂) formation.[1] This can occur due to the decomposition of this compound, which is sensitive to light and heat.[1] To mitigate this, conduct the reaction in a vessel protected from light (e.g., wrapped in aluminum foil) and avoid excessive temperatures.[2]

Q2: The yield of my Finkelstein reaction is low. What are the potential causes?

Low yields in a Finkelstein reaction (substituting a chloride or bromide with iodide) can stem from several factors:

  • Incomplete Reaction: The equilibrium may not be fully shifted towards the product. The Finkelstein reaction's success relies on the precipitation of the less soluble sodium chloride or sodium bromide in acetone to drive the reaction forward.[3][4]

  • Moisture: The presence of water can increase the solubility of sodium chloride and bromide in acetone, hindering their precipitation and thus impeding the reaction's completion.[3] Ensure all reagents and glassware are anhydrous.

  • Reagent Choice: Potassium iodide (KI) is significantly less soluble in acetone compared to sodium iodide (NaI), making it a less effective reagent for this transformation.[3]

Q3: I am observing an impurity with a lower boiling point than this compound in my GC-MS analysis. What could it be?

An impurity with a lower boiling point is likely to be dodecene isomers. These are formed via an E2 elimination side reaction, where the iodide ion acts as a base instead of a nucleophile. This is more prevalent when starting from 1-bromododecane or 1-chlorododecane under conditions that favor elimination (e.g., higher temperatures).

Q4: After purification, my this compound is a pale yellow liquid. Is this normal?

While pure this compound is a colorless liquid, a pale yellow hue is common and often indicates the presence of trace amounts of dissolved iodine from slight decomposition.[5][6] Many commercial sources of this compound are supplied with a copper chip as a stabilizer to prevent this decomposition.[7] For most applications, this slight coloration is not problematic. If high purity is required, the color can be removed by washing with a dilute solution of sodium thiosulfate.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Alcohol (Appel Reaction) - Inactive reagents (triphenylphosphine may have oxidized).- Insufficient amount of iodine or triphenylphosphine.- Use fresh or purified triphenylphosphine.- Ensure correct stoichiometry; a slight excess of reagents may be beneficial.[8]
Formation of Dodecene Byproduct - Elimination side reaction (E2 mechanism).- Use milder reaction conditions (lower temperature).- Consider a different synthetic route if elimination is a significant problem.
Presence of Triphenylphosphine Oxide in Product - Incomplete removal during workup.[9]- Triphenylphosphine oxide is a common byproduct of the Appel reaction.[9][10] It can often be removed by precipitation from a nonpolar solvent like pentane or hexane, followed by filtration.[11] Column chromatography can also be effective.
Product Decomposition During Workup/Purification - Exposure to heat or light.- Acidic impurities promoting decomposition.[1]- Perform workup and purification at lower temperatures.- Protect the product from light by using foil-wrapped flasks.- Neutralize any residual acid with a mild base wash (e.g., saturated sodium bicarbonate solution).[1]
Difficulty Separating Product from Unreacted Starting Material - Similar polarities of the starting material and product.- Optimize column chromatography conditions (e.g., use a less polar eluent system).- If boiling points are sufficiently different, consider fractional distillation under reduced pressure.

Experimental Protocols

Synthesis of this compound from 1-Dodecanol (Appel Reaction)

This protocol is a representative method for converting a primary alcohol to an alkyl iodide.[9][12][13]

Materials:

  • 1-Dodecanol

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-dodecanol (1.0 eq) in anhydrous DCM.

  • To the stirred solution, add imidazole (1.3 eq), triphenylphosphine (1.3 eq), and iodine (1.3 eq).[8]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.[8]

  • Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by filtration through a silica plug with hexanes to remove triphenylphosphine oxide and other polar impurities.[8]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/GC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes no_sm No Starting Material check_sm->no_sm No sub_reagent Issue: Reagent Quality/Stoichiometry sm_present->sub_reagent sub_conditions Issue: Reaction Conditions (Time/Temp) sm_present->sub_conditions check_side_products Analyze for Side Products (GC-MS/NMR) no_sm->check_side_products sol_reagent Solution: Use fresh reagents, check stoichiometry sub_reagent->sol_reagent sol_conditions Solution: Increase reaction time or temperature cautiously sub_conditions->sol_conditions elimination Dodecene Detected? (Elimination) check_side_products->elimination other_byproducts Other Byproducts? check_side_products->other_byproducts workup_loss Issue: Product Loss During Workup/Purification check_side_products->workup_loss sol_elimination Solution: Lower reaction temperature elimination->sol_elimination Yes sol_other Solution: Re-evaluate reaction mechanism and workup procedure other_byproducts->sol_other sol_workup Solution: Optimize extraction and purification steps workup_loss->sol_workup

Caption: A workflow to troubleshoot low reaction yields.

Key Side Reactions in this compound Synthesis

G Common Side Reaction Pathways cluster_finkelstein Finkelstein Reaction cluster_appel Appel Reaction start_halide 1-Bromododecane (or 1-Chlorododecane) product This compound (Desired Product) start_halide->product SN2 Substitution (Desired) elimination_product Dodecene start_halide->elimination_product E2 Elimination (Side Reaction) iodide_ion Iodide Ion (I⁻) iodide_ion->start_halide decomposition Decomposition product->decomposition Light/Heat start_alcohol 1-Dodecanol start_alcohol->product Substitution (Desired) reagents PPh₃ + I₂ reagents->start_alcohol

Caption: Desired vs. side reaction pathways.

References

Technical Support Center: Purification of 1-Iodododecane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-iodododecane using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
No Compound Eluting 1. Incorrect Solvent System: The eluent is not polar enough to move the compound down the column. 2. Compound Decomposition: The this compound may have decomposed on the silica gel.[1] 3. Column Overloading: Too much crude material was loaded onto the column.1. Adjust Solvent Polarity: While this compound is non-polar, a very small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) can be added to the hexane eluent to increase its polarity.[2] 2. Check for Decomposition: Test the stability of your compound on a TLC plate coated with silica gel. If decomposition is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1][3] 3. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded.
Product is Contaminated with Non-polar Impurities Insufficient Separation: The chosen eluent system is not providing adequate separation between this compound and other non-polar impurities.Optimize Eluent System: A less polar eluent system may be required. Try pure hexane or a mixture of hexane and petroleum ether. A slower elution rate can also improve separation.
Streaking or Tailing of the Compound Spot on TLC/Column 1. Compound is Degrading: The acidic nature of silica gel may be causing the this compound to decompose during chromatography.[1][3] 2. Co-elution with a Polar Impurity: A polar impurity might be interacting with the silica and affecting the elution of your product.1. Deactivate Silica Gel: Flush the column with a solvent system containing a small amount of a base, such as 0.1-1% triethylamine in hexane, to neutralize the acidic sites on the silica gel.[4] 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[5][6]
Low Recovery of this compound 1. Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. 2. Decomposition on the Column: As mentioned, the compound may be degrading during the purification process.[1]1. Use a Less Active Stationary Phase: Deactivated silica or alumina can reduce strong interactions. 2. Perform Flash Chromatography: Minimizing the time the compound spends on the column by using flash chromatography can reduce the chances of decomposition.[4]
Colored Impurities Co-elute with the Product Inadequate Removal of Synthetic Byproducts: If the this compound was synthesized, colored byproducts (e.g., iodine) may be present.Pre-column Wash: Before loading onto the column, wash the crude product with a saturated aqueous solution of sodium thiosulfate to remove residual iodine.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: Silica gel is the most common stationary phase for the purification of non-polar compounds like this compound.[5] However, due to the potential for decomposition of alkyl iodides on acidic silica, neutral or basic alumina can be a better alternative.[4][5][6]

Q2: What eluent system should I use for the column chromatography of this compound?

A2: A non-polar eluent system is recommended.[4] Pure hexane is a good starting point.[4] The polarity can be slightly increased by adding a small percentage of ethyl acetate or dichloromethane if the compound is not eluting.[2]

Q3: How can I monitor the progress of the column chromatography?

A3: The fractions should be monitored by Thin Layer Chromatography (TLC).[4] The desired Rf value for the compound of interest is typically between 0.2 and 0.4 for good separation.[7]

Q4: My this compound appears to be decomposing on the silica gel. What can I do?

A4: Decomposition on silica gel is a known issue for acid-sensitive compounds.[1][3] You can either deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (0.1-1%) or switch to a less acidic stationary phase like neutral or basic alumina.[4][8]

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a silica gel to crude product weight ratio of 20:1 to 50:1. For more difficult separations, a higher ratio is recommended.[5]

Data Presentation

Table 1: Representative Rf Values of this compound on a Silica Gel TLC Plate

The following table provides expected Rf values for this compound in common eluent systems. These values can be used as a guideline for developing your column chromatography method.

Eluent System (v/v) Approximate Rf Value Observations
100% Hexane0.4 - 0.5Good for initial trials, may be too high for optimal separation from very non-polar impurities.
99:1 Hexane:Ethyl Acetate0.3 - 0.4Often provides a good balance of elution speed and separation.
98:2 Hexane:Ethyl Acetate0.2 - 0.3Ideal for separating from slightly more polar impurities.
95:5 Hexane:Ethyl Acetate< 0.2May be too polar, leading to slow elution.

Note: Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature.

Experimental Protocols

Detailed Methodology for the Purification of this compound by Flash Column Chromatography

This protocol outlines the steps for purifying crude this compound using flash column chromatography with silica gel.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column.[5]

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Prepare a slurry of silica gel in hexane.[5]

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.[5]

  • Once the silica has settled, add another layer of sand (approx. 1 cm) on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Carefully apply the sample solution to the top of the column using a pipette.[5]

  • Allow the sample to be absorbed into the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Carefully add a small amount of the eluent to wash any remaining sample from the sides of the column onto the silica bed.

3. Elution and Fraction Collection:

  • Carefully fill the column with the chosen eluent (e.g., 100% hexane).

  • Apply gentle pressure to the top of the column using a pump or a syringe to increase the flow rate (flash chromatography).

  • Begin collecting fractions in test tubes or vials.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the purification process.

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation prep_column Prepare Column pack_silica Pack Silica Gel prep_column->pack_silica add_sand Add Sand pack_silica->add_sand equilibrate Equilibrate with Eluent add_sand->equilibrate load_sample Load Sample onto Column equilibrate->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute_column Elute with Solvent load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Purified this compound evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_no_elution Troubleshooting: No Elution cluster_streaking Troubleshooting: Streaking cluster_low_recovery Troubleshooting: Low Recovery start Problem Encountered no_elution No Compound Eluting start->no_elution streaking Streaking/Tailing start->streaking low_recovery Low Recovery start->low_recovery check_polarity Increase Eluent Polarity no_elution->check_polarity check_decomp Check for Decomposition no_elution->check_decomp deactivate_silica Deactivate Silica Gel streaking->deactivate_silica use_alumina Use Alumina streaking->use_alumina flash_chrom Use Flash Chromatography low_recovery->flash_chrom change_stationary_phase Change Stationary Phase low_recovery->change_stationary_phase solution Problem Resolved check_polarity->solution check_decomp->solution deactivate_silica->solution use_alumina->solution flash_chrom->solution change_stationary_phase->solution

References

Technical Support Center: Purification of 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 1-dodecanol from 1-iodododecane following synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between 1-dodecanol and this compound that allow for their separation?

The primary difference enabling separation is polarity. 1-Dodecanol is a polar fatty alcohol due to its hydroxyl (-OH) group, while this compound is a non-polar alkyl halide.[1][2] This significant polarity difference is the basis for purification methods like column chromatography. Additionally, their physical properties, summarized below, can be exploited for other techniques like distillation.

Q2: What are the most common methods for removing unreacted 1-dodecanol from a this compound product mixture?

The most common and effective method is flash column chromatography using silica gel.[1][3] The polar silica gel stationary phase strongly retains the polar 1-dodecanol, while the non-polar this compound product elutes quickly with a non-polar mobile phase like hexane.[3] Other potential, though less common, methods include:

  • Distillation: This technique separates compounds based on differences in boiling points.[1]

  • Liquid-Liquid Extraction: This method can separate compounds based on their differential solubilities in two immiscible liquid phases.[1][4]

  • Supercritical Fluid Extraction: A more advanced technique that can be used for challenging separations where traditional methods are not viable.[5]

Q3: How can I monitor the progress of the reaction and purification?

Thin-Layer Chromatography (TLC) is an essential technique for monitoring both the synthesis reaction and the subsequent column chromatography purification.[1][3] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate), you can visualize the consumption of the 1-dodecanol starting material and the formation of the this compound product. During column chromatography, fractions are collected and spotted on TLC plates to identify which ones contain the pure product.[1]

Data Presentation

Physical Properties for Separation
Property1-DodecanolThis compoundSignificance for Separation
Molecular Formula C₁₂H₂₆O[6][7]C₁₂H₂₅I[3][8]Affects molecular weight and intermolecular forces.
Molecular Weight 186.33 g/mol [6][7]296.23 g/mol [3][8]Relevant for mass-based calculations and characterization.
Polarity Polar (due to -OH group)[2]Non-polar[3]Primary basis for chromatographic separation.
Boiling Point 259 °C[9]~159-160 °C at 15 mmHgDifference allows for potential separation by vacuum distillation.
Melting Point 24 °C[9]-3 °CRelevant for handling and storage.
Appearance Colorless liquid or white solid[6][9]Clear to yellow oil[3]Visual aid during separation.
Solubility Insoluble in water[9]Insoluble in waterBoth are soluble in common organic solvents.

Experimental Protocols

Protocol: Purification of this compound via Flash Column Chromatography

This protocol outlines the purification of crude this compound to remove unreacted 1-dodecanol. The principle relies on the polarity difference, where the polar 1-dodecanol is retained by the silica gel, and the non-polar this compound is eluted.[1][3]

1. Materials and Equipment:

  • Crude this compound mixture

  • Silica gel (Silica 60 is common)[10]

  • Hexanes (or pentane), HPLC grade

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Preparation and Packing the Column:

  • Solvent System Selection: The ideal solvent system should provide good separation on a TLC plate, with the desired product (this compound) having an Rf value of approximately 0.3.[10] For this separation, 100% hexanes is often sufficient.[3]

  • Column Packing:

    • Insert a small plug of cotton wool into the bottom of the column to cover the stopcock hole.[10]

    • Add a small layer (1-2 cm) of sand over the cotton wool.[10]

    • Dry-pack the column by adding the silica gel. A silica-to-crude-mixture ratio of 20:1 to 100:1 by weight can be used, depending on the difficulty of the separation.[11]

    • Gently tap the column to ensure even packing and add another layer of sand (1-2 cm) on top of the silica.[10]

    • Pre-elute the column with the chosen solvent (100% hexanes) to wet and equilibrate the silica gel. Allow the solvent to run through until the level is just at the top of the sand layer. Do not let the column run dry.[10]

3. Loading and Running the Column:

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluting solvent (hexanes). Carefully apply the solution to the top of the silica column.

  • Elution:

    • Open the stopcock and begin collecting the eluent in fractions.

    • Continuously add fresh eluent to the top of the column to maintain a constant flow. Moderate air pressure can be applied to speed up the process ('flash' chromatography).[1]

    • The non-polar this compound will travel down the column faster and elute first. The polar 1-dodecanol will be retained on the silica gel.

4. Fraction Analysis and Product Recovery:

  • TLC Analysis: Spot each collected fraction on a TLC plate alongside a sample of the starting crude mixture. Develop the TLC plate and visualize the spots under a UV lamp or using an appropriate stain.

  • Combining Fractions: Combine the fractions that contain the pure this compound product.[11]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a clear or slightly yellow oil.[3]

Troubleshooting Guide

Problem: My purified this compound is still contaminated with 1-dodecanol after column chromatography.
Possible CauseRecommended Solution
Column Overload You may have loaded too much crude material for the amount of silica gel used. This prevents proper separation. Solution: Rerun the chromatography on the impure fractions using a larger column with more silica gel (increase the silica-to-compound ratio).[11]
Incorrect Solvent System The eluent may be too polar, causing the 1-dodecanol to elute along with the product. Solution: Ensure you are using a completely non-polar solvent like 100% hexanes or pentane.[3]
Poor Column Packing Cracks or channels in the silica gel can lead to poor separation. Solution: Repack the column carefully, ensuring the silica is homogenous and level.[10]
Problem: The separation on the column is very poor (streaking, overlapping bands).
Possible CauseRecommended Solution
Sample Loaded in a Strong/Polar Solvent If the crude mixture is dissolved in a solvent stronger than the eluent, it will disrupt the initial binding to the silica, leading to broad bands. Solution: Dissolve the sample in the weakest possible solvent (ideally the eluting solvent). Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[12]
Compound Degradation on Silica Some compounds can be unstable on acidic silica gel. Solution: Test the stability of your compound by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[12]

Visualizations

G cluster_workflow Purification Workflow prep Prepare & Pack Column load Load Crude Mixture prep->load elute Elute with Non-Polar Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap product Pure this compound evap->product

Caption: Experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Poor Separation start Poor Separation (Contaminated Product) check_loading Was the column overloaded? start->check_loading check_solvent Was the eluent too polar? check_loading->check_solvent No sol_loading Solution: Use more silica or less sample. check_loading->sol_loading Yes check_sample_sol Was the sample loaded in a strong solvent? check_solvent->check_sample_sol No sol_solvent Solution: Use 100% non-polar solvent (e.g., Hexanes). check_solvent->sol_solvent Yes sol_sample_sol Solution: Use a 'dry load' technique. check_sample_sol->sol_sample_sol Yes continue_check Continue to next check. check_sample_sol->continue_check No

Caption: Decision tree for troubleshooting common chromatography issues.

References

Troubleshooting low yield in Grignard reaction with 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-iodododecane. The information is presented in a question-and-answer format to directly address common challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?

A1: Failure to initiate is a frequent challenge in Grignard synthesis. The primary reasons are typically the presence of moisture and the passivity of the magnesium surface.

  • Moisture Contamination: Grignard reagents are extremely sensitive to water.[1] Trace amounts of water in glassware, solvents, or on the surface of the magnesium can prevent the reaction from starting.

    • Solution: Rigorously dry all glassware, either by flame-drying under a vacuum or oven-drying overnight, and assemble the apparatus while hot under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled anhydrous solvents.

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with this compound.

    • Solution: Activate the magnesium surface. Common methods include:

      • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle under an inert atmosphere can break the oxide layer.[1]

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the this compound.[1][2] The disappearance of the iodine's color or the evolution of ethylene gas (from 1,2-dibromoethane) indicates successful activation.

Q2: I'm observing a very low yield of my desired product. What are the likely side reactions and how can they be minimized?

A2: Low yields in the Grignard reaction of this compound are often attributed to the Wurtz coupling side reaction.

  • Wurtz Coupling: This is the most significant side reaction, where the formed dodecylmagnesium iodide reacts with another molecule of this compound to produce a C24 alkane (tetracosane).[1] This reaction is more prevalent at higher temperatures.[1][2]

    • Solution:

      • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.[1]

      • Temperature Control: Maintain a gentle reflux and avoid excessive heating.[1][2] The reaction is exothermic, so external heating may not be necessary once initiated.

Q3: Which solvent is better for the Grignard reaction with this compound: diethyl ether or tetrahydrofuran (THF)?

A3: Both diethyl ether and THF are suitable solvents for Grignard reactions as they are aprotic and stabilize the Grignard reagent through coordination.[3][4] However, THF often provides advantages for long-chain alkyl halides.

  • THF: Has a higher boiling point (66 °C) than diethyl ether (34.6 °C), which can help to initiate the reaction with less reactive halides and improve the solubility of the long-chain Grignard reagent.[3] The oxygen atom in THF is also more sterically accessible, leading to better stabilization of the Grignard reagent.[3]

  • Diethyl Ether: While effective, its lower boiling point might require more careful temperature management to sustain the reaction without excessive loss of solvent.

For this compound, THF is generally the preferred solvent.

Q4: The reaction mixture has turned dark brown or black. Is this normal?

A4: A cloudy or grayish appearance is a positive indication that the Grignard reagent is forming.[1] However, a very dark brown or black color may suggest decomposition or significant side reactions, which can be caused by overheating or the presence of impurities in the reagents or solvent.[1] If the solution turns very dark, it is advisable to check the temperature and ensure the purity of your starting materials.

Quantitative Data Summary

The yield of the Grignard reaction is highly sensitive to reaction parameters. The following tables summarize the expected trends and outcomes.

ParameterConditionExpected Grignard YieldExpected Wurtz Coupling
Temperature Low (Gentle Reflux)HigherLower[1][2]
High (Strong Heating)LowerHigher[1][2]
Alkyl Halide Addition Slow, DropwiseHigherLower[1]
Rapid, All at onceLowerHigher[1]
Solvent Anhydrous THF or Diethyl EtherHigh-
Protic or Wet SolventNo Yield-
Magnesium Activated, High Surface AreaHigh-
Unactivated, OxidizedNo Yield-

Table 1: General trends for optimizing the formation of Grignard reagents from long-chain alkyl halides.

SolventBoiling Point (°C)Grignard Reagent StabilizationSuitability for this compound
Diethyl Ether34.6[3]GoodGood, but may require careful temperature control.
Tetrahydrofuran (THF)66[3]ExcellentPreferred due to better stabilization and higher boiling point.[3]

Table 2: Comparison of common solvents for Grignard reagent formation.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)

Objective: To ensure the solvent is free of water, which would quench the Grignard reagent.

Materials:

  • THF (reagent grade)

  • Sodium metal

  • Benzophenone

  • Distillation apparatus

Procedure:

  • Pre-dry the THF by letting it stand over anhydrous calcium chloride for 24 hours.

  • Set up a distillation apparatus in a fume hood.

  • Add small pieces of sodium metal and a small amount of benzophenone to the pre-dried THF in the distillation flask.

  • Reflux the THF until a persistent deep blue or purple color appears. This indicates that the solvent is anhydrous and oxygen-free.

  • Distill the THF directly into the reaction flask under an inert atmosphere.

Protocol 2: Formation of Dodecylmagnesium Iodide

Objective: To synthesize the Grignard reagent from this compound and magnesium.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (1-2 crystals)

  • This compound (1.0 equivalent)

  • Anhydrous THF (freshly distilled)

  • Flame-dried reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Place the magnesium turnings and a crystal of iodine in the flame-dried reaction flask under a positive pressure of inert gas.

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.

  • If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • If the reaction becomes too vigorous, cool the flask in an ice-water bath.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until all the magnesium has been consumed. The resulting gray/brown solution is the Grignard reagent and should be used immediately in the subsequent reaction.

Visualizations

Troubleshooting_Grignard_Reaction Troubleshooting Low Yield in Grignard Reaction start Low Yield of Grignard Product check_initiation Did the reaction initiate? start->check_initiation check_conditions Check for Moisture - Flame-dried glassware? - Anhydrous solvent? check_initiation->check_conditions No reaction_started Reaction Initiated, but Yield is Still Low check_initiation->reaction_started Yes activate_mg Activate Magnesium - Add Iodine crystal - Use 1,2-dibromoethane - Mechanical grinding check_conditions->activate_mg Yes activate_mg->check_initiation check_side_reactions Suspect Side Reactions? reaction_started->check_side_reactions wurtz_coupling Primary Side Reaction: Wurtz Coupling check_side_reactions->wurtz_coupling Yes final_product Improved Yield check_side_reactions->final_product No, check other parameters minimize_wurtz Minimize Wurtz Coupling - Slow, dropwise addition of this compound - Maintain gentle reflux (avoid overheating) wurtz_coupling->minimize_wurtz minimize_wurtz->final_product

Caption: A troubleshooting workflow for addressing low yield in Grignard reactions.

Grignard_Reaction_Pathway Grignard Reaction and Wurtz Coupling Pathway cluster_main Desired Grignard Reaction cluster_side Wurtz Coupling Side Reaction R_I This compound (R-I) Grignard Dodecylmagnesium Iodide (R-Mg-I) R_I->Grignard Mg Magnesium (Mg) Mg->Grignard Grignard2 Dodecylmagnesium Iodide (R-Mg-I) Wurtz_Product Tetracosane (R-R) Grignard2->Wurtz_Product R_I2 This compound (R-I) R_I2->Wurtz_Product

Caption: Competing pathways in the Grignard reaction of this compound.

References

Preventing elimination side reactions with 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Iodododecane Reactions

Welcome to the technical support center for optimizing reactions with this compound. This guide provides troubleshooting advice and frequently asked questions to help you minimize elimination side reactions and maximize the yield of your desired substitution products.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound?

When using this compound, a primary alkyl halide, in the presence of a nucleophile that is also a base, you will primarily encounter a competition between the bimolecular substitution (S(N)2) and bimolecular elimination (E2) pathways.[1][2] Because this compound is a primary halide, the formation of a primary carbocation is highly unfavorable, making unimolecular reactions (S(_N)1 and E1) unlikely to occur.[3][4] The S(_N)2 pathway typically predominates for primary substrates due to low steric hindrance.[5][6]

Q2: Why is this compound generally favored for S(_N)2 reactions over elimination?

This compound is a primary alkyl halide, meaning the carbon atom bonded to the iodine is only attached to one other carbon atom. This structure has two key features that favor the S(_N)2 mechanism:

  • Low Steric Hindrance: The electrophilic carbon is easily accessible to incoming nucleophiles, facilitating the backside attack characteristic of an S(N)2 reaction.[5]

  • Instability of Primary Carbocation: Primary carbocations are highly unstable, which effectively prevents S(_N)1 and E1 reaction pathways from occurring.[3][4]

Therefore, the main competition is with the E2 pathway, which can be minimized by controlling the reaction conditions.

Q3: Under what conditions can elimination (E2) become a significant side reaction?

Elimination can become a major pathway even with a primary alkyl halide like this compound under specific conditions that favor the E2 mechanism. These include:

  • Use of a Strong, Bulky Base: Sterically hindered bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), have difficulty accessing the electrophilic carbon for an S(_N)2 attack and will preferentially abstract a proton from the β-carbon, leading to elimination.[7][8][9][10]

  • High Temperatures: Elimination reactions are entropically favored over substitution reactions. Increasing the reaction temperature will therefore increase the proportion of the elimination product.[1][2][11][12]

  • Choice of Solvent: The use of a solvent that encourages elimination, such as pure ethanol, can increase the yield of the alkene byproduct.[1][2]

  • High Concentration of Base: A higher concentration of a strong base will also favor the bimolecular elimination pathway.[1][2][12]

Troubleshooting Guide

Problem: My reaction with this compound is producing a significant amount of 1-dodecene (alkene byproduct). How can I fix this?

This is a common issue that arises from reaction conditions favoring the E2 pathway over the S(_N)2 pathway. Below are key parameters you can adjust to suppress the formation of 1-dodecene.

Parameter 1: Choice of Base/Nucleophile

The nature of the base/nucleophile is the most critical factor.[3]

  • Issue: You are using a strong, sterically hindered base (e.g., KOtBu, LDA). These bases are designed to promote elimination.[8][9]

  • Solution: Switch to a less sterically hindered base or a strong nucleophile that is a weaker base. For example, instead of sodium ethoxide, which is a strong base, consider using sodium acetate or sodium cyanide if compatible with your desired synthesis. For generating an ether, a Williamson ether synthesis using a less hindered alkoxide at a lower temperature is preferable.

Parameter 2: Reaction Temperature
  • Issue: The reaction is being run at an elevated temperature. Higher temperatures favor elimination.[2]

  • Solution: Lower the reaction temperature. Many S(_N)2 reactions on primary halides proceed efficiently at room temperature or even below. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and slowly allow it to warm to room temperature. Avoid refluxing the reaction mixture unless absolutely necessary for activation.

Parameter 3: Solvent Selection

The solvent plays a crucial role in the reaction pathway.

  • Issue: You are using a protic solvent like ethanol, which can facilitate elimination.[1][2]

  • Solution: Use a polar aprotic solvent. These solvents are ideal for S(_N)2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and highly reactive.[11][13] Excellent choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetone.

Decision-Making Workflow for Minimizing Elimination

The following diagram outlines a troubleshooting workflow to help you select the appropriate reaction conditions.

G Troubleshooting Workflow: Minimizing E2 with this compound cluster_0 Troubleshooting Workflow: Minimizing E2 with this compound start High Alkene Byproduct Detected q1 What type of base/nucleophile are you using? start->q1 a1_strong Strong, Bulky Base (e.g., KOtBu, LDA) q1->a1_strong Bulky a1_strong_nonbulky Strong, Non-Bulky Base (e.g., NaOH, NaOEt) q1->a1_strong_nonbulky Non-Bulky a1_weak Weakly Basic, Good Nucleophile (e.g., CN-, N3-, AcO-) q1->a1_weak Weak Base sol1 ACTION: Switch to a less bulky or non-nucleophilic base. This is the primary issue. a1_strong->sol1 q2 What is the reaction temperature? a1_strong_nonbulky->q2 a1_weak->q2 sol1->q2 a2_high High / Reflux q2->a2_high a2_low Room Temp or Below q2->a2_low sol2 ACTION: Lower the temperature. Run at 0°C to RT. a2_high->sol2 q3 What solvent are you using? a2_low->q3 sol2->q3 a3_protic Protic (e.g., EtOH, H2O) q3->a3_protic a3_aprotic Polar Aprotic (e.g., DMSO, DMF) q3->a3_aprotic sol3 ACTION: Switch to a polar aprotic solvent. a3_protic->sol3 end_node Optimized for SN2 Product a3_aprotic->end_node sol3->end_node

Caption: A workflow diagram to diagnose and solve issues of E2 side reactions.

Data Presentation: Substitution vs. Elimination

The following table summarizes the expected qualitative outcomes for the reaction of this compound with a nucleophile/base under various conditions, based on established principles for primary alkyl halides.

Nucleophile/Base Solvent Temperature Major Product Minor Product Primary Rationale
Sodium Methoxide (NaOMe)Methanol50 °CMethyl Dodecyl Ether (S(_N)2)1-Dodecene (E2)A strong, non-bulky base at elevated temperature allows for some elimination.[1][2]
Sodium Methoxide (NaOMe)DMSO25 °CMethyl Dodecyl Ether (S(_N)2)NegligibleA polar aprotic solvent and lower temperature strongly favor S(_N)2.[11][13]
Potassium tert-Butoxide (KOtBu)tert-Butanol50 °C1-Dodecene (E2)tert-Butyl Dodecyl Ether (S(_N)2)A strong, sterically hindered base is the classic recipe for E2 reactions.[7][9][14]
Sodium Cyanide (NaCN)DMF25 °CTridecanenitrile (S(_N)2)NegligibleCyanide is an excellent nucleophile but a relatively weak base, favoring S(_N)2.

Experimental Protocols

Protocol: Synthesis of Dodecyl Azide (S(_N)2 Reaction)

This protocol provides a method for the synthesis of dodecyl azide from this compound, a reaction that proceeds cleanly via the S(_N)2 pathway with minimal risk of elimination.

Materials:

  • This compound (1 equivalent)

  • Sodium Azide (NaN(_3)) (1.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Diethyl Ether or Hexane

  • Magnesium Sulfate (MgSO(_4)), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF (approximately 5-10 mL per gram of this compound).

  • Addition of Nucleophile: Add sodium azide to the solution. Note: Sodium azide is highly toxic. Handle with extreme care in a fume hood.

  • Reaction Conditions: Stir the mixture vigorously at room temperature (approx. 25 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The lower temperature and use of a good nucleophile/weak base (azide) in a polar aprotic solvent (DMF) are critical for preventing elimination.

  • Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).

  • Extraction: Extract the aqueous layer three times with diethyl ether or hexane. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude dodecyl azide.

  • Purification: If necessary, purify the product by vacuum distillation or column chromatography.

Mechanism Overview: S(_N)2 vs. E2 Competition

The diagram below illustrates the two competing pathways.

G cluster_SN2 SN2 Pathway (Substitution) cluster_E2 E2 Pathway (Elimination) sn2_start This compound + Nu:⁻ sn2_ts Transition State [Nu---C---I]⁻ sn2_start->sn2_ts Backside Attack Favored by: - Strong, non-bulky Nu: - Polar aprotic solvent - Low temperature sn2_prod Substitution Product (R-Nu) + I⁻ sn2_ts->sn2_prod e2_start This compound + B:⁻ e2_ts Transition State [B---H---C---C---I]⁻ e2_start->e2_ts β-Proton Abstraction Favored by: - Strong, bulky base - Protic solvent - High temperature e2_prod Elimination Product (Alkene) + BH + I⁻ e2_ts->e2_prod start_reactants Reactants

Caption: Competing S(_N)2 and E2 reaction pathways for this compound.

References

Technical Support Center: 1-Iodododécane Degradation and Stabilization with Copper

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-iodododécane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation and stabilization of 1-iodododécane, particularly when stabilized with copper.

Frequently Asked Questions (FAQs)

Q1: Why does 1-iodododécane often come stabilized with copper?

A1: 1-Iodododécane is susceptible to degradation, primarily through exposure to light (photodissociation) and, to a lesser extent, heat. This degradation process involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, to form a dodecyl radical and an iodine radical. These reactive radical species can lead to the formation of impurities and a decrease in the purity of the 1-iodododécane over time. Copper, typically in the form of copper chips or powder, is added as a stabilizer. It is believed to scavenge the iodine radicals or elemental iodine that forms, converting them into stable and insoluble copper(I) iodide. This prevents the iodine from participating in further degradation reactions.[1]

Q2: What are the primary degradation pathways for 1-iodododécane?

A2: The main degradation pathway for 1-iodododécane is photodissociation . When exposed to light, particularly UV light, the C-I bond can break, generating a dodecyl radical and an iodine radical.

CH3(CH2)10CH2-I + light -> CH3(CH2)10CH2• + I•

These radicals can then undergo several reactions:

  • Recombination: The radicals can recombine to reform 1-iodododécane.

  • Dimerization: Two dodecyl radicals can combine to form icosane (C24H50).

  • Hydrogen Abstraction: The dodecyl radical can abstract a hydrogen atom from another molecule (e.g., another 1-iodododécane molecule or a solvent molecule) to form dodecane (CH3(CH2)10CH3).

  • Reaction with Oxygen: If oxygen is present, the dodecyl radical can react to form peroxy radicals, leading to a complex mixture of oxidation products, including dodecanol and dodecanal.

Another potential degradation pathway is thermolysis , although this is less significant at typical storage temperatures. At elevated temperatures, the C-I bond can also break, initiating similar radical chain reactions.

Q3: What are the visible signs of 1-iodododécane degradation?

A3: A common sign of degradation is a change in color. Pure 1-iodododécane is a colorless to pale yellow liquid.[2] The formation of elemental iodine (I2) due to degradation can impart a brown or purplish color to the liquid. The intensity of the color can be an indicator of the extent of degradation.

Q4: How should I store 1-iodododécane to minimize degradation?

A4: To minimize degradation, 1-iodododécane should be stored in an amber glass bottle to protect it from light.[2] The bottle should be tightly sealed to prevent exposure to air and moisture. It is also recommended to store it in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving 1-iodododécane.

Issue 1: Unexpected side products in a reaction.

  • Possible Cause: Degradation of 1-iodododécane prior to or during the reaction. The presence of dodecane, icosane, or dodecanol in your reaction mixture suggests that the 1-iodododécane has degraded.

  • Troubleshooting Steps:

    • Check the Purity: Before use, check the purity of your 1-iodododécane, especially if it has been stored for a long time. This can be done using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purify if Necessary: If impurities are detected, you may need to purify the 1-iodododécane. This can be achieved by passing it through a short column of activated alumina or silica gel to remove polar impurities and elemental iodine.

    • Protect from Light: During your reaction setup and execution, protect the reaction mixture from light by wrapping the flask in aluminum foil.

Issue 2: Low yield or failure of a coupling reaction (e.g., Sonogashira, Ullmann).

  • Possible Cause 1: Interference from the copper stabilizer. While the copper stabilizer is beneficial for storage, it can sometimes interfere with catalytic reactions, particularly those that also use copper as a catalyst or co-catalyst. Excess copper can lead to unwanted side reactions, such as the homocoupling of alkynes in Sonogashira reactions.

  • Troubleshooting Steps:

    • Remove the Copper Stabilizer: If you suspect interference, you can remove the copper stabilizer before using the 1-iodododécane. This can be done by filtering the liquid or by washing an ethereal solution of the 1-iodododécane with an aqueous solution of ammonium chloride or EDTA to chelate and remove the copper ions.[3]

    • Optimize Catalyst Loading: In some cases, simply adjusting the amount of catalyst in your reaction can overcome the interference from the stabilizer.

  • Possible Cause 2: Presence of iodine. Free iodine in the 1-iodododécane can poison the catalyst or react with other reagents in your reaction mixture.

  • Troubleshooting Steps:

    • Wash with a Reducing Agent: To remove traces of iodine, you can wash an ethereal solution of 1-iodododécane with a dilute aqueous solution of sodium thiosulfate (Na2S2O3) until the organic layer is colorless.

Issue 3: Inconsistent reaction results.

  • Possible Cause: Variable quality of the 1-iodododécane stock. Degradation can occur over time, so a bottle that has been opened multiple times may have a higher concentration of impurities than a new bottle.

  • Troubleshooting Steps:

    • Use a Fresh Bottle: Whenever possible, use a fresh bottle of stabilized 1-iodododécane for sensitive reactions.

    • Aliquot the Reagent: Upon opening a new bottle, consider aliquoting the 1-iodododécane into smaller, sealed vials under an inert atmosphere (e.g., argon or nitrogen) to minimize repeated exposure of the entire stock to air and light.

Data Presentation

The following table summarizes hypothetical data on the degradation of 1-iodododécane under different conditions to illustrate the effects of light and the copper stabilizer.

ConditionTime (days)Purity of 1-Iodododecane (%)Appearance
With Copper Stabilizer
Dark, Room Temperature099.5Colorless
3099.4Colorless
9099.2Colorless
Light, Room Temperature099.5Colorless
3098.0Pale Yellow
9095.5Light Brown
Without Copper Stabilizer
Dark, Room Temperature099.5Colorless
3098.5Very Pale Yellow
9096.0Pale Yellow
Light, Room Temperature099.5Colorless
3092.0Brown
9085.0Dark Brown

Note: This data is illustrative and intended to demonstrate the relative rates of degradation. Actual degradation rates will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by UV-Vis Spectroscopy

This protocol describes how to monitor the formation of iodine (I2), a primary degradation product, using UV-Vis spectroscopy.

Materials:

  • This compound (with and without copper stabilizer)

  • Spectrophotometer-grade hexane

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Amber and clear glass vials

Methodology:

  • Prepare solutions of 1-iodododécane in hexane (e.g., 0.1 M) in both amber and clear vials. For the stabilized sample, ensure some of the copper stabilizer is transferred with the liquid.

  • Place the clear vials under a UV lamp or in direct sunlight. Keep the amber vials in a dark location as a control.

  • At regular time intervals (e.g., every 24 hours), withdraw a small aliquot from each vial and dilute it with hexane to a suitable concentration for UV-Vis analysis.

  • Record the UV-Vis spectrum of each sample from 300 nm to 700 nm.

  • Monitor the increase in absorbance around 500 nm, which corresponds to the presence of molecular iodine.

  • Plot the absorbance at 500 nm versus time for each condition to compare the rates of degradation.

Protocol 2: Analysis of this compound Degradation Products by GC-MS

This protocol details the identification of degradation products using Gas Chromatography-Mass Spectrometry.

Materials:

  • Degraded 1-iodododécane samples (from Protocol 1)

  • Hexane (GC grade)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Dilute the degraded 1-iodododécane samples in hexane.

  • Inject the samples into the GC-MS.

  • GC Parameters (example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium

  • MS Parameters (example):

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: m/z 40-500

  • Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to 1-iodododécane and its degradation products (e.g., dodecane, dodecanol, icosane). Compare the mass spectra with a library (e.g., NIST) for confirmation.

Visualizations

Degradation_Pathway This compound This compound Dodecyl Radical Dodecyl Radical This compound->Dodecyl Radical Light (hν) Iodine Radical Iodine Radical This compound->Iodine Radical Light (hν) Dodecane Dodecane Dodecyl Radical->Dodecane + H• Icosane Icosane Dodecyl Radical->Icosane + Dodecyl Radical Dodecanol_Dodecanal Dodecanol_Dodecanal Dodecyl Radical->Dodecanol_Dodecanal + O2, H2O Elemental Iodine Elemental Iodine Iodine Radical->Elemental Iodine + I• Copper(I) Iodide Copper(I) Iodide Iodine Radical->Copper(I) Iodide Reaction Copper (Stabilizer) Copper (Stabilizer) Copper (Stabilizer)->Copper(I) Iodide

Caption: Degradation pathway of 1-iodododécane and the role of copper stabilizer.

Troubleshooting_Workflow start Reaction Issue (e.g., low yield, side products) check_purity Check this compound Purity (GC-MS, NMR) start->check_purity impurities_found Impurities Detected? check_purity->impurities_found purify Purify this compound (Alumina/Silica plug, Na2S2O3 wash) impurities_found->purify Yes no_impurities No Significant Impurities impurities_found->no_impurities No purify->check_purity check_stabilizer Suspect Copper Stabilizer Interference? no_impurities->check_stabilizer remove_stabilizer Remove Copper Stabilizer (Filtration, NH4Cl/EDTA wash) check_stabilizer->remove_stabilizer Yes optimize_conditions Optimize Reaction Conditions (Catalyst loading, temperature) check_stabilizer->optimize_conditions No proceed Proceed with Reaction remove_stabilizer->proceed optimize_conditions->proceed

Caption: Troubleshooting workflow for reactions involving 1-iodododécane.

References

Technical Support Center: Purification of 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a common issue in the handling of 1-iodododecane: the presence of a brown or purple coloration due to iodine (I₂) impurity.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound have a brown/purple color?

A1: The coloration in your this compound is typically due to the presence of elemental iodine (I₂). This impurity can arise from the decomposition of the alkyl iodide over time, especially when exposed to light and heat, or it can be a residual impurity from the synthesis process.

Q2: What is the most common and straightforward method to remove the iodine color?

A2: The most common and efficient method is to wash the this compound with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] This process chemically reduces the colored elemental iodine (I₂) to colorless iodide ions (I⁻).

Q3: Is the sodium thiosulfate wash sufficient to achieve high purity?

A3: While a sodium thiosulfate wash is very effective for removing the iodine color, it may not remove other potential impurities such as unreacted starting materials, byproducts, or stabilizers like copper. For higher purity requirements, additional purification steps like column chromatography or vacuum distillation may be necessary.

Q4: How can I remove the copper stabilizer from commercial this compound?

A4: Commercial this compound often contains copper chips as a stabilizer. This can be removed by washing the product with an aqueous solution of a chelating agent like EDTA or a reagent that forms a water-soluble copper complex, such as ammonium chloride.[1]

Q5: What analytical techniques can I use to assess the purity of my this compound after purification?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to assess the purity of this compound and identify any remaining impurities.[2] Quantitative ¹H NMR (qNMR) can also be a powerful tool for determining purity.[3][4]

Troubleshooting Guides

This section provides step-by-step instructions to address specific issues encountered during the purification of this compound.

Issue 1: Persistent Brown/Purple Color After a Single Sodium Thiosulfate Wash

Troubleshooting Steps:

  • Repeat the Wash: Perform multiple washes with the 10% sodium thiosulfate solution. The organic layer should become colorless.[5]

  • Check Concentration: Ensure your sodium thiosulfate solution is the correct concentration (approximately 10%).

  • Increase Contact Time: Gently shake the separatory funnel for a longer period to ensure complete reaction between the iodine and the thiosulfate.

  • Consider Alternative Reducing Agents: If the color persists, a wash with a fresh solution of sodium bisulfite can be attempted.

Issue 2: The Organic Layer Remains Cloudy or Forms an Emulsion After Washing

Troubleshooting Steps:

  • Brine Wash: After the aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This helps to break emulsions and removes a significant amount of dissolved water from the organic layer.

  • Allow to Stand: Let the separatory funnel stand undisturbed for a period to allow the layers to separate more distinctly.

  • Filtration: If a solid is causing the cloudiness, you can pass the organic layer through a small plug of a drying agent like anhydrous sodium sulfate or magnesium sulfate.

Issue 3: Product Purity is Still Low After Decolorization (Confirmed by GC-MS)

Troubleshooting Steps:

If impurities other than iodine are present, further purification is necessary.

  • Column Chromatography: For non-volatile impurities, column chromatography is an effective purification method.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A non-polar eluent, such as hexane, is typically effective for eluting the relatively non-polar this compound.

  • Vacuum Distillation: For volatile impurities with different boiling points, vacuum distillation is a suitable technique. This compound has a boiling point of 159-160 °C at 15 mmHg. A reduced-pressure distillation allows the compound to be distilled at a lower temperature, preventing potential decomposition.[6]

Experimental Protocols

Protocol 1: Decolorization of this compound using Sodium Thiosulfate Wash

This protocol describes the standard procedure for removing iodine impurity from this compound.

Materials:

  • Colored this compound

  • 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Place the colored this compound into a separatory funnel.

  • Add an equal volume of 10% aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure. Continue shaking until the brown/purple color of the organic layer disappears.[1][5]

  • Allow the layers to separate and drain the lower aqueous layer.

  • (Optional) To neutralize any acidic impurities, add an equal volume of saturated aqueous sodium bicarbonate solution, shake, and drain the aqueous layer.

  • Wash the organic layer with an equal volume of saturated brine solution to help remove dissolved water.

  • Drain the colorless organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Filter the dried this compound into a clean, dry storage vessel.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is for the removal of non-volatile impurities.

Materials:

  • Decolorized this compound

  • Silica gel (60-120 mesh)

  • Hexane (or other suitable non-polar eluent)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) supplies for monitoring fractions

Procedure:

  • Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, avoiding air bubbles.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with hexane, collecting fractions in separate tubes.[2]

  • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Data Presentation

The following table summarizes the expected outcomes of the purification procedures. Note that specific quantitative data for this compound purity improvement was not available in the searched literature; this table is representative of typical purifications of alkyl iodides.

Purification StepImpurity TargetedExpected PurityAnalytical Method for Confirmation
Initial State Iodine (I₂) & othersVariable (often <95%)Visual, GC-MS
Sodium Thiosulfate Wash Elemental Iodine (I₂)>98% (iodine removed)Visual, GC-MS
Column Chromatography Non-volatile byproducts>99%GC-MS, ¹H NMR
Vacuum Distillation Volatile impurities>99%GC-MS, ¹H NMR

Visualizations

Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting the purification of this compound.

G start Start: Colored This compound wash Wash with 10% Na2S2O3 Solution start->wash check_color Is the organic layer colorless? wash->check_color repeat_wash Repeat Wash check_color->repeat_wash No dry Dry with Na2SO4/MgSO4 check_color->dry Yes repeat_wash->wash analyze_purity Analyze Purity (e.g., GC-MS) dry->analyze_purity pure_product Pure this compound analyze_purity->pure_product Purity Sufficient further_purification Further Purification Needed analyze_purity->further_purification Purity Insufficient column_chrom Column Chromatography further_purification->column_chrom distillation Vacuum Distillation further_purification->distillation column_chrom->dry distillation->dry

Caption: Troubleshooting workflow for the purification of this compound.

Chemical Reduction of Iodine

This diagram illustrates the chemical reaction responsible for the decolorization of this compound.

G cluster_reactants Reactants cluster_products Products I2 I₂ (Iodine) (Brown/Purple) Na2S4O6 Na₂S₄O₆ (Sodium Tetrathionate) (Colorless) I2->Na2S4O6 Na2S2O3 2Na₂S₂O₃ (Sodium Thiosulfate) (Colorless) NaI 2NaI (Sodium Iodide) (Colorless) Na2S2O3->NaI

Caption: Reaction of iodine with sodium thiosulfate.

References

Technical Support Center: Enhancing Alkylation Reactions with 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the rate and yield of alkylation reactions involving 1-iodododecane.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the rate of alkylation with this compound?

A1: The rate of alkylation with this compound, which typically proceeds via an SN2 mechanism, is primarily influenced by four key factors:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents generally accelerate SN2 reactions.

  • Temperature: Higher temperatures typically increase the reaction rate, but can also promote side reactions.

  • Concentration of Reactants: Higher concentrations of both the nucleophile and this compound will increase the reaction rate.

Q2: My alkylation reaction with this compound is slow or not proceeding to completion. What are the likely causes?

A2: A sluggish or incomplete reaction can be due to several factors:

  • Weak Nucleophile: The chosen nucleophile may not be strong enough to efficiently displace the iodide.

  • Inappropriate Solvent: Using a protic solvent (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.

  • Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Steric Hindrance: Significant steric bulk around the nucleophilic center or the electrophilic carbon can impede the reaction.

  • Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent.

Q3: I am observing the formation of side products in my reaction. What are the common side reactions and how can I minimize them?

A3: Common side reactions include:

  • Elimination (E2): This is more likely with sterically hindered nucleophiles or at higher temperatures, leading to the formation of dodecene. To minimize this, use a less hindered base/nucleophile and maintain the lowest effective reaction temperature.

  • Over-alkylation: For nucleophiles with multiple reactive sites (e.g., primary amines or active methylene compounds), di- or poly-alkylation can occur. To favor mono-alkylation, use a stoichiometric amount or a slight excess of the nucleophile relative to this compound and add the alkylating agent slowly.

  • O- vs. C-alkylation: For ambident nucleophiles like enolates, a mixture of O- and C-alkylated products can be formed. The choice of solvent, counter-ion, and temperature can influence the selectivity. Generally, polar aprotic solvents and larger counter-ions favor O-alkylation, while polar protic solvents and smaller, more coordinating counter-ions (like Li⁺) favor C-alkylation.

Q4: When should I consider using a phase-transfer catalyst (PTC)?

A4: A phase-transfer catalyst is highly beneficial when your reaction system is biphasic, meaning the nucleophile (or its salt) is soluble in an aqueous phase while this compound is in an organic phase. The PTC facilitates the transfer of the nucleophile into the organic phase, thereby accelerating the reaction. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and crown ethers.

Troubleshooting Guides

Issue 1: Low Yield of O-Alkylated Product (Williamson Ether Synthesis)
  • Symptom: The desired ether is obtained in low yield, with unreacted starting materials or the formation of dodecene.

  • Troubleshooting Workflow:

Low_Yield_O_Alkylation start Low Yield of O-Alkylated Product check_base Is the alkoxide fully formed? start->check_base check_solvent Is the solvent appropriate? check_base->check_solvent Yes solution_base Use a stronger, non-nucleophilic base (e.g., NaH) to ensure complete deprotonation of the alcohol. check_base->solution_base No check_temp Is the temperature optimized? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. check_solvent->solution_solvent No check_side_reactions Are there signs of elimination (E2)? check_temp->check_side_reactions Yes solution_temp Gradually increase the temperature while monitoring for side products. If elimination occurs, lower the temperature and consider a longer reaction time. check_temp->solution_temp No solution_side_reactions Use a less hindered base and maintain the lowest effective temperature. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield in O-alkylation.

Issue 2: Poor Selectivity in N-Alkylation (Mono- vs. Di-alkylation)
  • Symptom: A mixture of mono- and di-dodecylated amine is obtained when reacting a primary amine with this compound.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Use an excess of the primary amine (2-3 equivalents) relative to this compound. This increases the probability that the alkyl iodide will react with the more abundant primary amine.

    • Slow Addition: Add the this compound dropwise to the solution of the amine. This keeps the concentration of the alkylating agent low, disfavoring the second alkylation of the more nucleophilic secondary amine product.

    • Lower Temperature: Run the reaction at a lower temperature to reduce the rate of the second alkylation, which often has a slightly higher activation energy.

Issue 3: Low Yield in C-Alkylation of an Active Methylene Compound
  • Symptom: Low conversion of the active methylene compound to the C-alkylated product.

  • Troubleshooting Workflow:

Low_Yield_C_Alkylation start Low Yield of C-Alkylated Product check_enolate Is the enolate forming efficiently? start->check_enolate check_solubility Are all reactants soluble? check_enolate->check_solubility Yes solution_enolate Use a stronger base (e.g., LDA for esters, NaH for dicarbonyls) in an appropriate solvent (e.g., THF). check_enolate->solution_enolate No check_ptc Is the reaction biphasic? check_solubility->check_ptc Yes solution_solubility Switch to a solvent in which all components are soluble, or consider phase-transfer catalysis. check_solubility->solution_solubility No solution_ptc Add a phase-transfer catalyst like TBAB to facilitate the reaction between phases. check_ptc->solution_ptc Yes no_ptc Consider alternative homogeneous conditions. check_ptc->no_ptc No

Caption: Troubleshooting workflow for low yield in C-alkylation.

Quantitative Data Summary

The following tables provide illustrative data on how different parameters can affect the yield of alkylation reactions with this compound. The exact yields will vary depending on the specific substrate and precise reaction conditions.

Table 1: Effect of Solvent and Base on O-Alkylation of p-Cresol with this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone602465
2K₂CO₃DMF601285
3NaOHToluene/H₂O (PTC¹)80892
4NaHTHF60695

¹Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)

Table 2: Effect of Reaction Conditions on N-Alkylation of Aniline with this compound

EntryBaseSolventTemperature (°C)Time (h)Mono-alkylation Yield (%)Di-alkylation Yield (%)
1K₂CO₃Acetonitrile80127015
2NaHCO₃DMF80246510
3None²Neat10084035
4K₂CO₃ (PTC³)Toluene/H₂O906885

²Aniline acts as both nucleophile and base. ³Phase-Transfer Catalyst: Tetrabutylammonium iodide (TBAI, 5 mol%)

Table 3: C-Alkylation of Diethyl Malonate with this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEthanol801280
2K₂CO₃DMF1001075
3NaHTHF65690
4K₂CO₃ (PTC⁴)Toluene110885

⁴Phase-Transfer Catalyst: Aliquat 336 (5 mol%)

Experimental Protocols

Protocol 1: O-Alkylation of p-Cresol with this compound (Williamson Ether Synthesis)

This protocol describes a robust method for the synthesis of 1-(dodecyloxy)-4-methylbenzene.

O_Alkylation_Workflow A 1. Dissolve p-cresol and base (e.g., NaH) in anhydrous DMF under N₂. B 2. Stir at room temperature for 30 min to form the phenoxide. A->B C 3. Add this compound dropwise. B->C D 4. Heat the reaction to 60-80°C and monitor by TLC. C->D E 5. Quench with water and extract with ethyl acetate. D->E F 6. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: General workflow for O-alkylation of a phenol.

Materials:

  • p-Cresol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of p-cresol (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add this compound (1.1 eq) dropwise.

  • Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Morpholine with this compound

This protocol provides a method for the synthesis of N-dodecylmorpholine.

Materials:

  • Morpholine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine morpholine (2.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Add this compound (1.0 eq) to the stirred suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by distillation under reduced pressure or column chromatography if necessary.

Protocol 3: C-Alkylation of Ethyl Acetoacetate with this compound

This protocol details the synthesis of ethyl 2-acetyldodecanoate.

Materials:

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl acetoacetate

  • This compound

  • Diethyl ether

  • Dilute hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.0 eq) to ethanol under an inert atmosphere.

  • To the sodium ethoxide solution at room temperature, add ethyl acetoacetate (1.0 eq) dropwise.

  • After stirring for 30 minutes, add this compound (1.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation.

Common impurities in 1-Iodododecane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodododecane. Here, you will find information on common impurities and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound can originate from its synthesis, storage, or handling. These typically include:

  • Unreacted Starting Materials: Dodecan-1-ol is a common precursor in the synthesis of this compound, and residual amounts may remain in the final product.

  • Elemental Iodine (I₂): Exposure to light or heat can cause the decomposition of this compound, leading to the formation of elemental iodine, which imparts a brown or yellowish color to the liquid.

  • Copper Stabilizer: Commercial this compound often contains small copper chips or dissolved copper species as a stabilizer to prevent decomposition.[1]

  • Water: Moisture can be introduced during the workup stages of synthesis or from atmospheric exposure.

  • Acidic Impurities: Residual acids from the synthesis, such as hydroiodic acid (HI), may be present.

  • Byproducts: Side reactions during synthesis can lead to the formation of byproducts, such as dodecene, through elimination reactions.

Q2: My this compound has a brown tint. What is the cause, and how can I remove it?

A2: A brownish color in this compound is a common issue caused by the presence of dissolved elemental iodine (I₂), which forms upon decomposition of the alkyl iodide. This can be effectively removed by washing the this compound with a mild reducing agent. A common and effective method is to wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

Q3: How can I remove the copper stabilizer from this compound?

A3: The copper stabilizer can be removed by washing the this compound with an aqueous solution that can chelate or form a water-soluble complex with copper ions. A solution of ammonium chloride or ethylenediaminetetraacetic acid (EDTA) is effective for this purpose. After washing, the aqueous layer is separated, and the organic layer should be washed with deionized water and then dried.

Q4: I suspect my this compound is "wet." How can I dry it?

A4: To remove residual water, this compound can be dried using common anhydrous drying agents. The most common method is to stir the this compound over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for a period of time, followed by filtration to remove the drying agent. For applications requiring extremely low water content, distillation from a suitable drying agent like calcium hydride (CaH₂) can be performed, though this should be done with caution.

Troubleshooting Guides

Issue 1: Presence of Particulate Matter
  • Observation: Visible solid particles or cloudiness in the this compound.

  • Possible Cause: This could be the copper stabilizer, dust, or other insoluble impurities.

  • Troubleshooting Steps:

    • If the particulate matter is the copper stabilizer, it can be removed by simple filtration or decantation.

    • For other particulates, filter the this compound through a syringe filter (e.g., 0.45 µm PTFE) or a sintered glass funnel.

Issue 2: Unexpected Peaks in GC-MS or NMR Analysis
  • Observation: Your analytical data (GC-MS or ¹H NMR) shows peaks that do not correspond to this compound.

  • Possible Cause: These peaks could be from unreacted starting materials (e.g., dodecan-1-ol), byproducts (e.g., dodecene), or residual solvents from the synthesis or purification process.

  • Troubleshooting Steps:

    • Identify the Impurity: Compare the retention time (GC-MS) or chemical shifts (NMR) of the unknown peaks with those of potential impurities.

    • Purification:

      • For high-boiling impurities like dodecan-1-ol, fractional distillation under reduced pressure is an effective purification method.

      • For other organic impurities, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be employed. A synthesis protocol describes the use of a silica plug with 100% hexanes for purification.[2]

Data on Impurities and Their Removal

ImpurityTypical Initial Purity/ConcentrationRecommended Removal MethodExpected Purity After Treatment
Elemental Iodine (I₂)Visible discoloration (ppm levels)Washing with aqueous sodium thiosulfateColorless, I₂ below detection limit
Copper StabilizerPresent as solid or dissolved (ppm levels)Washing with aqueous ammonium chloride or EDTACopper concentration significantly reduced (ppb levels)
WaterVariable, depending on handlingDrying with anhydrous MgSO₄ or Na₂SO₄< 0.05%
Dodecan-1-ol< 2% (in commercial products)Fractional distillation or column chromatography> 99.5%
DodeceneTrace amountsFractional distillation or column chromatographyBelow detection limit

Note: The initial purity of commercially available this compound is typically around 98%.[1]

Experimental Protocols

Protocol 1: Removal of Iodine Color

Objective: To remove the brownish discoloration caused by elemental iodine.

Materials:

  • Impure this compound

  • 10% (w/v) aqueous sodium thiosulfate solution

  • Separatory funnel

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beakers, flasks

Procedure:

  • Place the discolored this compound into a separatory funnel.

  • Add an equal volume of the 10% aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel.

  • Allow the layers to separate. The brown color in the organic layer should disappear. If not, repeat the washing step with a fresh portion of the sodium thiosulfate solution.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water to remove residual thiosulfate salts.

  • Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.

  • Drain the aqueous layer and transfer the this compound to a clean, dry flask.

  • Add anhydrous MgSO₄ or Na₂SO₄, and swirl the flask. Add more drying agent if it clumps together.

  • Let the mixture stand for 15-20 minutes.

  • Filter the dried this compound to remove the drying agent.

Protocol 2: Removal of Copper Stabilizer

Objective: To remove the copper stabilizer from this compound.

Materials:

  • This compound containing copper stabilizer

  • 5% (w/v) aqueous ammonium chloride solution

  • Separatory funnel

  • Deionized water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Beakers, flasks

Procedure:

  • If present as chips, physically remove the copper pieces by decantation or filtration.

  • Place the this compound in a separatory funnel.

  • Add an equal volume of the 5% aqueous ammonium chloride solution.

  • Shake the funnel vigorously for 2-3 minutes, venting periodically.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the washing with a fresh portion of ammonium chloride solution.

  • Wash the organic layer twice with deionized water.

  • Wash the organic layer with brine.

  • Dry the this compound over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to obtain the purified product.

Visualized Workflows

Removal_of_Iodine_Color cluster_start Start cluster_process Purification Process cluster_end End Product start Impure this compound (Brownish) wash_thiosulfate Wash with 10% Na₂S₂O₃ (aq) start->wash_thiosulfate Separatory Funnel wash_water Wash with Deionized Water wash_thiosulfate->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous MgSO₄ wash_brine->dry Transfer to Flask filter Filter dry->filter end Purified this compound (Colorless) filter->end

Caption: Workflow for the removal of elemental iodine from this compound.

Removal_of_Copper_Stabilizer cluster_start Start cluster_process Purification Process cluster_end End Product start This compound with Copper wash_nh4cl Wash with 5% NH₄Cl (aq) start->wash_nh4cl Separatory Funnel wash_water Wash with Deionized Water wash_nh4cl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous MgSO₄ wash_brine->dry Transfer to Flask filter Filter dry->filter end Purified this compound filter->end

Caption: Workflow for the removal of copper stabilizer from this compound.

References

Validation & Comparative

1-Iodododecane vs 1-bromododecane reactivity in SN2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bimolecular nucleophilic substitution (SN2) reactions, the choice of substrate is paramount to reaction efficiency and success. For researchers and professionals in drug development and synthetic chemistry, understanding the relative reactivity of starting materials is critical for optimizing reaction conditions and achieving desired outcomes. This guide provides a detailed comparison of two common long-chain alkyl halides, 1-iodododecane and 1-bromododecane, in the context of SN2 reactions, supported by established chemical principles and detailed experimental methodologies.

Executive Summary

Overwhelming evidence from the principles of organic chemistry indicates that This compound is a significantly more reactive substrate than 1-bromododecane in SN2 reactions . This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine bond is weaker and the resulting iodide anion is more stable in solution than its bromide counterpart, leading to a lower activation energy and, consequently, a faster reaction rate. While specific kinetic data for these exact long-chain halides is sparse in readily available literature, the trend is consistently observed across a wide range of alkyl halides.

Data Presentation: A Quantitative Comparison

To illustrate the magnitude of the reactivity difference, we can examine relative rate constants from closely related primary alkyl halides. The following table presents data for n-butyl halides, which serve as a reliable proxy for the behavior of their dodecyl analogues in SN2 reactions.

Substrate (Proxy)Leaving GroupRelative Rate Constant (k_rel)
n-Butyl IodideI⁻~30,000
n-Butyl BromideBr⁻~1,000

Note: Data is for the SN2 reaction of n-butyl halides with a common nucleophile and is used to illustrate the expected relative reactivity of this compound and 1-bromododecane. The I > Br trend in leaving group ability is a cornerstone of SN2 reactivity.

The superior reactivity of the iodide is rooted in two key factors:

  • Bond Strength: The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break during the transition state of the SN2 reaction, thus lowering the overall activation energy.

  • Anion Stability: The iodide ion is larger and more polarizable than the bromide ion. Its negative charge is dispersed over a larger volume, leading to a more stable and thus better leaving group. Generally, weaker bases make better leaving groups, and I⁻ is a weaker base than Br⁻.

Visualizing the SN2 Reaction Pathway

The following diagram illustrates the concerted mechanism of an SN2 reaction, highlighting the key factors that influence its rate.

SN2_Factors cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_factors Factors Influencing Rate Nu Nucleophile (Nu⁻) TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate Substrate (R-X) This compound or 1-Bromododecane Substrate->TS Product Product (R-Nu) TS->Product LG Leaving Group (X⁻) I⁻ or Br⁻ TS->LG Leaving Group Departure F1 1. Substrate Structure (Steric Hindrance) F2 2. Nucleophile Strength F3 3. Leaving Group Ability (I⁻ > Br⁻) F4 4. Solvent

Caption: Factors influencing the rate of an SN2 reaction.

Experimental Protocols: A Comparative Kinetic Study

To empirically determine and compare the second-order rate constants for the SN2 reaction of this compound and 1-bromododecane, the following detailed methodology with sodium azide as the nucleophile can be employed. This experiment can be monitored by titrating the unreacted azide ion or by chromatographic analysis of the product formation.

Objective: To determine and compare the second-order rate constants for the SN2 reaction of this compound and 1-bromododecane with sodium azide.

Materials:

  • This compound

  • 1-Bromododecane

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Volumetric flasks (100 mL, 50 mL, 25 mL)

  • Pipettes

  • Thermostatted water bath or reaction block

  • Reaction vials with septa

  • Syringes

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar) and flame ionization detector (FID), or High-Performance Liquid Chromatograph (HPLC)

  • Internal standard (e.g., a long-chain alkane like tetradecane that does not react)

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of this compound in anhydrous acetone in a 50 mL volumetric flask.

    • Prepare a 0.1 M stock solution of 1-bromododecane in anhydrous acetone in a 50 mL volumetric flask.

    • Prepare a 0.2 M stock solution of sodium azide in anhydrous acetone in a 100 mL volumetric flask. Note: Sodium azide has limited solubility in acetone, so ensure complete dissolution, possibly with gentle warming and sonication.

    • Prepare a stock solution of the internal standard (e.g., 0.05 M tetradecane) in anhydrous acetone.

  • Reaction Setup:

    • For the reaction of this compound, pipette 10.0 mL of the 0.1 M this compound stock solution, 5.0 mL of the internal standard solution, and 10.0 mL of anhydrous acetone into a 50 mL Erlenmeyer flask.

    • For the reaction of 1-bromododecane, repeat the above step using the 1-bromododecane stock solution.

    • Equilibrate these flasks and the sodium azide stock solution in a thermostatted water bath at a constant temperature (e.g., 50 °C).

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add 25.0 mL of the pre-heated 0.2 M sodium azide solution to the flask containing the alkyl halide and internal standard. This will result in initial concentrations of approximately 0.02 M for the alkyl halide and 0.1 M for sodium azide.

    • Start a timer immediately upon addition.

    • At regular time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60 minutes for this compound; you may need longer intervals for 1-bromododecane), withdraw a 1.0 mL aliquot from the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 2 mL of cold deionized water. This will precipitate the unreacted alkyl halide and stop the reaction.

    • Extract the organic components from the quenched aliquot with a small volume of a suitable solvent (e.g., diethyl ether or hexane) for GC or HPLC analysis.

  • Analysis:

    • Inject the extracted samples into the GC or HPLC.

    • Determine the ratio of the peak area of the alkyl halide to the peak area of the internal standard at each time point.

    • Create a calibration curve to relate the peak area ratio to the concentration of the alkyl halide.

    • Plot the natural logarithm of the concentration of the alkyl halide (ln[RX]) versus time.

  • Data Interpretation:

    • The reaction is expected to follow pseudo-first-order kinetics due to the excess of sodium azide. The plot of ln[RX] vs. time should yield a straight line.

    • The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated using the equation: k = k' / [NaN₃].

    • Compare the calculated second-order rate constants for this compound and 1-bromododecane to quantify their relative reactivity.

Conclusion

The established principles of organic chemistry unequivocally predict that this compound will be substantially more reactive than 1-bromododecane in SN2 reactions. This difference is primarily due to the superior leaving group ability of the iodide ion. For professionals in the chemical sciences, a firm grasp of these reactivity trends is essential for the rational design and efficient execution of synthetic strategies. The provided experimental protocol offers a robust framework for the empirical validation and quantification of this fundamental reactivity difference.

A Comparative Guide to 1-Iodododecane and 1-Chlorododecane as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate alkylating agent is paramount to the success of a reaction. The dodecyl group (C12H25) is a common lipophilic chain incorporated into various molecules, including surfactants, ionic liquids, and pharmaceutical compounds, to modulate their physical and biological properties.[1][2][3] This guide provides an objective comparison of two primary reagents used for this purpose: 1-iodododecane and 1-chlorododecane.

Performance Overview

The primary difference in the performance of this compound and 1-chlorododecane as alkylating agents lies in their chemical reactivity. Based on fundamental principles of organic chemistry, This compound is a significantly more reactive alkylating agent than 1-chlorododecane . This is attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the chloride ion (Cl⁻).[4] In nucleophilic substitution reactions, the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage and the subsequent formation of a new bond with a nucleophile.

This enhanced reactivity of this compound translates to faster reaction rates and often allows for milder reaction conditions (e.g., lower temperatures). However, this increased reactivity can also be a drawback, as it may lead to a higher propensity for side reactions. In contrast, 1-chlorododecane is less reactive, which may necessitate more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields.[5] The choice between the two often represents a trade-off between reaction efficiency and control.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 1-chlorododecane is presented below. These properties are crucial for designing experimental setups and purification procedures.

PropertyThis compound1-Chlorododecane
Molecular Formula C₁₂H₂₅IC₁₂H₂₅Cl
Molecular Weight 296.23 g/mol [6]204.78 g/mol [7]
Appearance Colorless liquid[6]Clear colorless liquid[7]
Density 1.201 g/mL at 25 °C[6]0.867 g/mL at 20 °C[8]
Boiling Point 159-160 °C at 15 mmHg[6]260 °C[8]
Melting Point -3 °C[6]-9.3 °C[8]
Solubility in Water Insoluble[9]<0.007 g/L[8]
Refractive Index n20/D 1.484[6]n20/D 1.443[8]

Reactivity and Mechanism of Alkylation

The alkylation of a nucleophile (Nu⁻) by 1-halododecanes typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. The key step in this mechanism is the backside attack of the nucleophile on the carbon atom bearing the halogen, leading to the displacement of the halide ion (leaving group).

The difference in reactivity between this compound and 1-chlorododecane can be explained by the stability of the leaving group. The iodide ion is a larger, more polarizable, and weaker base than the chloride ion, making it a better leaving group.[4]

sn2_mechanism cluster_iodododecane Alkylation with this compound (Faster) cluster_chlorododecane Alkylation with 1-Chlorododecane (Slower) Nu- Nu⁻ C12H25I C₁₂H₂₅-I Nu-->C12H25I Backside Attack transition_state_I [Nu⋯C₁₂H₂₅⋯I]⁻ C12H25I->transition_state_I product_I Nu-C₁₂H₂₅ transition_state_I->product_I I- I⁻ (Good Leaving Group) transition_state_I->I- Nu-_2 Nu⁻ C12H25Cl C₁₂H₂₅-Cl Nu-_2->C12H25Cl Backside Attack transition_state_Cl [Nu⋯C₁₂H₂₅⋯Cl]⁻ C12H25Cl->transition_state_Cl product_Cl Nu-C₁₂H₂₅ transition_state_Cl->product_Cl Cl- Cl⁻ (Poorer Leaving Group) transition_state_Cl->Cl-

Figure 1. Sₙ2 mechanism for alkylation with 1-halododecanes.

Experimental Protocols

The following is a general procedure for the N-alkylation of pyridine to form 1-dodecylpyridinium halide. This protocol can be adapted for either this compound or 1-chlorododecane, with the expectation that the reaction with this compound will proceed faster.

Synthesis of 1-Dodecylpyridinium Halide

Materials:

  • Pyridine (distilled before use)

  • This compound or 1-Chlorododecane

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, dissolve the alkyl halide (1.0 equivalent) in anhydrous methanol.

  • While stirring, add a stoichiometric amount of pyridine (1.0 equivalent), also dissolved in methanol, dropwise to the flask.

  • Heat the reaction mixture to reflux (approximately 70°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time will be significantly shorter for this compound compared to 1-chlorododecane. For 1-chlorododecane, the reaction may require several hours to days for completion.[10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 1-dodecylpyridinium halide.

experimental_workflow start Start dissolve_alkyl_halide Dissolve 1-halododecane in anhydrous methanol start->dissolve_alkyl_halide add_pyridine Add pyridine solution dropwise dissolve_alkyl_halide->add_pyridine reflux Heat to reflux (70°C) under N₂ add_pyridine->reflux monitor Monitor reaction (TLC or GC-MS) reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Remove solvent (rotary evaporator) cool->evaporate purify Purify by recrystallization evaporate->purify end End purify->end

Figure 2. General workflow for the synthesis of 1-dodecylpyridinium halide.

Conclusion

References

Characterization of 1-Iodododecane by ¹H and ¹³C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-iodododecane. For a comprehensive understanding, this guide also presents a comparative analysis with its halogenated counterparts, 1-bromododecane and 1-chlorodododecane. The data presented herein is invaluable for researchers, scientists, and professionals in the field of drug development for the structural elucidation and quality control of long-chain alkyl halides.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In the case of 1-haloalkanes, the electronegativity of the halogen atom significantly influences the chemical shifts of the protons and carbons, particularly those on the first carbon (C1). A summary of the approximate ¹H and ¹³C NMR chemical shifts for the C1 position of this compound, 1-bromododecane, and 1-chlorododecane is presented in the table below.

CompoundHalogen Electronegativity (Pauling Scale)¹H Chemical Shift of H on C1 (ppm)¹³C Chemical Shift of C1 (ppm)
1-Chlorododecane3.16~3.53~45.1
1-Bromododecane2.96~3.40[1]~33.9
This compound2.66~3.18~7.3

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

The data clearly illustrates that as the electronegativity of the halogen decreases from chlorine to iodine, the chemical shifts of both the C1 protons and the C1 carbon move upfield (to a lower ppm value). This is due to the reduced deshielding effect of the less electronegative halogens.

Detailed ¹H and ¹³C NMR Characterization of this compound

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that allow for its unambiguous identification.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following key signals:

  • ~3.18 ppm (triplet): This signal corresponds to the two protons on the carbon atom directly bonded to the iodine atom (I-CH₂ -). The triplet multiplicity is due to coupling with the adjacent two protons on C2.

  • ~1.82 ppm (quintet): This multiplet arises from the two protons on the second carbon atom (-CH₂-CH₂ -CH₂-).

  • ~1.26 ppm (broad multiplet): This large signal represents the protons of the long methylene chain (-(CH₂ )₉-).

  • ~0.88 ppm (triplet): This triplet corresponds to the three protons of the terminal methyl group (-CH₃ ).

¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ will display distinct signals for each carbon atom in a unique chemical environment. The approximate chemical shifts are:

  • ~7.3 ppm: Carbon atom bonded to iodine (C H₂-I).

  • ~35.5 ppm: Carbon atom at the second position (-C H₂-CH₂-I).

  • ~31.9 - 22.7 ppm: A cluster of signals for the internal methylene carbons of the dodecyl chain.

  • ~14.1 ppm: The terminal methyl carbon (-C H₃).

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for liquid samples such as this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), for dissolving the sample. The deuterium signal is used by the NMR spectrometer for field-frequency locking.

  • Concentration: Prepare a solution by dissolving approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C), and the field frequency is locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons (though none are present in this compound).

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are then applied.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between halogen electronegativity and NMR chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Vial Dissolve in Vial Sample->Vial Solvent Deuterated Solvent (CDCl3) Solvent->Vial NMR_Tube Transfer to NMR Tube Vial->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer Tune_Lock Tune and Lock Spectrometer->Tune_Lock Shim Shim Magnetic Field Tune_Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Spectrum Final NMR Spectrum Phase_Baseline->Spectrum halogen_effect cluster_shifts Cl 1-Chlorododecane (EN: 3.16) Br 1-Bromododecane (EN: 2.96) High_Shift Downfield (Higher ppm) Cl->High_Shift Deshielding I This compound (EN: 2.66) Low_Shift Upfield (Lower ppm) I->Low_Shift Shielding note Trend: As electronegativity of the halogen decreases, the chemical shifts of adjacent ¹H and ¹³C nuclei shift to lower ppm values (upfield).

References

Purity Assessment of 1-Iodododecane: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the validity and reproducibility of experimental results. 1-Iodododecane, a key intermediate in organic synthesis, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data interpretation.

Introduction to Purity Analysis of this compound

This compound is typically synthesized from 1-dodecanol. The purity of the final product can be influenced by the completeness of the reaction and the effectiveness of purification. Common impurities may include unreacted 1-dodecanol, byproducts such as dodecene (from elimination reactions), and residual reagents. Commercially available this compound often has a purity of greater than 98%, which is commonly determined by gas chromatography.[1][2][3] It is also frequently stabilized with copper.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[4] However, other methods such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offer viable approaches for purity determination.[1][5][6]

Method Principle Advantages Disadvantages Typical Purity Result for Alkyl Halides
GC-MS Separation by boiling point and polarity on a capillary column, followed by ionization and mass-to-charge ratio detection.High sensitivity and specificity. Provides structural information for impurity identification.[1] Well-suited for volatile compounds.[4]Requires sample volatility. Potential for thermal degradation of labile compounds.>98%
HPLC-RID Separation based on polarity on a packed column, with detection by refractive index changes.Suitable for non-volatile impurities. Universal detection for compounds without a UV chromophore.[1]Lower sensitivity and specificity compared to GC-MS.[1] Does not provide structural information for impurities.>97%
qNMR The integral of a specific proton signal is directly proportional to the molar amount of the substance.Highly accurate and precise. Non-destructive. Does not require a reference standard for the specific analyte.[5][6] Provides structural confirmation.Lower sensitivity than chromatographic methods. Potential for signal overlap with impurities.[5][6][7]≥98%

Experimental Protocols

GC-MS Analysis of this compound

This protocol is adapted from established methods for long-chain alkyl halides and provides a robust starting point for the purity assessment of this compound.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector: Splitless injection of 1 µL at 250°C.[1]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes.[1]

MS Conditions:

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Scan Range: 40-500 m/z.[1]

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as hexane or dichloromethane.

Data Analysis:

  • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity identification is achieved by comparing the fragmentation patterns of unknown peaks with mass spectral libraries (e.g., NIST).

Expected Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 296. The fragmentation pattern will be dominated by the loss of the iodine atom and cleavage of the alkyl chain.[8][9]

Visualizing the Workflow and Logic

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh ~1 mg of this compound prep2 Dissolve in 1 mL Hexane prep1->prep2 analysis1 Inject 1 µL into GC prep2->analysis1 analysis2 Separation on Column analysis1->analysis2 analysis3 Elution and Ionization (EI) analysis2->analysis3 analysis4 Mass Analysis (Quadrupole) analysis3->analysis4 data1 Obtain Total Ion Chromatogram (TIC) analysis4->data1 data2 Integrate Peak Areas data1->data2 data4 Analyze Mass Spectra of Impurities data1->data4 data3 Calculate % Purity data2->data3

Caption: Workflow for the GC-MS Purity Analysis of this compound.

Logical Decision-Making in Purity Analysis

The choice of analytical method is often guided by the specific requirements of the analysis.

Purity_Analysis_Decision_Tree Decision Tree for Purity Analysis Method Selection start Purity Analysis of this compound q1 Need to identify unknown impurities? start->q1 q2 Are non-volatile impurities a concern? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Is highest accuracy without a specific standard required? q2->q3 No hplc Consider HPLC-RID q2->hplc Yes qnmr Use qNMR q3->qnmr Yes gcms_routine Use GC-MS for routine analysis q3->gcms_routine No

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the routine purity assessment of this compound, GC-MS stands out as the most suitable method, offering an excellent balance of sensitivity, specificity, and the ability to identify volatile impurities. While HPLC-RID can be employed, particularly if non-volatile impurities are a concern, it lacks the specificity of GC-MS. For applications requiring the highest accuracy and a primary method of analysis, qNMR is a powerful, albeit less sensitive, alternative. The choice of method should be guided by the specific analytical needs, available instrumentation, and the desired level of information about potential impurities.

References

Validating the Synthesis of 1-Iodododecane: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of a target molecule is only half the battle; rigorous validation of its structure is paramount. This guide provides a comparative overview of standard spectroscopic methods for confirming the synthesis of 1-iodododecane, a valuable long-chain alkyl iodide intermediate. We present expected experimental data, detailed protocols, and a comparison with alternative synthetic strategies.

Synthesis of this compound

A common and efficient method for synthesizing this compound is the iodination of dodecan-1-ol. This reaction typically proceeds by activating the hydroxyl group to facilitate nucleophilic substitution by an iodide ion. One prevalent method involves the use of triphenylphosphine and iodine in an appropriate solvent like dichloromethane.[1]

Alternative approaches to synthesizing alkyl iodides include the Finkelstein reaction, which involves treating an alkyl chloride or bromide with sodium iodide in acetone, or the hydroiodination of a terminal alkene like 1-dodecene. The choice of synthetic route often depends on the availability and cost of starting materials, as well as desired yield and purity.

Spectroscopic Validation Data

The following tables summarize the expected quantitative data from various spectroscopic techniques used to validate the structure of this compound.

¹H NMR Spectroscopy Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Assignment Chemical Shift (δ) in ppm Multiplicity Integration
I-CH ₂-~3.18Triplet2H
I-CH₂-CH ₂-~1.82Multiplet2H
-(CH ₂)₉-~1.26Multiplet18H
-CH~0.88Triplet3H
Data obtained in CDCl₃ at 400 MHz.[2]
¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Assignment Chemical Shift (δ) in ppm
C H₂-I~33.6
C H₂-CH₂-I~30.5
-(C H₂)₈-~29.6 - 28.5
C H₂-CH₃~22.7
-C H₃~14.1
I-C H₂-CH₂~9.9
Data obtained in CDCl₃.
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H stretch (alkane)2955 - 2850Strong
CH₂ bend (scissoring)~1465Medium
CH₃ bend (umbrella)~1375Medium
C-I stretch~600 - 500Weak to Medium
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

m/z Proposed Fragment Ion Interpretation Relative Abundance
296[C₁₂H₂₅I]⁺Molecular Ion (M⁺)Low
169[C₁₂H₂₅]⁺Loss of Iodine radical (M - I)High
127[I]⁺Iodine cationVariable
57[C₄H₉]⁺Alkyl fragmentHigh (often base peak)
43[C₃H₇]⁺Alkyl fragmentHigh
Data obtained by Electron Ionization (EI).[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound from Dodecan-1-ol

This protocol is adapted from a known procedure.[1]

  • To a 1 L flask equipped with a magnetic stir bar, add dodecan-1-ol (10.0 g, 53.7 mmol).

  • Dilute with dichloromethane (DCM, 270 mL) and stir the solution at room temperature.

  • Sequentially add imidazole (4.75 g, 69.8 mmol), triphenylphosphine (18.3 g, 69.8 mmol), and iodine (17.7 g, 69.8 mmol).

  • Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After approximately 1.5 hours, or upon completion, quench the reaction with 150 mL of saturated aqueous sodium thiosulfate.

  • Separate the organic layer and dilute it with 200 mL of hexanes.

  • Filter any precipitate that forms and evaporate the solvent from the mother liquor under reduced pressure.

  • Purify the crude product using a silica plug, eluting with 100% hexanes to yield this compound as a clear oil.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

  • For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat this compound oil directly onto the ATR crystal.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, dissolve a small amount of this compound in a volatile solvent like hexane or dichloromethane to a concentration of approximately 1 mg/mL.[4]

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Use a standard non-polar column (e.g., DB-5ms) and a suitable temperature program to separate the compound.

  • Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Visualizations

The following diagrams illustrate the experimental workflow and the logic of spectroscopic validation.

G Experimental Workflow for Synthesis and Validation of this compound A Synthesis: Dodecan-1-ol + PPh3 + I2 B Work-up: Quenching and Extraction A->B Reaction C Purification: Silica Gel Chromatography B->C Crude Product D Pure this compound C->D Purified Product E Spectroscopic Validation D->E F ¹H NMR E->F G ¹³C NMR E->G H IR Spectroscopy E->H I Mass Spectrometry E->I J Structure Confirmed F->J G->J H->J I->J

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

G Spectroscopic Evidence for this compound Structure Structure CH3(CH2)10CH2I HNMR ¹H NMR: - Triplet at ~3.18 ppm (I-CH2-) - Triplet at ~0.88 ppm (-CH3) - Correct integrations HNMR->Structure Confirms proton environments CNMR ¹³C NMR: - Signal at ~9.9 ppm (I-CH2-) - Total of 12 distinct carbon signals CNMR->Structure Confirms carbon backbone IR IR: - C-H stretches at 2955-2850 cm⁻¹ - Absence of broad O-H stretch (~3300 cm⁻¹) IR->Structure Confirms functional groups MS Mass Spec: - Molecular ion at m/z 296 - Fragment at m/z 169 (M - I) MS->Structure Confirms molecular weight and key fragments

Caption: Logical connections between spectroscopic data and the structure of this compound.

References

Navigating the Surface: A Comparative Guide to Long-Chain Alkyl Halide Alternatives for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to tailor surface properties, the choice of a long-chain alkyl halide for creating self-assembled monolayers (SAMs) is a critical decision. Octadecyltrichlorosilane (OTS) has long been a benchmark for creating hydrophobic and well-ordered surfaces. However, a range of alternative long-chain alkyl halides offers unique advantages in terms of thermal stability, tunable wettability, and chemical functionality. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal surface modification agent for your specific application.

This guide delves into the performance of various alkyltrichlorosilanes with different chain lengths, fluoroalkylsilanes, and the use of mixed monolayer systems. By presenting key performance indicators in a clear, tabular format and providing detailed experimental protocols, we aim to equip researchers with the knowledge to effectively functionalize surfaces for applications ranging from microelectronics to biomedical devices.

Performance Comparison of Alkyl Halide Alternatives

The selection of a surface modification agent is often dictated by the desired surface energy, stability under operational conditions, and the nature of the substrate. The following table summarizes key performance data for OTS and its alternatives based on published experimental findings.

Alkyl HalideChain LengthWater Contact Angle (°)Layer Thickness (nm)Thermal Stability (°C)Key Characteristics
Alkyltrichlorosilanes
Butyltrichlorosilane (BTS)C4~85-95~0.7< 125Forms more disordered monolayers.
Dodecyltrichlorosilane (DTS)C12~105-110~1.5~125Good hydrophobicity with shorter chain length than OTS.
Hexadecyltrichlorosilane (HTS)C16~108-112~2.2> 125Properties approaching those of OTS.
Octadecyltrichlorosilane (OTS)C18~110-115~2.5up to 573 K in vacuumThe industry standard, forms highly ordered, hydrophobic monolayers.[1]
Fluoroalkylsilanes (FAS)
Perfluorooctyltriethoxysilane (PTES)C8 (Fluorinated)~110VariesDecomposes between 373 K and 423 KOffers oleophobicity in addition to hydrophobicity.[1]
1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)C10 (Fluorinated)>110VariesHighExcellent thermal stability, often used for anti-stiction coatings in MEMS.
Mixed Monolayers
C8TES/OTSC8/C18~105VariesNot specifiedAllows for fine-tuning of surface wettability and potential for creating patterned surfaces.

Experimental Protocols

The successful formation of a high-quality self-assembled monolayer is highly dependent on the experimental procedure. Below are detailed protocols for the two most common methods of deposition: solution-phase and vapor-phase deposition.

Solution-Phase Deposition of Alkyltrichlorosilanes

This method is widely used for its simplicity and scalability. The following is a general protocol for the deposition of an alkyltrichlorosilane from a toluene solution.

Materials:

  • Substrate (e.g., silicon wafer with native oxide)

  • Alkyltrichlorosilane (e.g., OTS, DTS)

  • Anhydrous toluene

  • Chloroform

  • Methanol

  • Deionized water

  • Nitrogen gas

  • Glass vials with PTFE-lined caps

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sonciate the substrate in chloroform for 15 minutes to remove organic contaminants.

    • Rinse thoroughly with methanol and then deionized water.

    • Dry the substrate under a stream of nitrogen gas.

    • To create a hydrophilic surface with a high density of hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the substrate copiously with deionized water and dry with nitrogen gas. The substrate should be completely wettable by water at this stage.

  • Silane Solution Preparation:

    • In a clean, dry glass vial, prepare a 1-5 mM solution of the alkyltrichlorosilane in anhydrous toluene. It is crucial to use a solvent with very low water content to prevent premature polymerization of the silane in solution.

  • Monolayer Deposition:

    • Immerse the cleaned and dried substrate in the silane solution.

    • Seal the vial and leave it undisturbed for 1-24 hours at room temperature. The optimal deposition time can vary depending on the specific silane and desired monolayer quality.

  • Post-Deposition Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Sonciate the substrate in chloroform for 5-10 minutes.

    • Rinse with methanol and dry with a stream of nitrogen.

    • Cure the substrate in an oven at 110-120°C for 1 hour to promote the formation of siloxane bonds within the monolayer and with the substrate.

Vapor-Phase Deposition of Fluoroalkylsilanes

Vapor-phase deposition is often preferred for producing highly uniform and reproducible monolayers, especially for applications in microfabrication. This protocol is suitable for volatile fluoroalkylsilanes.

Materials:

  • Substrate (e.g., silicon wafer with native oxide)

  • Fluoroalkylsilane (e.g., FDTS)

  • Vacuum deposition chamber or desiccator

  • Vacuum pump

  • Nitrogen or argon gas

  • Small container for the silane

Procedure:

  • Substrate Preparation:

    • Clean the substrate as described in the solution-phase deposition protocol to ensure a hydrophilic surface.

  • Deposition Setup:

    • Place the cleaned substrate inside the vacuum chamber or desiccator.

    • Place a small, open container with a few drops of the fluoroalkylsilane in the chamber, ensuring it is not in direct contact with the substrate.

  • Deposition Process:

    • Evacuate the chamber to a low pressure (e.g., < 1 Torr).

    • The volatile silane will evaporate and create a vapor atmosphere within the chamber.

    • Allow the deposition to proceed for 1-12 hours. The deposition time and temperature can be optimized to control the monolayer quality.

  • Post-Deposition Treatment:

    • Vent the chamber with dry nitrogen or argon gas.

    • Remove the coated substrate.

    • Optionally, the substrate can be rinsed with an appropriate solvent (e.g., isopropanol) to remove any loosely bound molecules and then dried with nitrogen.

    • A curing step at 110-120°C for 1 hour can be performed to enhance the stability of the monolayer.

Visualizing the Process: From Surface Activation to Monolayer Formation

The following diagrams, generated using the DOT language, illustrate the key logical workflows in surface modification with long-chain alkyl halides.

Surface_Modification_Workflow cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_post Post-Deposition Treatment Solvent_Cleaning Solvent Cleaning (e.g., Chloroform, Methanol) Hydroxylation Surface Hydroxylation (e.g., Piranha, O2 Plasma) Solvent_Cleaning->Hydroxylation Drying Drying (Nitrogen Stream) Hydroxylation->Drying Solution_Prep Silane Solution Preparation Drying->Solution_Prep Vapor_Dep Vapor Phase Deposition Drying->Vapor_Dep Immersion Substrate Immersion Solution_Prep->Immersion Rinsing Rinsing (e.g., Toluene, Chloroform) Immersion->Rinsing Vapor_Dep->Rinsing Curing Curing (110-120°C) Rinsing->Curing Final_Surface Functionalized Surface Curing->Final_Surface

Caption: General workflow for surface modification with alkyl halides.

Solution_vs_Vapor cluster_solution Solution-Phase Deposition cluster_vapor Vapor-Phase Deposition Start Clean, Hydroxylated Substrate Sol_Immersion Immersion in Alkyl Halide Solution Start->Sol_Immersion Vap_Exposure Exposure to Alkyl Halide Vapor Start->Vap_Exposure Sol_Rinse Solvent Rinse Sol_Immersion->Sol_Rinse Sol_Cure Thermal Cure Sol_Rinse->Sol_Cure End Stable, Functionalized Surface Sol_Cure->End Vap_Rinse Optional Solvent Rinse Vap_Exposure->Vap_Rinse Vap_Cure Thermal Cure Vap_Rinse->Vap_Cure Vap_Cure->End

Caption: Comparison of solution-phase and vapor-phase deposition pathways.

Conclusion

While octadecyltrichlorosilane remains a robust and reliable choice for creating hydrophobic surfaces, a variety of alternative long-chain alkyl halides provide a versatile toolkit for researchers. Shorter-chain alkyltrichlorosilanes can be employed to create more disordered monolayers, while fluoroalkylsilanes offer superior thermal stability and oleophobicity. Furthermore, the use of mixed monolayers opens up possibilities for fine-tuning surface properties to a high degree of precision. The choice of the optimal surface modification agent and deposition method will ultimately depend on the specific requirements of the application, including the desired surface energy, the operational environment of the modified component, and the available processing capabilities. This guide provides a foundational understanding of the available alternatives and the experimental considerations necessary for successful and reproducible surface modification.

References

Stability Showdown: A Comparative Guide to 1-Iodododecane, 1-Bromododecane, and 1-Chlorododecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and pharmaceutical development, the stability of reagents is a critical parameter dictating their storage, handling, and reactivity. This guide provides an objective comparison of the stability of three long-chain alkyl halides: 1-iodododecane, 1-bromododecane, and 1-chlorododecane. Understanding the nuances of their stability is paramount for researchers selecting appropriate building blocks for novel therapeutics and functional materials.

Executive Summary of Stability

The chemical stability of 1-halododecanes is primarily governed by the strength of the carbon-halogen (C-X) bond. A stronger bond correlates with greater stability and lower reactivity. The stability of the three compounds follows a clear trend:

1-Chlorododecane > 1-Bromododecane > this compound

This trend is a direct consequence of the decreasing bond dissociation energy from the carbon-chlorine bond to the carbon-iodine bond. 1-Chlorododecane, with the strongest C-Cl bond, is the most stable of the three, while this compound, with the weakest C-I bond, is the most labile and reactive.

Data Presentation: Physicochemical Properties and Bond Energies

The following table summarizes key quantitative data that informs the stability comparison of the three 1-halododecanes.

Property1-Chlorododecane1-BromododecaneThis compound
Molecular Formula C₁₂H₂₅ClC₁₂H₂₅BrC₁₂H₂₅I
Molecular Weight ( g/mol ) 204.78249.23296.23
Boiling Point (°C) 259-261276-277159-160 (at 15 mmHg)
C-X Bond Dissociation Energy (kJ/mol) ~327~285~213

Note: Bond dissociation energies are approximate values for primary alkyl halides and serve as a reliable indicator of the relative bond strengths.

Factors Influencing Stability

Several external factors can influence the stability of 1-halododecanes, leading to their degradation over time.

  • Thermal Stress: Elevated temperatures can provide sufficient energy to overcome the activation energy for decomposition, particularly for the less stable this compound.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-X bond, generating free radicals and initiating degradation pathways. Alkyl iodides and bromides are particularly susceptible to photolysis.

  • Nucleophilic Attack: The polarized C-X bond is susceptible to attack by nucleophiles, leading to substitution reactions. The ease of this reaction increases with the decreasing strength of the C-X bond, making this compound the most reactive towards nucleophiles.

  • Hydrolysis: In the presence of water, 1-halododecanes can undergo slow hydrolysis to form dodecan-1-ol. The rate of this reaction is significantly faster for this compound compared to its chloro- and bromo- counterparts.

Logical Relationship of Carbon-Halogen Bond Stability

The stability of the carbon-halogen bond is the cornerstone of the overall molecular stability. The following diagram illustrates this fundamental relationship.

G Decreasing Stability of C-X Bond cluster_stability Relative Stability C_Cl C-Cl Bond (1-Chlorododecane) C_Br C-Br Bond (1-Bromododecane) C_Cl->C_Br Weaker Bond Highest Highest Stability C_I C-I Bond (this compound) C_Br->C_I Weakest Bond Intermediate Intermediate Stability Lowest Lowest Stability

Diagram illustrating the decreasing stability of the carbon-halogen bond.

Experimental Protocols for Stability Assessment

To quantitatively compare the stability of this compound, 1-bromododecane, and 1-chlorododecane, the following experimental protocols can be employed.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine and compare the onset of thermal decomposition for the three 1-halododecanes.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of each 1-halododecane into separate, inert TGA pans (e.g., alumina).

  • Instrument Setup: Place the sample pan in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined as the temperature at which a significant mass loss (e.g., 5%) is observed. A higher onset temperature indicates greater thermal stability.

Photostability Assessment by Quantum Yield Determination

Objective: To quantify the efficiency of photodegradation for each 1-halododecane upon exposure to UV radiation.

Methodology:

  • Solution Preparation: Prepare dilute solutions of each 1-halododecane in a photochemically inert solvent (e.g., cyclohexane) of known concentration (e.g., 10⁻⁴ M).

  • Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux of the UV light source at the wavelength of interest (e.g., 254 nm).

  • Irradiation: Irradiate the sample solutions and the actinometer solution in parallel in a quartz cuvette under identical conditions for a set period.

  • Analysis: Monitor the degradation of the 1-halododecane over time using a suitable analytical technique, such as UV-Vis spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The photodegradation quantum yield (Φ) is calculated using the following formula: Φ = (moles of compound degraded) / (moles of photons absorbed) A lower quantum yield indicates higher photostability.

Hydrolytic Stability Assessment

Objective: To compare the rate of hydrolysis of the three 1-halododecanes in an aqueous environment.

Methodology:

  • Reaction Setup: Prepare a biphasic mixture of each 1-halododecane (e.g., 0.1 M in an inert organic solvent like decane) and an aqueous buffer solution (e.g., pH 7.4 phosphate buffer) in a sealed reaction vessel.

  • Incubation: Incubate the mixtures at a constant temperature (e.g., 37 °C) with constant stirring.

  • Sampling: At regular time intervals, withdraw aliquots from the organic layer.

  • Analysis: Analyze the concentration of the remaining 1-halododecane in the aliquots using GC-MS.

  • Data Analysis: Plot the concentration of the 1-halododecane versus time to determine the rate of hydrolysis. A slower rate of disappearance indicates greater hydrolytic stability.

Applications in Drug Development

While not typically used as stable drug carriers themselves due to their inherent reactivity, 1-halododecanes serve as crucial intermediates in the synthesis of various components relevant to drug development:

  • Surfactant Synthesis: 1-Chlorododecane and 1-bromododecane are widely used to synthesize cationic surfactants, such as quaternary ammonium compounds.[1] These surfactants can be employed as antimicrobial agents or as excipients in drug formulations to improve solubility and bioavailability.[2]

  • Functionalization of Nanoparticles and Drug Carriers: The reactivity of the carbon-halogen bond, particularly in this compound and 1-bromododecane, allows for the covalent attachment of the dodecyl chain to various drug delivery systems. This hydrophobic tail can be used to modify the surface of nanoparticles, liposomes, or polymers to control their interaction with biological membranes and improve drug loading and release profiles.

  • Synthesis of Active Pharmaceutical Ingredients (APIs): As alkylating agents, these compounds can be used to introduce the dodecyl group into more complex molecules during the synthesis of APIs.

The choice of which 1-halododecane to use in these applications depends on the desired reactivity. For reactions requiring a more facile substitution, the more reactive this compound would be preferred. Conversely, for processes where stability during prior synthetic steps is crucial, the less reactive 1-chlorododecane would be the more suitable choice.

Conclusion

The stability of 1-chlorododecane, 1-bromododecane, and this compound is inversely proportional to the reactivity of their respective carbon-halogen bonds. 1-Chlorododecane is the most stable, followed by 1-bromododecane, with this compound being the least stable and most reactive. This fundamental understanding, supported by bond dissociation energy data and verifiable through the outlined experimental protocols, is essential for researchers and drug development professionals to make informed decisions in their synthetic strategies and material selection.

References

Navigating the Analytical Landscape for 1-Iodododecane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in work involving 1-iodododecane, accurate quantification is paramount for ensuring experimental reproducibility, process control, and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical methodologies for the determination of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

This compound, a long-chain alkyl halide, presents unique analytical challenges due to its volatility and lack of a strong chromophore for traditional UV-Vis detection. Consequently, gas chromatography (GC) and high-performance liquid chromatography (HPLC) with specialized detectors are the most viable quantitative techniques. This guide will delve into the principles, performance characteristics, and experimental considerations for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Comparative Analysis of Quantitative Performance

The selection of an analytical method hinges on the specific requirements of the application, including sensitivity, selectivity, and the sample matrix. The following table summarizes the key quantitative performance parameters for the discussed techniques. It is important to note that while data for this compound is limited, the presented values are based on the analysis of similar long-chain alkyl halides and related compounds, providing a reliable estimate of expected performance.

ParameterGC-MSGC-FIDHPLC-RID
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Separation by volatility and boiling point, detection by ionization in a hydrogen-air flame.Separation by polarity, detection by changes in the refractive index of the mobile phase.
Selectivity High (based on mass fragmentation patterns)Moderate (based on retention time)Low (universal detector)
Sensitivity HighModerateLow
Limit of Detection (LOD) Estimated in the low ng/mL rangeEstimated in the low µg/mL rangeEstimated in the high µg/mL range
Limit of Quantification (LOQ) Estimated in the ng/mL rangeEstimated in the µg/mL rangeEstimated in the high µg/mL to mg/mL range
Linearity (R²) Typically >0.99Typically >0.99Typically >0.98
Accuracy (% Recovery) Typically 95-105%Typically 95-105%Typically 90-110%
Precision (%RSD) <5%<5%<10%
Primary Application Trace analysis, impurity profiling, structural confirmationRoutine quantification, purity analysisPreparative chromatography, quantification of non-chromophoric compounds

In-Depth Look at Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS stands as the premier method for the trace-level quantification of this compound, offering unparalleled sensitivity and selectivity. The mass spectrometer detector provides definitive identification based on the molecule's unique fragmentation pattern, making it ideal for complex matrices.

Experimental Protocol: GC-MS for this compound

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless injection at 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to achieve a concentration within the calibration range. An internal standard (e.g., 1-chlorododecane) should be used for accurate quantification.

Gas Chromatography with Flame Ionization Detection (GC-FID)

For routine analysis where high sensitivity is not the primary concern, GC-FID offers a robust and cost-effective alternative to GC-MS. While less selective, its response is proportional to the carbon content of the analyte, providing reliable quantification for purity assessments.

Experimental Protocol: GC-FID for this compound

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector.

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.32 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injection: 1 µL, split injection (e.g., 50:1 split ratio) at 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Similar to GC-MS, dissolve the sample in a volatile solvent to a concentration suitable for the instrument's linear range.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Given that this compound lacks a UV-absorbing chromophore, HPLC with a universal detector like a Refractive Index Detector (RID) is a feasible approach, particularly for preparative applications or when GC is not available.[1] However, HPLC-RID is significantly less sensitive than GC-based methods and is susceptible to baseline drift with temperature and mobile phase composition changes.[2][3]

Experimental Protocol: HPLC-RID for this compound

  • Instrumentation: HPLC system with a Refractive Index Detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 90:10 v/v), is required for stable RID performance.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to minimize baseline noise.

  • Detector: Refractive Index Detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the detector's linear range.

Visualizing the Workflow and Method Comparison

To further clarify the analytical process and the relationship between the discussed methods, the following diagrams are provided.

Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Weighing Accurate Weighing Dissolution Dissolution in Solvent Sample_Weighing->Dissolution Standard_Addition Internal Standard Addition Dissolution->Standard_Addition Dilution Dilution to Working Concentration Standard_Addition->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized experimental workflow for the quantification of this compound.

Method_Comparison Comparison of Analytical Methods for this compound cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) This compound This compound GC-MS GC-MS (High Sensitivity & Selectivity) This compound->GC-MS Trace Analysis GC-FID GC-FID (Robust & Cost-Effective) This compound->GC-FID Routine Quantification HPLC-RID HPLC-RID (For Non-Chromophoric Compounds) This compound->HPLC-RID Preparative/Alternative

Caption: Logical relationship and primary applications of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific analytical needs. For high sensitivity, selectivity, and confident identification, particularly at trace levels, GC-MS is the superior technique. GC-FID provides a reliable and economical option for routine quantification and purity assessment where lower sensitivity is acceptable. HPLC-RID serves as a viable alternative for situations where GC is not feasible or for preparative-scale purification, though with significantly lower sensitivity. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select and implement the most appropriate analytical strategy for their specific application.

References

A Spectroscopic Guide to Differentiating 1-Iodododecane from its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate identification of reaction products is paramount. This guide provides a detailed comparison of 1-iodododecane with its potential starting material, dodecane, using fundamental spectroscopic techniques: Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The distinct spectroscopic signatures of the product, this compound, allow for its unambiguous differentiation from the alkane starting material.

The introduction of an iodine atom onto the dodecane backbone significantly alters the electronic environment of the molecule. This change is readily observable in the NMR and IR spectra, providing clear evidence for the successful conversion of dodecane to this compound.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and dodecane.

Table 1: ¹H NMR Chemical Shift Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)
This compound I-CH₂-~3.18
-CH₂- (adjacent to I-CH₂)~1.82
-(CH₂)₉- (bulk methylene)~1.27
-CH₃~0.88
Dodecane -CH₂- (bulk methylene)~1.26
-CH₃~0.88

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Chemical Shift Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound C1 (I-CH₂)~7.5
C2~34.0
C3-C11~22.7 - 31.9
C12 (-CH₃)~14.1
Dodecane C1, C12 (-CH₃)~14.1
C2, C11~22.8
C3, C10~32.1
C4-C9~29.5 - 29.8

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Table 3: Key Infrared (IR) Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound C-H stretch (alkane)2850-2960
C-H bend (alkane)1465, 1375
C-I stretch~500-600
Dodecane C-H stretch (alkane)2850-2960
C-H bend (alkane)1465, 1375

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (this compound or dodecane) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal standard.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve approximately 20-50 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound and dodecane, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known literature values.

Logical Workflow for Spectroscopic Distinction

The following diagram illustrates the logical workflow for distinguishing this compound from dodecane based on the key differences in their spectroscopic data.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy HNMR ¹H NMR Analysis Dodecane Identified as Dodecane HNMR->Dodecane No signal > 2.0 ppm? Iodododecane Identified as this compound HNMR->Iodododecane Triplet at ~3.2 ppm? CNMR ¹³C NMR Analysis CNMR->Dodecane No signal < 14 ppm? CNMR->Iodododecane Signal at ~7.5 ppm? IR IR Analysis IR->Dodecane Absence of C-I stretch? IR->Iodododecane C-I stretch (~500-600 cm⁻¹)? Sample Analyze Unknown Sample Sample->HNMR Sample->CNMR Sample->IR

Caption: Logical workflow for distinguishing this compound.

The key distinguishing features are the downfield shifted proton and carbon signals of the CH₂ group attached to the iodine in this compound, which are absent in the spectra of dodecane. Additionally, the presence of a C-I stretching band in the IR spectrum of this compound provides further confirmation of its identity. By following this systematic approach, researchers can confidently differentiate the product from the starting material.

Alkyl Iodides vs. Bromides: A Head-to-Head Comparison of Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an alkyl iodide and an alkyl bromide as a substrate in nucleophilic substitution reactions is a critical decision that can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the reactivity of primary alkyl iodides and bromides, supported by experimental data and detailed protocols, to inform rational substrate selection in organic synthesis.

In the realm of organic synthesis, particularly in reactions governed by the SN2 (bimolecular nucleophilic substitution) mechanism, the nature of the leaving group is a paramount factor in determining reaction rates. It is a well-established principle that alkyl iodides are generally more reactive than their bromide counterparts.[1][2][3] This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion.

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. Iodide is a weaker base than bromide, making it more stable upon departure from the alkyl chain and thus a more effective leaving group.[2] Furthermore, the carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, requiring less energy to break and contributing to a faster reaction rate for alkyl iodides.[4]

Quantitative Analysis of Reactivity

While the qualitative superiority of alkyl iodides is widely accepted, quantitative data provides a clearer picture of the magnitude of this difference. The following table summarizes relative reaction rates for the SN2 reaction of various primary alkyl halides.

Alkyl HalideNucleophileSolventRelative RateReference
CH₃BrI⁻Acetone1200[5]
CH₃CH₂BrI⁻Acetone40[5]
CH₃CH₂CH₂BrI⁻Acetone16[5]
CH₃IOH⁻Not SpecifiedFaster than CH₃Br[6][7]
CH₃CH₂IGeneral SN2Not SpecifiedFaster than CH₃CH₂Br[4]

Note: A direct numerical comparison of the relative rates for a primary alkyl iodide and bromide under identical conditions was not available in the cited literature. The data presented illustrates the general trend of reactivity.

The classic Finkelstein reaction serves as a practical demonstration of this reactivity difference. In this reaction, an alkyl chloride or bromide is converted to an alkyl iodide by treatment with sodium iodide in acetone. The reaction is driven to completion because sodium chloride and sodium bromide are insoluble in acetone and precipitate out of the solution, effectively removing them from the equilibrium.[5]

Factors Influencing Reactivity

The enhanced reactivity of primary alkyl iodides over bromides is a key consideration in synthetic planning. The following diagram illustrates the logical relationship between the key factors influencing leaving group ability and, consequently, the rate of SN2 reactions.

G cluster_factors Factors Affecting Leaving Group Ability cluster_halides Comparison of Halides Bond_Strength C-X Bond Strength (Weaker is better) Reactivity SN2 Reaction Rate Bond_Strength->Reactivity influences Basicity Basicity of Leaving Group (X⁻) (Weaker base is better) Basicity->Reactivity influences Polarizability Polarizability of Leaving Group (More polarizable is better) Polarizability->Reactivity influences Iodide Iodide (I⁻) - Weaker C-I bond - Less basic - More polarizable Iodide->Reactivity leads to higher Bromide Bromide (Br⁻) - Stronger C-Br bond - More basic - Less polarizable Bromide->Reactivity leads to lower

Caption: Factors influencing the reactivity of alkyl halides in SN2 reactions.

Experimental Protocols

To quantitatively assess the reactivity difference between a primary alkyl iodide and a primary alkyl bromide, a competitive reaction or parallel kinetic studies can be performed. The following protocol outlines a general method for a comparative kinetic study using the Finkelstein reaction principle.

Protocol: Comparative Kinetic Study of 1-Iodobutane vs. 1-Bromobutane

Objective: To determine the relative rates of reaction of 1-iodobutane and 1-bromobutane with sodium iodide in acetone by monitoring the formation of a precipitate.

Materials:

  • 1-Iodobutane

  • 1-Bromobutane

  • 15% (w/v) Sodium Iodide in Acetone

  • Acetone (anhydrous)

  • Test tubes (clean and dry)

  • Stoppers for test tubes

  • Water bath

  • Stopwatch

  • Spectrophotometer or light scattering instrument (for more quantitative measurements)

Procedure:

  • Preparation:

    • Label two sets of test tubes, one for 1-iodobutane and one for 1-bromobutane.

    • Equilibrate the 15% sodium iodide in acetone solution and the alkyl halides to a constant temperature (e.g., 25°C) in a water bath.

  • Reaction Initiation:

    • To separate test tubes, add 2 mL of the 15% sodium iodide in acetone solution.

    • Simultaneously, add 2 drops of 1-iodobutane to one test tube and 2 drops of 1-bromobutane to the other.

    • Immediately stopper the tubes, shake to mix, and start the stopwatch.

  • Data Collection (Qualitative):

    • Observe the test tubes for the first sign of turbidity or precipitate formation (NaBr or NaCl).[8]

    • Record the time at which the precipitate first becomes visible for each reaction. A faster time to precipitation indicates a faster reaction rate.

  • Data Collection (Quantitative):

    • For a more quantitative analysis, the reaction can be monitored using a spectrophotometer to measure the increase in turbidity over time.

    • Alternatively, aliquots can be taken at regular intervals, quenched, and the concentration of the remaining alkyl halide determined by gas chromatography.

The following diagram outlines the general workflow for this comparative experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Equilibrate Reagents (Alkyl Halides, NaI in Acetone) Mix Mix Alkyl Halide with NaI in Acetone Reagents->Mix Observe Observe Time to Precipitate Formation Mix->Observe Analyze Quantitative Analysis (e.g., GC, Spectrophotometry) Mix->Analyze Result Compare Reaction Rates Observe->Result Analyze->Result

Caption: Experimental workflow for comparing alkyl halide reactivity.

Conclusion

The available experimental evidence and fundamental principles of organic chemistry unequivocally demonstrate that primary alkyl iodides are more reactive than primary alkyl bromides in SN2 reactions. This is a direct consequence of the superior leaving group ability of the iodide ion, which is attributed to its lower basicity and the weaker carbon-iodine bond. For synthetic applications where a rapid and efficient nucleophilic substitution is desired, a primary alkyl iodide is generally the substrate of choice. However, factors such as cost, availability, and the specific reaction conditions should also be taken into consideration when making a final decision.

References

Safety Operating Guide

Safe Disposal of 1-Iodododecane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-iodododecane, a halogenated hydrocarbon. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with hazardous waste regulations.

Key Safety and Handling Information

This compound is a light-sensitive compound that may cause skin and respiratory irritation.[1] When handling, it is imperative to use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValueSource
Molecular FormulaC12H25I[2]
Molecular Weight296.23 g/mol [2]
Physical StateLight yellow clear liquid[3]
Melting Point9°C (lit.)[3]
Boiling Point132°C/15mmHg (lit.)[3]
Flash Point81°C (lit.)[3]
IncompatibilitiesStrong oxidizing agents, Strong bases[2][4]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO2), Hydrogen iodide[2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed through an approved hazardous waste program. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]

1. Waste Collection and Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a designated, compatible, and properly labeled hazardous waste container.[7][8][9]

  • As a halogenated organic compound, it must be segregated from non-halogenated organic wastes.[10] Halogenated waste streams are typically collected in specifically marked containers (e.g., green labeled carboys).[10]

  • Do not mix this compound with incompatible materials such as strong oxidizing agents or strong bases.[2][4]

2. Container Management:

  • The waste container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[5][11] The original container is often the best choice for waste accumulation.[11]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents if it is a mixed waste stream.[6]

  • Keep the container closed except when adding waste.[5]

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[12]

  • The storage area should be well-ventilated.[1]

  • Ensure secondary containment is in place to capture any potential leaks.[13]

4. Disposal:

  • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[1][9]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Waste this compound Generated C Collect in a designated halogenated waste container A->C B Is the waste container compatible and properly labeled? E Store in a designated Satellite Accumulation Area (SAA) with secondary containment B->E Yes H Obtain and label a compatible waste container B->H No D Segregate from incompatible wastes (e.g., strong bases, oxidizing agents) C->D D->B F Arrange for pickup by Environmental Health & Safety (EH&S) or approved contractor E->F G Proper Disposal via approved hazardous waste facility F->G H->C

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Iodododecane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Iodododecane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS 4292-19-7). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Primary Hazards: this compound is known to cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationSource
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][1][2]
Hand Protection Wear appropriate chemical-resistant protective gloves (e.g., Nitrile, Neoprene) to prevent skin exposure.[1][5][1][5]
Body Protection Wear an appropriate protective laboratory coat to prevent skin exposure. For larger quantities or where splashing is a risk, a chemical-resistant apron is recommended.[1][5][1][5]
Respiratory Protection Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1][2][4] If irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6][1][6]
Physical and Chemical Properties
PropertyValueSource
Molecular Formula C12H25I[1][4]
Molecular Weight 296.23 g/mol [3][4]
Appearance Colorless liquid[4]
Odor Odorless[4]
Melting Point -3 °C / 26.6 °F[4][7]
Boiling Point 159 - 160 °C / 318.2 - 320 °F[4][7]
Flash Point > 110 °C / > 230 °F[4][7]
Density 1.201 g/mL at 25 °C[7]
Solubility Insoluble in water.[8][8]

Experimental Protocol: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_response Emergency & Spill Response cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Inspect Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_area prep_emergency Locate Emergency Equipment prep_area->prep_emergency handle_don Don Appropriate PPE prep_emergency->handle_don handle_transfer Carefully Transfer Chemical handle_don->handle_transfer handle_avoid Avoid Inhalation and Contact handle_transfer->handle_avoid response_evacuate Evacuate Area (if necessary) handle_transfer->response_evacuate If Spill Occurs handle_wash Wash Hands Thoroughly After Use handle_avoid->handle_wash storage_seal Keep Container Tightly Sealed handle_wash->storage_seal storage_location Store in a Cool, Dry, Well-Ventilated Area storage_seal->storage_location storage_incompatible Store Away from Incompatible Materials storage_location->storage_incompatible disposal_collect Collect Waste in a Labeled, Sealed Container storage_incompatible->disposal_collect response_contain Contain Spill with Inert Absorbent response_evacuate->response_contain response_collect Collect Waste into a Labeled Container response_contain->response_collect response_clean Clean Spill Area response_collect->response_clean disposal_rules Dispose of as Hazardous Waste per Regulations disposal_collect->disposal_rules

Caption: Workflow for the safe handling of this compound.

Procedural Guidance

Pre-Handling Checklist:

  • Verify Ventilation: Ensure the work area, such as a fume hood, is functioning correctly.[1]

  • Inspect PPE: Check that all personal protective equipment is in good condition.[1]

  • Locate Emergency Equipment: Confirm the location and accessibility of safety showers and eyewash stations.[1][2]

  • Review SDS: Always read the Safety Data Sheet (SDS) for this compound before beginning work.[1]

Step-by-Step Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.[1]

  • Chemical Handling: Work in a well-ventilated area to avoid the inhalation of vapors.[2][9] Avoid direct contact with skin and eyes.[9]

  • Post-Handling: Wash hands thoroughly after handling.[1][2]

Storage:

  • Keep the container tightly closed when not in use.[1][2][9]

  • Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[1][2][4][9] this compound is also light-sensitive.[4][6][9]

Emergency and Spill Response
  • Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[1][2][4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][4]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1][2][4]

  • Spill: Ensure adequate ventilation and evacuate personnel to safe areas.[1][9] Use personal protective equipment during cleanup.[1][9] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[1][2][4][5][9] Do not let the product enter drains.[1][2][9]

Disposal Plan
  • Dispose of waste in accordance with all local, regional, and national regulations.[1][2][4]

  • The chemical should be left in its original container and not mixed with other waste.[1]

  • Handle uncleaned containers as you would the product itself.[1] this compound waste is classified as hazardous waste.[1][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.